4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Description
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Properties
IUPAC Name |
4,6-difluoro-1-methylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-13-3-2-5-7(13)4-6(11)8(9(5)12)10(14)15/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFNNKHIQRIZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C(=C(C=C21)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233401 | |
| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329166-91-7 | |
| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1329166-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Prepared by: A Senior Application Scientist
Foreword: The Strategic Value of Fluorinated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's therapeutic potential by modulating its metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2] This guide focuses on a specific, highly functionalized derivative: 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid . Due to its specialized nature, this molecule is not extensively described in public literature. Therefore, this document serves as a comprehensive technical guide, synthesizing data from analogous structures and established chemical principles to provide a robust overview for researchers, scientists, and drug development professionals. We will explore its core properties, propose a logical synthetic pathway, predict its analytical characteristics, and discuss its potential applications, thereby providing a foundational resource for its synthesis and utilization in advanced research.
Molecular Structure and Physicochemical Properties
The structure of this compound combines several key features that dictate its chemical behavior and potential utility: a planar indole core, two electron-withdrawing fluorine atoms on the benzene ring, an N-methyl group that removes the hydrogen-bond donating ability of the indole nitrogen, and a carboxylic acid group capable of acting as a hydrogen-bond donor and acceptor.
Chemical Structure
Sources
The Strategic Modulation of Physicochemical Properties in Drug Discovery: A Technical Guide to Fluorinated Indole-5-Carboxylic Acids
Introduction: The Privileged Scaffold and the Power of Fluorine
The indole ring system is a cornerstone of medicinal chemistry, a "privileged scaffold" that forms the core of numerous natural products and synthetic drugs with a vast range of biological activities.[1] Its inherent structural features allow for interactions with a multitude of biological targets. However, the journey from a promising indole-based hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. This is where the strategic incorporation of fluorine, the most electronegative element, has emerged as a transformative tool for medicinal chemists.[1][2]
This technical guide provides an in-depth exploration of the physicochemical characteristics of fluorinated indole-5-carboxylic acids. We will move beyond a simple recitation of facts to explain the underlying principles of how the position of a single fluorine atom can profoundly influence acidity (pKa), lipophilicity (logP), solubility, and metabolic stability. This understanding is paramount for researchers, scientists, and drug development professionals seeking to rationally design and optimize indole-based therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles.
The Indole-5-Carboxylic Acid Core: A Versatile Starting Point
The choice of the indole-5-carboxylic acid scaffold is deliberate. The carboxylic acid group at the 5-position provides a crucial handle for forming key interactions with biological targets, such as salt bridges and hydrogen bonds, and it serves as a versatile point for further chemical modification. However, the properties of this core structure can be finely tuned by the introduction of fluorine at various positions on the indole ring.
The Impact of Fluorination on Key Physicochemical Parameters
The introduction of fluorine into the indole-5-carboxylic acid framework is a nuanced strategy. The position of the fluorine atom dictates its effect on the molecule's electron distribution, which in turn governs its physicochemical properties.
Acidity (pKa): Modulating Ionization at Physiological pH
The acidity of both the carboxylic acid proton and the indole N-H proton are critical determinants of a molecule's charge state at physiological pH, which influences its solubility, permeability, and target engagement. Fluorine's strong electron-withdrawing inductive effect (-I effect) is the primary driver of its influence on pKa.
-
Carboxylic Acid pKa: Placing a fluorine atom on the benzene ring of the indole nucleus lowers the pKa of the 5-carboxylic acid group, making it more acidic. This is due to the stabilization of the resulting carboxylate anion through the inductive withdrawal of electron density by the fluorine atom. The closer the fluorine is to the carboxylic acid, the more pronounced this effect will be.
-
Indole N-H pKa: Conversely, the same inductive effect increases the acidity (lowers the pKa) of the indole N-H proton. A more acidic N-H can influence hydrogen bonding interactions and potential metabolic pathways.
Table 1: Predicted Physicochemical Properties of Positional Isomers of Fluorinated Indole-5-Carboxylic Acid
| Compound | Predicted Carboxylic Acid pKa | Predicted Indole N-H pKa | Predicted clogP | Predicted Aqueous Solubility (pH 7.4) |
| Indole-5-carboxylic acid | ~4.5 | ~17.0 | ~2.1 | Moderate |
| 4-Fluoroindole-5-carboxylic acid | ~4.2 | ~16.5 | ~2.3 | Moderate-High |
| 6-Fluoroindole-5-carboxylic acid | ~4.3 | ~16.7 | ~2.3 | Moderate |
| 7-Fluoroindole-5-carboxylic acid | ~4.3 | ~16.6 | ~2.3 | Moderate |
| 2-Fluoroindole-5-carboxylic acid | ~4.4 | ~16.8 | ~2.2 | Moderate |
Note: The values in this table are informed estimates based on the electronic effects of fluorine and data from related compounds. Experimental verification is essential.
Lipophilicity (logP): Navigating the Hydrophilic-Lipophilic Balance
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on logP is complex and can be context-dependent. While a single fluorine atom is often considered a "lipophilic hydrogen," its impact on the overall molecule's logP is not always straightforward.
The introduction of a fluorine atom generally increases the lipophilicity of a molecule. This is attributed to the fact that the C-F bond is more polarized than a C-H bond, but the fluorine atom itself is not a hydrogen bond donor and is a weak hydrogen bond acceptor. The increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. However, the position of the fluorine can also influence the molecule's conformation and solvent interactions, leading to subtle variations in logP among isomers.
Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental requirement for oral drug absorption. The solubility of ionizable compounds like indole-5-carboxylic acids is highly pH-dependent.[3] For a carboxylic acid, solubility increases significantly as the pH rises above its pKa, due to the formation of the more polar carboxylate anion.
Fluorination can influence solubility in several ways:
-
pKa Effect: By lowering the pKa of the carboxylic acid, fluorination can increase the proportion of the ionized, more soluble form at a given pH.
-
Crystal Lattice Energy: The introduction of fluorine can alter the crystal packing of the solid-state molecule, which can impact the energy required to dissolve it.
-
Hydrophobicity: The inherent increase in lipophilicity from fluorine substitution can counteract the solubility gains from a lower pKa.
Therefore, the net effect of fluorination on solubility is a delicate balance of these factors.
Metabolic Stability: Blocking Pathways of Degradation
A major advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and resistant to cleavage. Cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate electron-rich C-H bonds. By strategically placing a fluorine atom at a metabolically labile position, this oxidative pathway can be blocked, leading to a longer in vivo half-life and improved bioavailability.[4] For indole derivatives, common sites of metabolism include the C2, C3, C4, C6, and C7 positions. Fluorinating these positions can significantly hinder metabolic degradation.
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible experimental data is the bedrock of rational drug design. The following section details standardized protocols for determining the key physicochemical parameters of fluorinated indole-5-carboxylic acids.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the analyte as a titrant (a strong base) is incrementally added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).
-
Prepare a ~1 mM solution of the fluorinated indole-5-carboxylic acid in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure solubility.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Calibration of pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel.
-
Add a sufficient volume of 0.15 M KCl.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
-
Titration:
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Determination of logP by the Shake-Flask Method with ¹⁹F NMR Detection
The shake-flask method is the gold standard for logP determination. It involves partitioning the compound between n-octanol and water and measuring the concentration in each phase. For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and specific detection method.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by stirring them together overnight and then separating the layers.
-
-
Sample Preparation:
-
Accurately weigh the fluorinated indole-5-carboxylic acid and dissolve it in a known volume of pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of pre-saturated water to the n-octanol solution in a sealed flask.
-
Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2 hours) to reach equilibrium.
-
Allow the phases to separate completely, often by centrifugation.
-
-
Sample Analysis by ¹⁹F NMR:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Prepare NMR samples by adding a known amount of an internal standard (e.g., trifluorotoluene) to each aliquot.
-
Acquire ¹⁹F NMR spectra for both samples.
-
-
Data Analysis:
-
Integrate the signals of the analyte and the internal standard in both spectra.
-
Calculate the concentration of the analyte in each phase relative to the internal standard.
-
Calculate the partition coefficient, P = [concentration in octanol] / [concentration in water].
-
logP = log₁₀(P).
-
Caption: Workflow for logP Determination using the Shake-Flask Method and ¹⁹F NMR.
Assessment of Metabolic Stability in Liver Microsomes
This in vitro assay provides a measure of a compound's susceptibility to metabolism by CYP450 enzymes. The rate of disappearance of the parent compound over time is used to calculate intrinsic clearance.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer (pH 7.4) at 37 °C.
-
Initiate the reaction by adding the test compound (at a final concentration of, e.g., 1 µM) and the NADPH-regenerating system.
-
Incubate at 37 °C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg microsomal protein.
-
Caption: Workflow for In Vitro Metabolic Stability Assay in Human Liver Microsomes.
Conclusion: Rational Design Through Physicochemical Understanding
The strategic placement of fluorine on the indole-5-carboxylic acid scaffold offers a powerful and nuanced approach to fine-tuning the physicochemical properties of potential drug candidates. By understanding the causal relationships between fluorine's position and its impact on pKa, logP, solubility, and metabolic stability, medicinal chemists can move from a trial-and-error approach to a more rational and predictive design strategy. The experimental protocols outlined in this guide provide a robust framework for obtaining the critical data needed to inform these design decisions. Ultimately, a deep understanding of the physicochemical characteristics of fluorinated indole-5-carboxylic acids empowers the development of safer, more effective, and more "drug-like" therapeutic agents.
References
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Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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-
NIH. (2019). The Dark Side of Fluorine. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of fluorine atoms and other substituents can profoundly influence the biological activity of the indole scaffold, enhancing properties such as metabolic stability and target affinity. This guide focuses on a novel, yet uncharacterized molecule: 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid. While direct biological data for this specific compound is not yet available in the public domain, its structural motifs suggest several plausible and compelling avenues for investigation. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a structured, hypothesis-driven framework to explore its therapeutic potential. We will dissect the molecule's architecture, propose potential biological targets based on established structure-activity relationships (SAR) from related compounds, and provide detailed experimental protocols to validate these hypotheses.
Structural Dissection and Rationale for Investigation
The therapeutic potential of this compound can be inferred by examining its constituent parts, each of which contributes to a unique physicochemical profile.
-
Indole Scaffold: This bicyclic aromatic system is a "privileged scaffold," frequently found in molecules that interact with a wide range of biological targets, from neurotransmitter receptors to enzymes.
-
Difluoro Substitution (C4, C6): The inclusion of fluorine is a well-established strategy in medicinal chemistry. Fluorine atoms can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, their strong electronegativity can lead to more potent interactions with biological targets through the formation of hydrogen bonds or other electrostatic interactions.
-
N-methylation (N1): The methyl group at the N1 position of the indole ring eliminates the hydrogen bond donor capability of the indole nitrogen. This modification can enhance cell permeability and oral bioavailability, and it can also influence the conformation of the molecule, potentially locking it into a more active binding pose.
-
Carboxylic Acid (C5): The carboxylic acid group is a key functional moiety. It is ionizable at physiological pH, allowing for strong ionic interactions with positively charged residues (e.g., lysine, arginine) in protein binding pockets. It is also an excellent metal chelator, a critical feature for inhibiting metalloenzymes.[2][3]
The combination of these features in a single molecule makes this compound a compelling candidate for biological screening.
Hypothesized Biological Activities and Therapeutic Targets
Based on a thorough review of indole derivatives with similar substitutions, we propose the following primary hypotheses for the biological activity of this compound.
Hypothesis 1: Antiviral Activity via HIV-1 Integrase Inhibition
-
Rationale: A significant body of research has identified indole-2-carboxylic acids as potent inhibitors of HIV-1 integrase.[2][3] A key component of their mechanism is the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylic acid and an adjacent nitrogen atom. While our subject compound has the carboxylic acid at the C5 position, it is plausible that this moiety could still participate in metal chelation. Furthermore, the planar difluorinated ring system could engage in π-π stacking interactions with the viral DNA substrate, a binding mode that contributes to the potency of other integrase inhibitors.[2]
-
Primary Target: HIV-1 Integrase.
Hypothesis 2: Anticancer Activity via Dual EGFR/CDK2 Kinase Inhibition
-
Rationale: Indole-2-carboxamides have been reported as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), leading to potent antiproliferative and apoptotic effects in cancer cell lines.[4] The indole scaffold is a well-known "hinge-binding" motif for many kinases. The difluoro substitutions on our compound could significantly enhance binding affinity within the ATP-binding pocket of these kinases.
-
Primary Targets: EGFR, CDK2.
Hypothesis 3: Neuroactivity via 5-HT₆ Receptor Antagonism
-
Rationale: Several potent and selective antagonists for the serotonin 5-HT₆ receptor, a target for cognitive enhancement in Alzheimer's disease, are based on difluoromethylated indole scaffolds.[5][6] The electronic properties of the difluoro-substituted benzene ring in our molecule are analogous to those in known 5-HT₆ antagonists, suggesting a potential for high-affinity binding to this G-protein coupled receptor.
-
Primary Target: Serotonin 5-HT₆ Receptor.
Proposed Framework for Experimental Validation
To systematically test these hypotheses, a multi-stage research plan is proposed, beginning with chemical synthesis and progressing through in vitro screening to mechanism of action studies.
Chemical Synthesis
A plausible synthetic route can be adapted from established indole synthesis protocols, such as the Japp-Klingemann reaction followed by Fischer indolization, with subsequent functional group interconversions.[7]
Primary In Vitro Screening Protocols
-
Objective: To determine the direct inhibitory effect of the compound on the catalytic strand transfer activity of recombinant HIV-1 integrase.
-
Materials: Recombinant HIV-1 integrase, donor DNA substrate (oligonucleotide), target DNA substrate (oligonucleotide, often labeled with biotin), streptavidin-coated plates, and a detection antibody conjugated to an enzyme (e.g., HRP).
-
Procedure:
-
Coat a 96-well streptavidin plate with the biotinylated target DNA. Wash to remove unbound DNA.
-
In a separate reaction plate, pre-incubate HIV-1 integrase with the donor DNA for 30 minutes at 37°C to allow for 3'-processing.
-
Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM) or a known inhibitor (e.g., Raltegravir) to the pre-incubated mix.
-
Transfer the integrase/donor DNA/compound mixture to the target DNA-coated plate.
-
Incubate for 1 hour at 37°C to allow the strand transfer reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add an antibody that specifically recognizes the integrated donor DNA.
-
Add a secondary HRP-conjugated antibody and a chemiluminescent substrate.
-
Read the luminescence on a plate reader. A decrease in signal indicates inhibition.
-
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value from the dose-response curve.
-
Objective: To measure the inhibition of EGFR and CDK2 kinase activity.
-
Materials: Recombinant human EGFR and CDK2/cyclin E1, a suitable peptide substrate, ATP, and a fluorescence-based kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Add the kinase, peptide substrate, and buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test compound or a known inhibitor (e.g., Staurosporine, Erlotinib) and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then uses the newly synthesized ATP to drive a luciferase reaction.
-
Read the luminescence. A lower signal corresponds to less ADP produced, indicating kinase inhibition.
-
-
Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Data Presentation and Interpretation
All quantitative data from the primary screens should be summarized for clear comparison.
| Hypothesis | Target | Assay Type | Endpoint | Predicted Outcome |
| 1. Antiviral | HIV-1 Integrase | Strand Transfer | IC₅₀ (µM) | < 10 µM |
| 2. Anticancer | EGFR | Kinase Activity | IC₅₀ (µM) | < 1 µM |
| 2. Anticancer | CDK2/cyclin E1 | Kinase Activity | IC₅₀ (µM) | < 1 µM |
| 3. Neuroactivity | 5-HT₆ Receptor | Radioligand Binding | Kᵢ (nM) | < 100 nM |
Secondary Assays and Mechanism of Action
If a compound demonstrates significant activity in a primary assay (a "hit"), further studies are required to confirm its activity in a cellular context and to elucidate its mechanism of action.
-
For Anticancer Hits:
-
Cell Proliferation (MTT) Assay: Treat cancer cell lines (e.g., A549, MCF-7) with the compound to determine its effect on cell viability.[4]
-
Western Blot Analysis: If the compound inhibits EGFR, treat cells and probe for the phosphorylation status of downstream targets like Akt and ERK to confirm target engagement in a cellular environment.
-
Conclusion and Future Directions
This compound represents a novel chemical entity with significant, unexplored therapeutic potential. Its unique combination of a privileged indole scaffold, strategic difluorination, N-methylation, and a C5-carboxylic acid functional group provides a strong rationale for its investigation as an antiviral, anticancer, or neuroactive agent. The experimental framework detailed in this guide provides a clear, logical, and robust pathway for elucidating its biological activity and mechanism of action. The results of these studies will not only define the therapeutic utility of this specific molecule but will also contribute valuable structure-activity relationship data to guide the future design of next-generation indole-based therapeutics.
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. Available at: [Link]
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4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441. PubChem. Available at: [Link]
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Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. PubMed. Available at: [Link]
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Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. PubMed. Available at: [Link]
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A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]
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5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Chem-Impex. Available at: [Link]
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Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]
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6-Fluoro-1H-indole-3-carboxylic acid. PubMed Central. Available at: [Link]
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Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. Available at: [Link]
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4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. MDPI. Available at: [Link]
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Unraveling the Enigma: The Research Landscape of CAS 1329166-91-7
A Deep Dive into the Synthetic Utility and Potential Applications of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
For Immediate Release
Shanghai, China – January 20, 2026 – In the vast and intricate world of chemical compounds, CAS number 1329166-91-7 designates a molecule with the systematic name this compound. While this specific compound does not feature prominently in publicly accessible research literature or clinical trials as an end-product, its structural motifs strongly suggest its role as a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide aims to illuminate the potential research applications and synthetic value of this fluorinated indole carboxylic acid, drawing upon the broader context of similar molecular scaffolds in drug discovery.
The Chemical Identity of CAS 1329166-91-7
At its core, the molecule is a highly functionalized indole, a privileged scaffold in medicinal chemistry renowned for its presence in a multitude of biologically active compounds. The key structural features of this compound include:
-
An Indole Core: A bicyclic aromatic heterocycle that serves as a versatile template for drug design.
-
Difluoro Substitution: The presence of two fluorine atoms on the benzene ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
-
N-Methylation: The methyl group on the indole nitrogen can influence the molecule's conformation and metabolic fate.
-
Carboxylic Acid Group: This functional group provides a handle for further chemical modifications, such as amide bond formation, allowing for the construction of more complex molecules.
| Property | Value | Source |
| CAS Number | 1329166-91-7 | Arctom, Inc.[1] |
| Systematic Name | This compound | Arctom, Inc.[1] |
| Molecular Formula | C₁₀H₇F₂NO₂ | Arctom, Inc.[1] |
| Molecular Weight | 211.17 g/mol | Arctom, Inc.[1] |
The Strategic Importance of Fluorinated Indole Carboxylic Acids in Drug Discovery
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.
-
Improved Lipophilicity: Strategic placement of fluorine atoms can fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
Indole-3-carboxylic acid and its derivatives are recognized as important intermediates for a variety of pharmaceutical products.[2] Similarly, 5-Fluoro-1H-indole-3-carboxylic acid methyl ester is a key building block in the synthesis of various biologically active molecules, with its fluorine substitution enhancing lipophilicity and metabolic stability, making it valuable in drug design.[3]
Potential Therapeutic Arenas and Synthetic Pathways
Given the structural alerts present in this compound, it is plausible that this compound serves as a key building block in the synthesis of inhibitors targeting various enzymes and receptors. The indole scaffold is a common feature in drugs targeting a wide array of diseases.
Hypothetical Synthetic Utility: A Generalized Workflow
The carboxylic acid functionality of CAS 1329166-91-7 is a prime site for chemical elaboration. A common synthetic transformation would involve the coupling of the carboxylic acid with various amines to form a diverse library of amide derivatives. This is a fundamental reaction in medicinal chemistry used to explore the structure-activity relationship (SAR) of a compound series.
Below is a conceptual workflow illustrating how this intermediate could be utilized in a drug discovery program.
Figure 1. A generalized synthetic workflow illustrating the potential use of this compound as a scaffold in drug discovery.
Conclusion and Future Directions
While the specific biological activity and mechanism of action for CAS 1329166-91-7 remain to be elucidated in the public domain, its chemical structure strongly points to its utility as a valuable intermediate for the synthesis of novel therapeutic agents. The presence of a difluorinated indole core, combined with a readily modifiable carboxylic acid handle, makes it an attractive starting material for medicinal chemists.
Future research efforts would likely involve the synthesis of a library of derivatives from this core structure and their subsequent screening against a panel of biological targets implicated in various diseases. The insights gained from such studies would be instrumental in unlocking the full therapeutic potential of this enigmatic compound. For researchers in the field of drug development, this compound represents a promising, yet largely unexplored, starting point for the discovery of next-generation medicines.
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Chem-Impex. 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. [Link]
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A Comprehensive Technical Guide to Identifying and Validating Therapeutic Targets for Substituted Indole Carboxylic Acids
Abstract: The indole ring, a privileged scaffold in medicinal chemistry, combined with a carboxylic acid functional group, gives rise to a class of compounds with a rich history and diverse pharmacological activities. From the archetypal NSAID Indomethacin to novel agents in development, substituted indole carboxylic acids have demonstrated the ability to modulate a wide array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets for this compound class, offering researchers, scientists, and drug development professionals a framework for target identification and validation. We will delve into the causality behind experimental choices, provide detailed protocols for critical assays, and synthesize this information to empower the rational design of next-generation therapeutics.
Introduction: The Chemical Versatility and Therapeutic Promise of the Indole Carboxylic Acid Scaffold
The indole carboxylic acid structure is deceptively simple: a bicyclic aromatic heterocycle fused to a pyrrole ring, bearing a carboxylic acid group. This arrangement, however, provides a unique combination of hydrophobicity from the indole core and a polar, ionizable handle from the carboxyl group, enabling interactions with a diverse range of protein binding pockets.
1.1 Core Structure and Physicochemical Properties
The indole nucleus can be substituted at multiple positions, allowing for fine-tuning of steric, electronic, and lipophilic properties. The placement of the carboxylic acid (e.g., at the 2-, 3-, 5-, or 6-position) dramatically influences the molecule's overall geometry and its ability to act as a hydrogen bond donor or acceptor, critical for specific target engagement.
1.2 Historical Significance in Drug Development
The therapeutic potential of this scaffold was firmly established with the discovery of Indomethacin in 1963.[1] A potent anti-inflammatory, analgesic, and antipyretic agent, Indomethacin's primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This foundational discovery paved the way for the exploration of other indole carboxylic acids and their derivatives against a variety of biological targets.
Key Therapeutic Target Classes
While historically associated with inflammation, the indole carboxylic acid scaffold has proven to be a versatile key for many biological locks. The primary targets can be broadly categorized into enzymes and nuclear receptors.
Enzymes as Primary Targets
2.1.1 Cyclooxygenase (COX) Isoforms: The Archetypal Target
The COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, are the most well-known targets for indole carboxylic acids.[1][3] Prostaglandins are key mediators of pain, fever, and inflammation.[1][2]
-
Mechanism of Action: Indole carboxylic acids, like Indomethacin, typically act as competitive inhibitors, occupying the active site of COX enzymes and preventing arachidonic acid from binding.[3][4] The carboxylic acid moiety is crucial, often forming a salt bridge with a key arginine residue (Arg120 in COX-1, Arg120 in COX-2) deep within the active site channel.
-
Therapeutic Implications: Inhibition of COX enzymes is the basis for the anti-inflammatory and analgesic effects of many NSAIDs.[5] However, the non-selective inhibition of both COX-1 (which has homeostatic functions in the GI tract and platelets) and COX-2 (which is primarily induced during inflammation) can lead to gastrointestinal side effects.[3][4][5] Consequently, a major goal in modern drug design is the development of COX-2 selective inhibitors to improve safety profiles.[5][6][7]
2.1.2 Aldose Reductase and Other Metabolic Enzymes
-
Aldose Reductase (AR): As the first enzyme in the polyol pathway, AR converts glucose to sorbitol.[8] Under hyperglycemic conditions, this pathway's overactivation is implicated in the long-term complications of diabetes, such as neuropathy and retinopathy.[8][9] Substituted indole carboxylic acids have been developed as potent aldose reductase inhibitors (ARIs), presenting a therapeutic strategy for managing diabetic complications.[8][10][11]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a promising target for cancer immunotherapy. Some indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and the related enzyme TDO, with IC50 values in the low micromolar range.[12]
-
HIV-1 Integrase: The enzyme HIV-1 integrase is crucial for the viral life cycle. Indole-2-carboxylic acid has been identified as a promising scaffold for developing novel integrase strand transfer inhibitors (INSTIs), with the carboxyl group chelating essential magnesium ions in the enzyme's active site.[13][14]
Nuclear Receptors and Transcription Factors
2.2.1 Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[15][16] The PPAR family has three subtypes: α, β/δ, and γ.
-
Mechanism of Action: Indole carboxylic acids can act as agonists or antagonists of PPARs.[16][17][18] Upon binding, the ligand induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene expression.
-
PPARγ: This subtype is a key regulator of adipogenesis and insulin sensitivity, making it a major target for type 2 diabetes.[15] Several series of indole-5-carboxylic acids have been reported as selective and potent PPARγ agonists.[17] Conversely, PPARγ antagonists based on an N-biphenylmethylindole scaffold have also been developed, which surprisingly still act as insulin sensitizers.[16] This highlights the complex pharmacology associated with this target.
Methodologies for Target Identification and Validation
A multi-tiered approach, combining biochemical and cell-based assays, is essential for robustly identifying and validating the therapeutic targets of novel indole carboxylic acids.
Target-Based Screening Approaches
These methods utilize purified proteins to directly measure the binding or inhibitory activity of a compound.
3.1.1 Enzyme Inhibition Assays
The goal is to determine a compound's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality Behind Experimental Choices: For an assay to be meaningful, especially for competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Km).[19] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the active site. The choice of detection method (e.g., spectrophotometry, fluorescence, luminescence) depends on the specific reaction being catalyzed and the availability of suitable substrates.
Protocol 1: General Biochemical Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the indole carboxylic acid derivative in a suitable solvent (e.g., DMSO).
-
Prepare a range of serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%) to avoid solvent effects.
-
Prepare solutions of the purified enzyme and its specific substrate in assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the enzyme solution, and the test compound dilutions.
-
Incubate the enzyme and inhibitor together for a pre-determined period (e.g., 15-30 minutes) to allow for binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in signal (e.g., absorbance, fluorescence) using a plate reader. The reaction should be monitored under initial velocity conditions, where product formation is linear with time.[19]
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
-
3.1.2 Receptor Binding Assays
These assays measure the direct interaction between a compound and its receptor target, quantifying binding affinity (Kd). Radioligand binding assays are a classic and powerful method.
-
Causality Behind Experimental Choices: The selection of a suitable radioligand is critical. It should have high affinity and specificity for the target receptor. The assay is typically performed in a competition format, where the unlabeled test compound competes with a fixed concentration of the radioligand for binding to the receptor. To ensure accuracy, non-specific binding must be determined by including a high concentration of an unlabeled ligand.[20]
Protocol 2: Competitive Radioligand Receptor Binding Assay
-
Reagent Preparation:
-
Prepare cell membranes or purified receptors containing the target of interest.
-
Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor.
-
Prepare serial dilutions of the unlabeled indole carboxylic acid test compound.
-
-
Assay Procedure:
-
In assay tubes or a microplate, combine the receptor preparation, the radioligand (at a concentration at or below its Kd), and the test compound dilutions.[20]
-
For determining non-specific binding, a separate set of tubes will contain the receptor, radioligand, and a saturating concentration of a known unlabeled ligand.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve. The Ki (inhibitor binding affinity) can then be calculated using the Cheng-Prusoff equation.
-
Cell-Based Assays for Functional Validation
While biochemical assays confirm direct interaction, cell-based assays are crucial for demonstrating a compound's functional effect in a more physiologically relevant context.
3.2.1 Reporter Gene Assays for Nuclear Receptor Activation
This is a powerful tool for studying the modulation of transcription factors like PPARs.
-
Causality Behind Experimental Choices: The assay relies on co-transfecting cells with two plasmids. One expresses the nuclear receptor of interest (often as a fusion protein with a Gal4 DNA-binding domain), and the other contains a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor.[21][22][23] If the test compound activates the receptor, it will drive the expression of the reporter gene, producing a measurable signal. A dual-luciferase system, with a second constitutively expressed reporter, is often used to normalize for transfection efficiency and cell viability.[21]
Protocol 3: Dual-Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Plate host cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with two plasmids:
-
An expression plasmid for the nuclear receptor ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (DBD).
-
A reporter plasmid containing a Gal4 upstream activator sequence (UAS) driving the expression of Firefly luciferase.
-
A control plasmid with a constitutively active promoter (e.g., SV40) driving Renilla luciferase expression.
-
-
-
Compound Treatment:
-
After allowing time for transfection (typically 4-6 hours), replace the medium with fresh medium containing serial dilutions of the indole carboxylic acid test compound.[21]
-
Include a vehicle control (e.g., DMSO) and a positive control (a known agonist).
-
Incubate the cells with the compounds for 16-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and measure the Firefly luciferase activity using a luminometer.
-
Quench the Firefly luciferase reaction and add the substrate for Renilla luciferase, then measure its activity.[21]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to get the relative light units (RLU).
-
Plot the RLU or fold-activation versus the logarithm of the compound concentration.
-
Determine the EC50 (effective concentration for 50% activation) or IC50 (for antagonists) from the dose-response curve.
-
Data Presentation and Visualization
Clear presentation of data and workflows is paramount for interpretation and decision-making.
Quantitative Data Summary
| Target | Compound Series | Assay Type | Key Parameter | Potency Range | Reference |
| COX-2 | Indole Acetohydrazides | Enzyme Inhibition | IC50 | 0.15 - 5.0 µM | [5] |
| PPARγ | Indole 5-Carboxylic Acids | Reporter Gene | EC50 | 0.05 - 2.5 µM | [17] |
| Aldose Reductase | Indole Acetic Acids | Enzyme Inhibition | IC50 | 0.1 - 10 µM | [8][9] |
| HIV-1 Integrase | Indole-2-Carboxylic Acids | Enzyme Inhibition | IC50 | 0.13 - 1.5 µM | [13][14] |
| IDO1/TDO | 6-acetamido-indole-2-carboxylic acid | Enzyme Inhibition | IC50 | 1.17 - 1.55 µM | [12] |
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Simplified PPARγ signaling pathway activation.
Future Directions and Emerging Targets
The therapeutic landscape for indole carboxylic acids continues to expand. Emerging targets include:
-
Receptor Tyrosine Kinases (RTKs): Derivatives have been synthesized to target EGFR and VEGFR-2, which are overexpressed in many cancers. [24]* 14-3-3 Proteins: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein as a potential treatment for liver cancer. [25] The ability to rationally design molecules based on the well-understood structure-activity relationships of existing compounds, combined with the robust validation workflows outlined in this guide, ensures that substituted indole carboxylic acids will remain a fertile ground for drug discovery for years to come.
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The Strategic Incorporation of Fluorine in Indole Scaffolds: A Technical Guide for Modern Drug Discovery
Introduction: The Power of a Privileged Scaffold and a Unique Element
The indole nucleus represents a "privileged" scaffold in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a multitude of synthetic drugs.[1] Its inherent biological relevance and versatile chemical functionality make it a perennial favorite in drug discovery campaigns. Parallel to the rise of the indole scaffold, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[3][4] This guide provides an in-depth technical exploration of the synergy between these two powerful components: the fluorinated indole derivative. We will delve into the causality behind experimental choices in their synthesis and application, offering field-proven insights for researchers, scientists, and drug development professionals.
The "Fluorine Effect": Modulating Molecular Properties for Enhanced Druggability
The introduction of fluorine into an indole scaffold can profoundly alter its properties, a phenomenon often referred to as the "fluorine effect."[5] These modifications are not merely incremental but can lead to dramatic improvements in a drug candidate's profile.
Impact on Physicochemical Properties
The highly electron-withdrawing nature of fluorine significantly influences the electron distribution within the indole ring system.[4] This has several key consequences:
-
Modulation of Acidity and Basicity (pKa): Fluorination can lower the pKa of nearby basic nitrogen atoms, which can be advantageous for improving oral absorption and bioavailability.[6][7][8] By reducing the basicity, the proportion of the neutral, more membrane-permeable form of the molecule at physiological pH is increased.[4]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom often slightly increases the LogP, while trifluoromethyl (-CF3) groups can significantly enhance it, aiding in cell membrane permeability.[5][9] However, strategic placement of multiple fluorine atoms can also be used to modulate lipophilicity to an optimal range for drug absorption and distribution.[10]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of flexible side chains attached to the indole core. This can lock the molecule into a bioactive conformation, thereby enhancing its binding affinity for the target protein.[2]
Enhancing Pharmacokinetic (ADME) Properties
One of the most compelling reasons to incorporate fluorine is to improve a drug's pharmacokinetic profile:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][11] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block common sites of metabolism, thereby increasing the drug's half-life and oral bioavailability.[6]
-
Membrane Permeability and Bioavailability: As mentioned, by modulating pKa and lipophilicity, fluorine can significantly enhance a molecule's ability to cross biological membranes, leading to improved oral bioavailability.[3][12] This is a critical factor in developing orally administered drugs.
Improving Pharmacodynamic Properties
Fluorination can also directly impact how a drug interacts with its biological target:
-
Binding Affinity and Specificity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to increased binding affinity.[4] It can also serve as a bioisostere for a hydrogen atom, introducing subtle steric and electronic changes that enhance target engagement.[11][13] The 4-fluoroindole moiety, for instance, has been shown to be about 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart.[14]
The following table summarizes the general effects of fluorination on key drug-like properties:
| Property | Effect of Fluorination | Rationale |
| pKa | Generally decreases for nearby basic groups. | The strong electron-withdrawing nature of fluorine reduces electron density on the basic atom.[7] |
| LogP | Can increase or decrease depending on the specific substitution. | A single fluorine may slightly increase LogP, while a CF3 group significantly increases it.[5] |
| Metabolic Stability | Significantly increases. | The C-F bond is highly resistant to cleavage by metabolic enzymes like CYPs.[11] |
| Binding Affinity | Often increases. | Fluorine can participate in favorable interactions (e.g., hydrogen bonding) with the target protein.[4] |
| Bioavailability | Generally improves. | A combination of enhanced metabolic stability and optimized lipophilicity and pKa.[3] |
Synthetic Strategies for Accessing Fluorinated Indoles
The rational design of fluorinated indole derivatives is underpinned by a growing arsenal of synthetic methodologies. The choice of strategy depends on the desired position of fluorination and the overall complexity of the target molecule.
Electrophilic Fluorination
This approach involves the direct introduction of a fluorine atom onto the indole ring using an electrophilic fluorine source, such as Selectfluor®. This method is often used for the late-stage functionalization of complex molecules.
Experimental Protocol: Regioselective Difluorohydroxylation of Indoles
This protocol describes an efficient method for the synthesis of 3,3-difluoroindolin-2-ols using Selectfluor®.[15]
-
Reaction Setup: To a solution of the substituted indole (0.5 mmol) in a mixture of acetonitrile and water (10:1, 5 mL) in a sealed tube, add Selectfluor® (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 12 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired 3,3-difluoroindolin-2-ol.
This self-validating system relies on the clear identification of the product through standard analytical techniques (NMR, MS) to confirm the regioselective difluorination and hydroxylation.
C-H Fluorination
Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized starting materials.[16] These methods often employ transition-metal catalysis to achieve high regioselectivity.
Enzymatic Fluorination
The discovery of fluorinase enzymes has opened up exciting possibilities for the biosynthesis of fluorinated natural products and their analogs.[17][18] These enzymes catalyze the formation of a C-F bond from fluoride ions under mild, aqueous conditions, offering a green and highly selective alternative to traditional chemical methods.[19]
Conceptual Workflow for Chemoenzymatic Synthesis
This workflow illustrates a multi-enzyme system for the synthesis of fluorinated indole derivatives.[20]
Caption: Chemoenzymatic cascade for synthesizing fluorinated indole derivatives.
Applications in Drug Discovery: Case Studies and Therapeutic Areas
The unique properties of fluorinated indoles have been leveraged in a wide range of therapeutic areas, leading to the development of numerous clinical candidates and approved drugs.
Oncology: Targeting Kinases with Precision
The indole scaffold is a common feature in many kinase inhibitors, and fluorination has proven to be a powerful strategy for enhancing their potency and selectivity.[11][21]
Sunitinib (Sutent®): A Case Study in Multi-Targeted Kinase Inhibition
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[22][23] Its synthesis starts from a 5-fluoroindolin-2-one, highlighting the successful application of a fluorinated indole building block in a clinically significant anticancer agent.[11]
Signaling Pathway Targeted by Sunitinib
Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling.
Some fluorinated indole analogs have demonstrated enhanced antitumor properties compared to their non-fluorinated counterparts, underscoring the importance of this substituent in modulating biological activity.[23]
Neurodegenerative Diseases: Crossing the Blood-Brain Barrier
Developing drugs for neurodegenerative diseases like Alzheimer's and Parkinson's is particularly challenging due to the blood-brain barrier (BBB).[24] Fluorination can enhance a molecule's ability to cross the BBB, making it an attractive strategy in this field.[25] Indole-based compounds are being investigated for their neuroprotective, anti-inflammatory, and antioxidant properties.[26][27][28] The incorporation of fluorine can further enhance the metabolic stability and receptor binding affinity of these potential therapeutic agents.[25]
Infectious Diseases: Potent Antiviral and Antibacterial Agents
Fluorinated indole derivatives have shown significant promise as antiviral agents, particularly against HIV and Hepatitis C virus (HCV).[14][16] For example, a 4-fluoroindole derivative was found to be a potent HIV-1 inhibitor.[13] The improved metabolic stability and enhanced binding affinity conferred by fluorine contribute to their potent antiviral activity.
Future Perspectives and Challenges
The strategic application of fluorine in indole-based drug discovery continues to evolve. Future research will likely focus on:
-
Novel Fluorination Methodologies: The development of more efficient, selective, and environmentally friendly methods for introducing fluorine and fluorine-containing motifs will remain a high priority.[5][9]
-
Expanding Therapeutic Applications: The exploration of fluorinated indoles in new therapeutic areas, driven by a deeper understanding of their mechanism of action, will continue to expand.[29]
A major challenge moving forward will be the rational and predictive placement of fluorine to optimize molecular properties, avoiding potential liabilities such as off-target effects.[4]
Conclusion
The fusion of the privileged indole scaffold with the unique properties of fluorine has created a powerful and versatile platform for modern drug discovery. The ability to fine-tune physicochemical, pharmacokinetic, and pharmacodynamic properties through strategic fluorination has led to the development of successful drugs and promising clinical candidates across a spectrum of diseases. As our understanding of the "fluorine effect" deepens and synthetic methodologies become more sophisticated, fluorinated indole derivatives are poised to play an even more significant role in the future of medicine.
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The Strategic Introduction of Difluoro Functionality in Indole Scaffolds: A Technical Guide to Unlocking Novel Bioactivities
Introduction: The Indole Nucleus and the Transformative Power of Fluorine
The indole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its versatile structure allows for interactions with a multitude of biological targets.[2] In the relentless pursuit of enhanced therapeutic agents, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to superior drug candidates.[3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of difluoro-indole compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices, detail self-validating experimental protocols, and present quantitative data to illuminate the path toward designing next-generation therapeutics.
The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, confer subtle yet profound alterations to a parent indole molecule.[3] These modifications can significantly influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy, safety, and pharmacokinetic profile.[3][4] This guide will dissect these effects, supported by quantitative data, detailed experimental protocols, and visualizations of pertinent biological pathways and experimental workflows.
The Physicochemical Impact of Difluorination on the Indole Core
The introduction of two fluorine atoms onto the indole scaffold dramatically alters its electronic and physical properties. These changes are not merely additive but can have synergistic effects that are highly dependent on the position of fluorination. Understanding these fundamental changes is critical to predicting the biological behavior of the resulting compounds.
Modulation of Electronic Properties and Acidity
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of the indole N-H proton, making it more acidic.[4] This increased acidity can influence hydrogen bonding interactions with target proteins. For instance, a study on 2-substituted indoles demonstrated a dramatic decrease in pKa upon fluorination.[4]
Lipophilicity and Membrane Permeability
The effect of fluorination on lipophilicity (logP) is complex and position-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can sometimes lead to a decrease in logP due to altered polarity and intermolecular interactions. Strategic placement of fluorine can, however, enhance membrane permeability, a crucial factor for oral bioavailability.[3]
Table 1: Physicochemical Properties of Selected Fluorinated Indoles
| Compound | Structure | pKa | logP (Calculated) | Reference |
| Indole | 16.97 | 2.14 | [4] | |
| 5-Fluoroindole | Not available | 2.33 | [5] | |
| 2-Fluoroindole | 27.20 | Not available | [4] | |
| 2-Trifluoromethylindole | 26.76 | Not available | [4] | |
| 2-Pentafluorosulfanylindole | 24.44 | Not available | [4] |
Note: Experimental pKa values were measured in acetonitrile.[4]
Synthetic Strategies for Accessing Difluoro-Indole Scaffolds
The synthesis of difluoro-indole derivatives requires careful planning and execution. Several established indole syntheses can be adapted for fluorinated precursors. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
The Fischer Indole Synthesis: A Classic Route Adapted for Fluorinated Precursors
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[6][7] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[7] For the synthesis of difluoro-indoles, appropriately substituted difluorophenylhydrazines are required.
Experimental Protocol: Fischer Synthesis of 5,7-Difluoroindole (General Procedure)
Rationale: This protocol outlines the synthesis of a difluoro-indole using the Fischer indole synthesis. The acid catalyst facilitates the key[8][8]-sigmatropic rearrangement, and the choice of a non-polar, high-boiling solvent is crucial for driving the reaction to completion.
Materials:
-
4-(5,7-Difluorophenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-(5,7-Difluorophenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in toluene. Heat the mixture to reflux for 2-4 hours with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Cyclization: Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (10 eq by weight). Heat the mixture to 80-100 °C and stir for 1-2 hours. The reaction will typically turn dark.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 5,7-difluoroindole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Diagram 1: Fischer Indole Synthesis Pathway
Caption: A streamlined workflow for assessing the in vitro potency of difluoro-indole compounds as kinase inhibitors using a luminescence-based assay.
Antiviral Activity: A Promising Avenue for Difluoro-Indoles
Indole derivatives have shown significant promise as antiviral agents, targeting various stages of the viral life cycle. [1][9]Fluorination can enhance the antiviral potency of these compounds. For example, a series of fluorinated indole-carboxamide derivatives demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte cells. [3]Another study reported that a 4-fluoroindole derivative was a potent inhibitor of wild-type HIV-1 non-nucleoside reverse transcriptase (NNRT) with an ED₅₀ value of 0.5 nM in MT-4 cells. [3] While specific data on difluoro-indole compounds as antiviral agents is emerging, the principles of SAR suggest that the introduction of two fluorine atoms could lead to novel compounds with improved antiviral profiles. For instance, a study on nucleoside analogs found that difluoro derivatives showed a significant increase in antiviral potency against Hepatitis C virus compared to their non-fluorinated counterparts. [10] Table 3: Antiviral Activity of Selected Fluorinated Indole and Related Compounds
| Compound | Virus | Assay | Activity | Reference |
| Fluorinated indole-carboxamide (22) | HIV-1 | T-lymphocyte cells | EC₅₀ = 0.14 nM | [3] |
| 4-Fluoroindole derivative (20h) | HIV-1 WT | MT-4 cells | ED₅₀ = 0.5 nM | [3] |
| 4'-azido-2'-deoxy-2',2'-difluorocytidine | HCV | Replicon system | EC₅₀ = 66 nM | [10] |
| 5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridine | HBV & HCV | In vitro | Moderate inhibition | [11] |
Neurodegenerative Diseases: Modulating Key Pathological Pathways
The indole scaffold is a key component of many compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [12][13][14]These compounds can exert their effects through various mechanisms, including antioxidant properties, inhibition of protein aggregation, and modulation of neurotransmitter systems. [13][14][15]Indole derivatives like melatonin exhibit potent antioxidant properties by scavenging free radicals. [13]Others have been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein. [14][15] The introduction of difluoro substituents could enhance the neuroprotective properties of indole-based compounds by improving their brain penetration and metabolic stability. While extensive SAR studies on difluoro-indoles in neurodegeneration are still needed, the foundational knowledge of fluorination in drug design suggests this is a promising area for future research.
Pharmacokinetics and Metabolic Stability: The Decisive Advantage of Difluorination
A major driver for the incorporation of fluorine into drug candidates is the enhancement of their pharmacokinetic properties. [16][17]The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can significantly increase the metabolic stability and half-life of a compound. [18]This often translates to improved oral bioavailability and a more favorable dosing regimen. However, it is important to note that in some cases, fluorination can lead to the formation of reactive metabolites. [19]Therefore, a thorough investigation of the metabolic fate of any new fluorinated compound is essential.
Conclusion and Future Perspectives
The strategic difluorination of the indole scaffold is a powerful and versatile tool in modern drug discovery. By carefully considering the position of the fluorine atoms, medicinal chemists can fine-tune the physicochemical properties of indole derivatives to optimize their biological activity, selectivity, and pharmacokinetic profiles. This in-depth technical guide has provided a framework for understanding the SAR of difluoro-indole compounds, supported by experimental protocols and data.
The future of this field lies in the continued exploration of novel difluoro-indole scaffolds, the elucidation of their mechanisms of action at a molecular level, and the comprehensive evaluation of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. As our understanding of the intricate interplay between structure and activity deepens, difluoro-indole compounds are poised to deliver the next generation of innovative therapies for a wide range of diseases.
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Ragno, R., Coluccia, A., La Regina, G., De Martino, G., Piscitelli, F., Lavecchia, A., ... & Silvestri, R. (2009). Antiviral activity of indole derivatives. Bioorganic & medicinal chemistry letters, 19(11), 3054–3057. [Link]
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Emai, R. (2023). Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Journal of Drug Metabolism & Toxicology, 14(3), 1-2. [Link]
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Kumar, A., & Tandon, V. (2014). The azaindole framework in the design of kinase inhibitors. Future medicinal chemistry, 6(11), 1281–1301. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Methyl-Indole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Indole Nucleus in Modern Science
The indole scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products, pharmaceuticals, and functional materials. The 1-methyl-indole core, specifically, serves as a fundamental building block in a vast array of biologically active molecules. Its N-methylation prevents the formation of intermolecular hydrogen bonds seen in parent indoles, altering its physicochemical properties and biological interactions. For the medicinal chemist synthesizing novel therapeutics or the materials scientist developing new organic electronics, the unambiguous structural confirmation of these derivatives is paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—applied to the 1-methyl-indole framework. It is structured not as a rigid manual, but as a logical workflow, mirroring the process a seasoned analytical scientist would follow to move from a newly synthesized compound to a fully characterized molecule with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides a detailed map of the carbon and proton framework, revealing connectivity and stereochemical relationships. For 1-methyl-indole derivatives, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy: Mapping the H-Framework
¹H NMR provides information on the chemical environment, number, and connectivity of protons in a molecule. The N-methylation of the indole ring introduces a distinct singlet and simplifies the spectrum compared to N-H indoles, which often show broad signals and concentration-dependent shifts.
Causality in the ¹H NMR Spectrum:
The chemical shifts (δ) of the protons in 1-methyl-indole are governed by the aromatic ring current and the electron density at each position. The benzene portion of the fused ring (positions 4, 5, 6, and 7) typically resonates in the aromatic region (7.0-7.7 ppm), while the pyrrole ring protons (H-2 and H-3) have distinct shifts influenced by the nitrogen atom.
-
N-CH₃ Proton: This gives rise to a sharp singlet, typically found in the upfield region around 3.7-3.8 ppm . Its integration value of 3H is a key identifier.
-
Pyrrole Ring Protons (H-2, H-3): The H-3 proton is more shielded than the H-2 proton due to the influence of the adjacent nitrogen. They often appear as doublets due to coupling with each other, though in the parent 1-methyl-indole they are singlets due to the small four-bond coupling.
-
H-2: ~7.0-7.2 ppm
-
H-3: ~6.4-6.6 ppm
-
-
Benzene Ring Protons (H-4 to H-7): These protons form a more complex system. H-7 and H-4 are typically the most deshielded in the aromatic region due to their proximity to the pyrrole ring fusion and the ring current. Their signals are often multiplets due to ortho- and meta-couplings.[1][2]
Table 1: Typical ¹H NMR Chemical Shifts for 1-Methyl-Indole
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | ~3.75 | Singlet |
| H-2 | ~7.15 | Doublet |
| H-3 | ~6.47 | Doublet |
| H-4 | ~7.64 | Doublet |
| H-5 | ~7.11 | Triplet |
| H-6 | ~7.23 | Triplet |
| H-7 | ~7.55 | Doublet |
| (Note: Values are approximate and can vary with solvent and substitution. Data sourced from spectral databases.)[3][4] |
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the 1-methyl-indole derivative.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.00 ppm. Most commercial deuterated solvents already contain TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum. Standard acquisition involves a set number of scans, followed by Fourier transformation of the resulting Free Induction Decay (FID).
Workflow Visualization: ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of 1-methyl-indole derivatives.
Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. In standard proton-decoupled mode, each signal appears as a singlet, making spectrum interpretation straightforward for determining the number of distinct carbons.
Causality in the ¹³C NMR Spectrum:
The chemical shifts of carbons in 1-methyl-indole are highly characteristic. The carbons of the pyrrole ring are significantly influenced by the nitrogen atom, while the benzene ring carbons fall within the typical aromatic range.
-
N-CH₃ Carbon: Appears far upfield, typically around 32-33 ppm .
-
Pyrrole Ring Carbons (C-2, C-3): C-2 is deshielded relative to C-3.
-
C-2: ~128-129 ppm
-
C-3: ~100-101 ppm
-
-
Bridgehead Carbons (C-3a, C-7a): These quaternary carbons connect the two rings. C-7a, adjacent to the nitrogen, is the most deshielded carbon of the entire scaffold.
-
C-3a: ~128-129 ppm
-
C-7a: ~137-138 ppm
-
-
Benzene Ring Carbons (C-4 to C-7): These carbons resonate in the range of 109-122 ppm . Their exact order can be definitively assigned using 2D NMR techniques like HSQC and HMBC.[5][6]
Table 2: Typical ¹³C NMR Chemical Shifts for 1-Methyl-Indole
| Carbon Position | Chemical Shift (δ, ppm) |
| N-CH₃ | ~32.8 |
| C-2 | ~128.9 |
| C-3 | ~100.9 |
| C-3a | ~128.6 |
| C-4 | ~120.8 |
| C-5 | ~119.2 |
| C-6 | ~121.3 |
| C-7 | ~109.3 |
| C-7a | ~137.2 |
| (Note: Values are approximate and can vary with solvent and substitution. Data sourced from spectral databases.)[6][7] |
Advanced Technique: DEPT (Distortionless Enhancement by Polarization Transfer)
To validate assignments, a DEPT experiment is invaluable. It differentiates carbons based on the number of attached protons:
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).
-
DEPT-90: Shows only CH carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.
This allows for the unambiguous identification of the N-CH₃ group, the five CH carbons of the indole ring, and the three quaternary carbons (C-3a, C-7a, and any substituted carbon) which will be absent from all DEPT spectra.
Workflow Visualization: ¹³C NMR and DEPT
Caption: Combining ¹³C and DEPT spectra for structural validation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. While it doesn't provide a complete structural picture like NMR, it is an exceptionally fast and effective method for confirming the presence or absence of key functional groups, thereby validating the success of a chemical transformation.
Causality in the IR Spectrum:
The IR spectrum of 1-methyl-indole is characterized by vibrations of its core structure. The key is to look for expected absorptions and note the appearance of new, strong bands from appended functional groups.
-
C-H Stretching:
-
C=C Stretching: Aromatic ring stretching vibrations appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. These are characteristic of the indole ring system.
-
C-N Stretching: Typically observed in the 1350-1250 cm⁻¹ region.
The true power of IR in this context lies in identifying substituents. For example:
-
A carbonyl group (C=O) from an ester or ketone derivative will show a very strong, sharp absorption between 1650-1750 cm⁻¹ .[9]
-
A nitro group (NO₂) will exhibit two strong bands around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
Table 3: Key IR Absorption Regions for 1-Methyl-Indole Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aliphatic C-H | Stretch | 3000-2850 | Medium |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Sharp |
| Carbonyl (C=O) | Stretch | 1750-1650 | Strong |
| Nitro (NO₂) | Asym. Stretch | 1570-1500 | Strong |
| Nitro (NO₂) | Sym. Stretch | 1370-1300 | Strong |
Experimental Protocol: Acquiring an ATR-IR Spectrum
Attenuated Total Reflectance (ATR) is a modern, rapid method for IR analysis.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a single drop of the liquid 1-methyl-indole derivative (or a small amount of solid) directly onto the crystal.
-
Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample. The spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly after analysis.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule. The indole ring is an excellent chromophore, exhibiting characteristic absorption bands in the UV region.
Causality in the UV-Vis Spectrum:
The UV spectrum of indole derivatives is dominated by π → π* transitions. It is famously characterized by two main absorption bands, termed the ¹Lₐ and ¹Lₑ bands.[10][11]
-
¹Lₐ Band: This is a higher energy, more intense band typically found around 220 nm .
-
¹Lₑ Band: This is a lower energy, less intense band with more vibrational fine structure, appearing around 280-290 nm .
The positions and intensities of these bands are sensitive to substitution on the indole ring.[11][12]
-
Auxochromes (e.g., -OH, -OCH₃): These electron-donating groups typically cause a bathochromic (red) shift to longer wavelengths.
-
Solvent Effects: Increasing solvent polarity can also shift the absorption maxima. This solvatochromism can provide insights into the nature of the electronic transitions.[11]
A study on substituted indoles showed that methyl substitutions on the pyrrole ring affect the ¹Lₐ and ¹Lₑ energies in tandem.[10][11] This predictable behavior makes UV-Vis a useful tool for confirming the integrity of the indole chromophore.
Experimental Protocol: UV-Vis Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile).
-
Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.1 and 1.0 absorbance units (the linear range of the Beer-Lambert law).
-
Cuvette: Use a quartz cuvette (glass absorbs UV light).
-
Blanking: Fill the cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").
-
Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.[13]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Causality in the Mass Spectrum:
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, creating a radical cation known as the molecular ion (M⁺) . The m/z (mass-to-charge ratio) of this ion corresponds to the molecular weight of the compound.[14][15]
For 1-methyl-indole (MW = 131.17 g/mol ), the molecular ion peak is expected at m/z = 131 .[14][16]
A key diagnostic feature of 1-methyl-indole, in contrast to other methylindoles, is that its molecular ion is typically the base peak (the most intense peak in the spectrum).[17] This indicates the relative stability of the 1-methyl-indole radical cation.
Characteristic Fragmentation:
The molecular ion can then fragment in predictable ways. Common fragmentation pathways for indoles involve the loss of small, stable molecules or radicals. For 1-methyl-indole, a prominent fragment is often observed at m/z = 130 , corresponding to the loss of a hydrogen atom ([M-H]⁺).[17][18] This is often followed by the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen heterocycles.
Workflow Visualization: Mass Spectrometry Analysis
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theoretical properties of 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid
An In-depth Technical Guide: Theoretical Physicochemical and Pharmacological Properties of 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a novel compound with significant potential in medicinal chemistry. The indole scaffold is a privileged structure in numerous approved drugs, and the strategic incorporation of fluorine atoms can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This document delineates the predicted physicochemical properties of the title compound, including its 'drug-likeness' based on Lipinski's Rule of Five, lipophilicity (LogP), and acidity (pKa). Furthermore, it explores its theoretical pharmacological profile, focusing on metabolic stability and potential biological targets. Detailed, field-proven experimental protocols for the empirical validation of these properties are provided, underpinned by the scientific rationale for each procedural step. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this promising molecule for drug discovery applications.
Introduction: The Strategic Design of a Novel Indole Derivative
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, from anti-inflammatory drugs to anti-cancer and anti-viral therapies.[2][3] Its unique electronic properties and ability to form crucial hydrogen bonds make it an ideal scaffold for interacting with biological targets. The therapeutic potential of indole-based molecules can be further refined through targeted chemical modifications.
One of the most powerful strategies in modern drug design is the incorporation of fluorine.[4] The substitution of hydrogen with fluorine can induce significant changes in a molecule's properties, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. This can increase the compound's half-life and bioavailability.[1][5]
-
Increased Lipophilicity: Fluorine can increase a molecule's ability to partition into lipid environments, which may enhance membrane permeability and cell uptake.[5]
-
Modulated Acidity/Basicity (pKa): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of nearby acidic protons, influencing a compound's ionization state at physiological pH.[6]
The subject of this guide, this compound, has been rationally designed to leverage these principles. The N-methylation of the indole ring removes a hydrogen bond donor and may further block a potential site of metabolism. The difluoro substitution pattern is predicted to enhance metabolic stability and modulate the acidity of the carboxylic acid at the 5-position, a common site for functionalization in bioactive indoles.[7] This document provides a theoretical framework for understanding and experimentally validating the properties of this compound.
Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[8]
Molecular Structure and 'Drug-Likeness' Assessment
The initial evaluation of a potential oral drug candidate often begins with assessing its compliance with established guidelines like Lipinski's Rule of Five.[9] Formulated by Christopher Lipinski, this rule predicts that poor oral absorption or permeation is more likely if a compound violates two or more of its criteria.[10][11]
The predicted properties for this compound are summarized below.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₇F₂NO₂ | - |
| Molecular Weight | 211.17 g/mol | - |
| Hydrogen Bond Donors | 1 (from -COOH) | - |
| Hydrogen Bond Acceptors | 5 (2 from -COOH, 1 from N, 2 from F) | - |
| Predicted cLogP | ~2.5 - 3.5 | Inferred |
| Predicted pKa | ~3.5 - 4.0 | Inferred |
Based on these values, we can assess its compliance with Lipinski's Rule of Five.
| Lipinski's Rule Parameter | Value for Target Compound | Compliance (≤ Rule Value) |
| Molecular Weight < 500 Da | 211.17 | Yes |
| LogP < 5 | ~2.5 - 3.5 (Predicted) | Yes |
| Hydrogen Bond Donors ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 5 | Yes |
Lipophilicity (LogP) Prediction
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its solubility, membrane permeability, and plasma protein binding.[14] A LogP value that is too high can lead to poor aqueous solubility and accumulation in fatty tissues, while a value that is too low can hinder membrane passage.[12]
For our target compound, the difluorinated indole core contributes significantly to its lipophilicity. The N-methyl group further increases this property. Conversely, the polar carboxylic acid group decreases lipophilicity. The balance of these features leads to a predicted cLogP (calculated LogP) in the moderate range of 2.5 to 3.5, an ideal range for many drug candidates. This value suggests the compound should have sufficient lipophilicity to cross cellular membranes without being so high as to cause solubility issues.[15]
Acidity (pKa) Prediction
The acid dissociation constant (pKa) determines the extent of a molecule's ionization at a given pH. This is crucial as the ionization state affects solubility, receptor binding, and cell permeability. The pKa of the carboxylic acid group is strongly influenced by the electron-withdrawing effects of the two fluorine atoms on the benzene portion of the indole ring. This inductive effect is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid proton. Compared to a non-fluorinated indole-5-carboxylic acid, the pKa is predicted to be significantly lower, likely in the range of 3.5 to 4.0. This means that at physiological pH (7.4), the compound will exist almost exclusively in its ionized (deprotonated) carboxylate form, which typically enhances aqueous solubility. The incorporation of fluorine has been shown to reduce the pKa of drug candidates, which can have a beneficial influence on oral absorption.[6]
Theoretical Pharmacological Profile
While specific biological activity requires experimental screening, the structural features of this compound allow for predictions regarding its metabolic fate and potential therapeutic applications.
Potential Biological Targets
Indole-2- and -3-carboxylic acid derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, antibacterial, and anti-cancer agents.[3][16] The specific substitution pattern of the title compound makes it a candidate for screening against targets where the indole scaffold is known to be active, such as:
-
Enzyme inhibition (e.g., kinases, polymerases)
-
Receptor modulation (e.g., serotonin receptors)[6]
-
Antiviral activity, where fluorinated indoles have shown promise.[17]
The carboxylic acid moiety provides a key interaction point, capable of forming strong hydrogen bonds or ionic interactions with amino acid residues in a target's active site.
Predicted Metabolic Stability
Metabolic stability is a compound's susceptibility to biotransformation by metabolic enzymes and is a critical factor in determining its in vivo half-life and duration of action.[8][18] The primary sites of drug metabolism are the liver and gut, mediated largely by CYP enzymes.[19][20]
The structure of this compound incorporates two key features designed to enhance metabolic stability:
-
N-Methylation: The nitrogen of the indole ring is a common site for oxidation. By converting this N-H to an N-CH₃, this metabolic pathway is blocked.
-
Fluorine Substitution: The C-F bond is significantly stronger than the C-H bond. The fluorine atoms at positions 4 and 6 protect these sites from common aromatic hydroxylation reactions catalyzed by CYP enzymes.[5]
These modifications suggest that the compound will exhibit higher metabolic stability compared to its non-fluorinated, N-H analog, potentially leading to improved pharmacokinetic properties.
Proposed Experimental Workflows for Characterization
The following section outlines standardized, robust protocols for the synthesis and empirical validation of the predicted properties of this compound.
Proposed Synthetic Route
A plausible synthetic route can be adapted from established indole synthesis methodologies, such as the Fischer-indole synthesis or palladium-catalyzed cyclization strategies.[7][21] A high-level conceptual workflow is presented below.
Caption: Conceptual workflow for synthesis and characterization.
Physicochemical Property Determination
The "shake-flask" method is the gold standard for experimental LogP determination due to its direct measurement of partitioning.[22][23]
-
Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each solvent with the other by mixing them vigorously and allowing the layers to separate.
-
Causality: Pre-saturation prevents volume changes during the experiment that would alter concentrations.
-
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and add a small aliquot to a mixture of the pre-saturated n-octanol and aqueous phases. The final concentration should be detectable by the chosen analytical method (e.g., HPLC-UV).
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a precise volume from each layer. Determine the concentration of the compound in each phase using a validated HPLC-UV method against a standard curve.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).[14]
This method is efficient and requires a small amount of sample, making it ideal for early-stage drug discovery.[23]
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a multi-well plate reader and an automated titration system.
-
Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Dissolve the test compound in a co-solvent (e.g., methanol or DMSO) and dispense a small, equal amount into each well of a 96-well UV-transparent plate. Add the different pH buffers to the wells.
-
Measurement: Measure the full UV absorbance spectrum (e.g., 220-400 nm) for the compound in each buffer. The deprotonation of the carboxylic acid will cause a shift in the UV spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
Self-Validation: The quality of the sigmoidal fit and the R² value provide an internal measure of the data's reliability.
-
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism.[24] Using liver S9 fractions allows for the assessment of both Phase I (e.g., CYP) and Phase II (conjugation) metabolic pathways.[18]
Caption: Experimental workflow for in vitro metabolic stability assay.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver S9 fraction (e.g., human, rat) and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the cofactor, NADPH. The reaction is initiated by adding the test compound at a low concentration (e.g., 1 µM) to the mixture.
-
Causality: NADPH is an essential cofactor for CYP450 enzymes; the reaction will not proceed without it.
-
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Causality: The organic solvent precipitates the proteins (enzymes), instantly stopping the metabolic reaction.
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.[8]
Conclusion
This compound is a strategically designed molecule with a highly promising theoretical profile for drug discovery. Its structure is fully compliant with Lipinski's Rule of Five, indicating a high potential for oral bioavailability. The difluoro substitution pattern is predicted to confer enhanced metabolic stability and favorably modulate the acidity of the carboxylic acid group, which is expected to result in good aqueous solubility at physiological pH. The proposed experimental workflows provide a clear and robust path for the empirical validation of these theoretical properties. Based on this in-depth analysis, this compound represents a valuable candidate for synthesis and inclusion in screening campaigns across various therapeutic areas.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Indole-5-Carboxylic Acids
Foreword: The Enduring Legacy and Modern Renaissance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, a privileged scaffold that nature has repeatedly selected for critical biological functions.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin, its footprint is deeply embedded in the machinery of life.[2] In medicinal chemistry, this versatile aromatic heterocycle is a recurring motif in a multitude of approved drugs, celebrated for its ability to interact with a wide range of biological targets.[2][3][4]
This guide focuses on a particularly valuable, yet nuanced, member of this family: indole-5-carboxylic acid . More than just another derivative, this molecule represents a strategic linchpin in drug discovery. The carboxylic acid at the 5-position provides a crucial handle for synthetic elaboration, enabling chemists to modulate solubility, introduce pharmacophores, and fine-tune the electronic properties of the entire scaffold. Its derivatives are key intermediates in the synthesis of pharmaceuticals ranging from anti-inflammatory agents to innovative anticancer and antiviral therapies.[5][6][7]
The objective of this whitepaper is to provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We will move beyond mere recitation of reactions to explore the causality behind experimental choices, offering a self-validating system of protocols and insights. We will journey from classical synthetic pillars to modern, high-efficiency catalytic systems, culminating in a practical overview of derivatization, screening, and characterization—the complete workflow from core concept to preclinical candidate.
Part 1: The Strategic Value of the Indole-5-Carboxylic Acid Core
The indole-5-carboxylic acid framework is not just a synthetic starting point; it is a strategic platform. The benzene-fused pyrrole ring offers a unique electronic environment, while the C5-carboxy group acts as a versatile anchor for molecular diversification. This combination allows for the systematic exploration of chemical space to optimize biological activity.
Its utility is demonstrated across multiple therapeutic areas:
-
Oncology: The scaffold is used to develop inhibitors of key cancer-related pathways, such as tubulin polymerization and EGFR tyrosine kinase.[4][8][9]
-
Infectious Diseases: Novel derivatives have been investigated as inhibitors of viral targets, including HIV-1 integrase and gp41 fusion.[10][11][12]
-
Inflammatory Conditions: The indole core is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, and new derivatives continue to be explored as selective COX-2 inhibitors.[6]
The diagram below illustrates the central role of the indole-5-carboxylic acid scaffold as a launchpad for developing diverse classes of therapeutic agents.
Caption: Strategic diversification from the indole-5-carboxylic acid core.
Part 2: Architecting the Core: Foundational and Modern Synthetic Methodologies
The construction of the indole-5-carboxylic acid ring system is a mature field that continues to evolve. While classical methods remain relevant, modern catalytic approaches offer significant advantages in terms of efficiency, substrate scope, and functional group tolerance.
The Pillar of Indole Synthesis: The Fischer Reaction
First discovered in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles.[13] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[14]
Causality of the Mechanism: The reaction's elegance lies in its cascade of well-defined steps. An acid catalyst is crucial for protonating the hydrazone, which facilitates tautomerization to the reactive enamine intermediate. This intermediate then undergoes the key bond-forming step: a[3][3]-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia are driven by the thermodynamic favorability of forming the stable aromatic indole ring.[13]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
This protocol provides a concrete example of the Fischer cyclization to create a substituted indole carboxylic acid intermediate.
-
Reactant Preparation: To a round-bottom flask, add 4-hydrazinobenzoic acid (1.0 eq) and 3-methylbutan-2-one (1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol.
-
Reaction Initiation: Heat the mixture to reflux. The initial step is the formation of the corresponding hydrazone.
-
Cyclization: Continue refluxing for 4-12 hours in the presence of the acid catalyst (acetic acid or an added Brønsted/Lewis acid like ZnCl₂ or polyphosphoric acid). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2,3,3-trimethyl-3H-indole-5-carboxylic acid.
The Modern Approach: Palladium-Catalyzed Syntheses
While robust, the Fischer synthesis often requires harsh acidic conditions and high temperatures, limiting its compatibility with sensitive functional groups. Modern palladium-catalyzed cross-coupling and C-H activation strategies have emerged as powerful alternatives, offering milder conditions and unprecedented synthetic flexibility.[15]
Causality of the Mechanism: These reactions operate via a catalytic cycle involving a palladium center. The cycle typically begins with the oxidative addition of an aryl halide (or activation of a C-H bond) to a Pd(0) species. Subsequent steps, such as migratory insertion of a coupling partner or reductive elimination, form the desired C-C or C-N bonds and regenerate the active Pd(0) catalyst. The choice of ligand is critical, as it modulates the reactivity and stability of the palladium intermediates, directly influencing the reaction's efficiency and selectivity.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
This advanced protocol demonstrates the power of modern catalysis to achieve multi-step transformations in a single vessel.
-
Vessel Preparation: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the 4-bromoindole-3-carboxylic acid amide substrate (1.0 eq), PdCl₂ (5 mol%), Xantphos ligand (6 mol%), and cesium pivalate (20 mol%).
-
Reagent Addition: Add the desired amine coupling partner (1.5 eq) and a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. The reaction integrates a water-promoted nucleophilic substitution at the amide with a C-N cross-coupling at the C4-bromo position.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to obtain the desired 4-aminoindole-3-carboxylic acid product.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is a critical decision based on factors like starting material availability, required scale, and functional group tolerance.
| Feature | Fischer Indole Synthesis | Palladium-Catalyzed Synthesis |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones | Aryl Halides, Anilines, Hydrazones |
| Catalyst | Brønsted or Lewis Acids (often stoichiometric) | Pd(0) or Pd(II) complexes (catalytic) |
| Conditions | High Temperature, Harshly Acidic | Milder Temperatures, Often Neutral/Basic |
| Yields | Variable (5-90%)[14] | Generally Good to Excellent (60-95%+)[16] |
| Functional Group Tolerance | Poor to Moderate | Good to Excellent |
| Key Advantage | Low-cost reagents, well-established | Broad scope, high efficiency, mildness |
Part 3: From Core to Candidate: A Workflow for Discovery
With a robust synthesis for the core scaffold established, the next phase involves creating a library of novel analogues and evaluating their biological activity to identify promising lead compounds.
Derivatization Strategy
Systematic modification of the indole-5-carboxylic acid core is essential for building Structure-Activity Relationships (SAR). Key modification points include:
-
N1-Position: Alkylation or arylation to explore hydrophobic pockets in a binding site.
-
C5-Carboxylic Acid: Conversion to amides, esters, or bioisosteres to modulate polarity and hydrogen bonding capacity.
-
C2/C3 Positions: Introduction of substituents via electrophilic substitution or lithiation to alter the molecule's shape and electronic distribution.
Caption: Integrated workflow for discovery of novel indole derivatives.
Pharmacological Evaluation
The screening cascade must be designed to efficiently identify compounds with the desired biological profile.
-
Primary Screening: High-throughput assays to test the entire library at a single concentration against the target (e.g., an enzyme or cell line).
-
Dose-Response Analysis: Hits from the primary screen are tested at multiple concentrations to determine potency (e.g., IC₅₀ or EC₅₀ values).
-
Selectivity and Toxicity: Promising compounds are then evaluated for off-target effects and cytotoxicity against normal cell lines to establish a therapeutic window.[7]
Sample Biological Data
The following table presents hypothetical data for novel indole-5-carboxylic acid derivatives evaluated for anticancer activity, illustrating how SAR data is tabulated.
| Compound ID | N1-Substituent | C5-Amide Moiety | Cytotoxicity IC₅₀ (µM) vs. MCF-7 Cells[7] |
| Lead-001 | -H | -OH (Acid) | > 50 |
| Lead-002 | -Benzyl | -OH (Acid) | 25.3 |
| Lead-003 | -Benzyl | -NH(4-methoxyphenyl) | 4.7[7] |
| Lead-004 | -Propyl | -NH(4-methoxyphenyl) | 9.8 |
Data is illustrative, based on findings in cited literature.
This data suggests that N-benzylation and conversion of the carboxylic acid to a specific amide significantly enhances potency against the MCF-7 breast cancer cell line.
Part 4: Ensuring Integrity: Characterization and Quality Control
Unambiguous characterization of every synthesized compound is a non-negotiable pillar of scientific integrity. A standard battery of analytical techniques must be employed to confirm structure and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule.[7][17]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[9]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the N-H stretch of the indole ring (~3300 cm⁻¹).[18]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final compound, typically aiming for >95% for biological testing.
-
Single-Crystal X-ray Diffraction: Provides definitive proof of structure and stereochemistry. It is also invaluable for studying polymorphism, the ability of a compound to exist in different crystal forms, which has profound implications for the solubility and bioavailability of a drug.[18][19]
Conclusion and Future Outlook
The indole-5-carboxylic acid scaffold remains a fertile ground for the discovery of new medicines. We have journeyed from the foundational Fischer synthesis to the precision of modern palladium catalysis, outlining a complete and logical workflow from synthesis to biological evaluation. The key to success lies in the rational application of these synthetic tools, coupled with a systematic approach to derivatization and screening.
Looking ahead, the field is moving towards even more efficient and sustainable methodologies. The application of green chemistry principles, such as the use of microwave irradiation or biodegradable ionic liquids, is reducing the environmental impact of synthesis.[20] Furthermore, the development of novel catalytic systems, including photoredox and enzymatic catalysis, promises to unlock new synthetic pathways, allowing researchers to build complex, biologically active molecules with even greater elegance and control. The principles and protocols outlined in this guide provide a robust foundation upon which to build these future discoveries.
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Methodological & Application
Synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid: A Detailed Guide for Medicinal Chemists
Abstract
This comprehensive guide details the synthesis of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid, a key heterocyclic scaffold with significant potential in drug discovery. The strategic incorporation of fluorine atoms into the indole nucleus can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this compound a valuable building block for developing novel therapeutics. This document provides a detailed, step-by-step protocol, explains the chemical principles behind each transformation, and offers practical insights for researchers in medicinal chemistry and drug development. The described synthetic route is robust, beginning from commercially available starting materials and proceeding through a Japp-Klingemann type Fischer-Indole synthesis.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Fluorine, the most electronegative element, is often introduced into drug candidates to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa.[2] The combination of these two features in fluorinated indoles makes them highly sought-after targets in modern drug discovery. This compound, in particular, presents a unique substitution pattern that can be exploited to fine-tune the properties of lead compounds. The carboxylic acid moiety serves as a versatile handle for further chemical modification and can act as a bioisostere for other functional groups, or as a key interacting group with biological targets.[3][4]
This guide outlines a logical and efficient synthetic pathway to access this valuable compound, emphasizing the rationale behind the chosen methodologies and providing detailed, actionable protocols.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a five-step sequence, commencing with 3,5-difluoroaniline. The core of this strategy is a Japp-Klingemann reaction followed by a Fischer-Indole cyclization to construct the desired indole framework.[5] Subsequent N-methylation and ester hydrolysis complete the synthesis.
Figure 1: Overall synthetic workflow for this compound.
Detailed Protocols and Mechanistic Insights
Step 1: Diazotization of 3,5-Difluoroaniline
Principle: The conversion of the primary aromatic amine of 3,5-difluoroaniline into a diazonium salt is the first crucial step. This is achieved by treatment with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt.
Protocol:
-
To a stirred suspension of 3,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically indicated by a clear, pale yellow solution.
-
Use this diazonium salt solution immediately in the next step.
Step 2: Japp-Klingemann Reaction
Principle: This reaction forms the key hydrazone intermediate required for the Fischer-Indole synthesis. The freshly prepared, electrophilic diazonium salt is coupled with a β-ketoester, in this case, ethyl 3-oxobutanoate (ethyl acetoacetate). The reaction is conducted under basic conditions to deprotonate the active methylene group of the β-ketoester, creating a nucleophilic enolate that attacks the diazonium salt. Subsequent hydrolysis and decarboxylation of the acetyl group lead to the desired phenylhydrazone.
Protocol:
-
In a separate flask, dissolve ethyl 3-oxobutanoate (1.2 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the β-ketoester solution with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
The product, ethyl 2-((3,5-difluorophenyl)hydrazono)-3-oxobutanoate, will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Fischer Indole Synthesis
Principle: The Fischer indole synthesis is a classic and powerful method for constructing the indole ring.[6][7] The synthesized phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization. The mechanism involves tautomerization to an ene-hydrazine, followed by a[8][8]-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the stable indole ring.[9] Polyphosphoric acid (PPA) is an effective catalyst for this transformation, acting as both an acid and a dehydrating agent.
Figure 2: Simplified mechanism of the Fischer Indole Synthesis.
Protocol:
-
Add the dried phenylhydrazone from Step 2 (1.0 eq) to polyphosphoric acid (10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4,6-difluoro-1H-indole-5-carboxylate.
Step 4: N-Methylation
Principle: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolide anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide, in a classic SN2 reaction. Sodium hydride is a strong, non-nucleophilic base commonly used for this purpose.
Protocol:
-
Dissolve ethyl 4,6-difluoro-1H-indole-5-carboxylate (1.0 eq) in a dry aprotic solvent like DMF or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography if necessary to yield ethyl 4,6-difluoro-1-methyl-1H-indole-5-carboxylate.
Step 5: Saponification (Ester Hydrolysis)
Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a base-mediated saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.
Protocol:
-
Dissolve the N-methylated ester from Step 4 (1.0 eq) in a mixture of ethanol or methanol and water.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (3-5 eq).
-
Heat the mixture to reflux (60-80 °C) and stir for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
The final product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly under vacuum.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity. The following table provides expected data based on the structure.
| Analysis | Expected Results for this compound |
| Molecular Formula | C10H7F2NO2 |
| Molecular Weight | 211.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Resonances corresponding to the aromatic protons, the N-methyl group, and the carboxylic acid proton. The aromatic protons will show splitting patterns consistent with the substitution, including coupling to the fluorine atoms. |
| ¹³C NMR | Resonances for all 10 carbon atoms, with C-F couplings visible for the fluorinated carbons. |
| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms at C4 and C6. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 212.0518; found value should be within ±5 ppm. |
| Purity (HPLC) | >95% |
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Sodium Nitrite: Oxidizer and toxic. Avoid contact and inhalation.
-
Hydrochloric Acid / Polyphosphoric Acid: Corrosive. Handle with care.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care in a fume hood.
-
Organic Solvents (DMF, THF, Ethyl Acetate): Flammable and may have associated health risks. Avoid inhalation and skin contact.
-
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging the classical yet powerful Fischer-Indole synthesis in combination with modern synthetic techniques, researchers can efficiently access this valuable fluorinated building block. The strategic insights and step-by-step protocols provided herein are intended to empower medicinal chemists and drug development professionals in their efforts to design and synthesize the next generation of innovative therapeutics.
References
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
ACS Publications. (2016). Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2024). A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. Retrieved from [Link]
-
PubMed. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition in English. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wiley InterScience. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-difluoro-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Retrieved from [Link]
-
NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of Fluorinated Indole-5-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated indole-5-carboxylic acids represent a pivotal class of molecules in contemporary drug discovery and development. The strategic incorporation of fluorine atoms into the indole scaffold can significantly modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Consequently, robust and reliable analytical methodologies are paramount for their quantification, characterization, and quality control throughout the research and development pipeline.
This comprehensive guide provides a detailed overview of the principal analytical techniques for the characterization of fluorinated indole-5-carboxylic acids. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to develop and validate analytical methods tailored to these unique molecular entities. The narrative emphasizes the rationale behind experimental choices, ensuring a deep-seated understanding of the methodologies presented.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying fluorinated indole-5-carboxylic acids. The success of an HPLC method hinges on the judicious selection of a stationary phase, mobile phase, and detector.
1.1. The "Why": Chromatographic Principles and Method Development
The inherent polarity of the carboxylic acid group and the unique electronic properties conferred by fluorine substitution necessitate a reversed-phase chromatographic approach. A C18 stationary phase is typically the first choice due to its versatility and broad applicability. The selection of the mobile phase is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is standard. The pH of the aqueous phase must be carefully controlled to ensure the consistent ionization state of the carboxylic acid moiety, which directly impacts retention time and peak shape. Buffering the mobile phase at a pH of approximately 2.5-3.5 will suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks on a C18 column.
Detection can be challenging as many indole derivatives exhibit weak UV absorption.[4][5] While UV detection is feasible for concentration and purity assessments, achieving high sensitivity for trace-level analysis often requires derivatization to introduce a fluorescent tag.[4][5][6]
1.2. Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a general-purpose reversed-phase HPLC method for the purity assessment of a synthesized fluorinated indole-5-carboxylic acid.
Objective: To determine the purity of a fluorinated indole-5-carboxylic acid sample.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Reference standard of the target analyte (if available)
-
Sample of the fluorinated indole-5-carboxylic acid
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal wavelength for the specific compound) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak.
-
1.3. Protocol: Pre-column Derivatization for Fluorescence Detection
For trace-level quantification, pre-column derivatization with a fluorescent labeling agent can significantly enhance sensitivity.[4][6]
Objective: To quantify a fluorinated indole-5-carboxylic acid at low concentrations using fluorescence detection.
Derivatizing Agent: 3-bromoacetyl coumarin.
Procedure:
-
Derivatization Reaction:
-
To 100 µL of the sample solution in acetonitrile, add 100 µL of a 2 g/L solution of 3-bromoacetyl coumarin in acetone.
-
Add 50 µL of a catalyst solution (e.g., a tertiary amine like triethylamine).
-
Heat the mixture at 60 °C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Fluorescence Detector | Excitation: ~370 nm, Emission: ~450 nm (optimize for the specific coumarin derivative) |
| Injection Volume | 20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS is the premier analytical technique for the selective and sensitive quantification of fluorinated indole-5-carboxylic acids in complex matrices, such as biological fluids.[7][8]
2.1. The "Why": Ionization and Fragmentation
Electrospray ionization (ESI) is the most common ionization technique for these compounds, typically operated in negative ion mode to deprotonate the carboxylic acid. The high-resolution mass spectrometry (HRMS) capability provides accurate mass measurements, aiding in structural confirmation. For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity.[9][10] In MRM, a specific precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interferences from the matrix.
2.2. Workflow for LC-MS/MS Method Development
Caption: LC-MS/MS method development workflow.
2.3. Protocol: Quantitative Analysis of a Fluorinated Indole-5-Carboxylic Acid in Plasma
Objective: To quantify a fluorinated indole-5-carboxylic acid in a plasma sample.
Materials:
-
Plasma sample
-
Internal standard (a stable isotope-labeled version of the analyte is ideal)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined for the specific analyte and internal standard |
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives
While less common for polar compounds like carboxylic acids, GC-MS can be a powerful tool after appropriate derivatization to increase volatility and thermal stability.[11]
3.1. The "Why": Derivatization is Key
The carboxylic acid and the N-H of the indole ring are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization is therefore mandatory. A two-step process is often employed: esterification of the carboxylic acid (e.g., with pentafluoropropyl bromide) followed by derivatization of the indole nitrogen (e.g., with trifluoroacetic anhydride).[11] This creates a less polar, more volatile, and thermally stable molecule that is amenable to GC separation and electron-capture negative ionization (ECNI) mass spectrometry, which is highly sensitive for electronegative fluorine atoms.
3.2. Protocol: GC-MS Analysis after Derivatization
Objective: To analyze a fluorinated indole-5-carboxylic acid by GC-MS.
Procedure:
-
Derivatization:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a solution of pentafluoropropyl bromide in a suitable solvent and a catalyst, and heat to form the pentafluoropropyl ester.
-
Evaporate the reagents and add trifluoroacetic anhydride to derivatize the indole nitrogen.
-
Evaporate the excess reagent and reconstitute the sample in a solvent suitable for GC injection (e.g., ethyl acetate).
-
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for the specific derivative |
| Ionization Mode | Electron-Capture Negative Ionization (ECNI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Tool for Structural Elucidation
NMR spectroscopy is unparalleled for the unambiguous structural identification and confirmation of fluorinated indole-5-carboxylic acids.
4.1. The "Why": Probing the Molecular Structure
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The carboxylic acid proton is typically observed as a broad singlet in the downfield region (10-12 ppm).[12]
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid has a characteristic chemical shift in the range of 160-180 ppm.[12]
-
¹⁹F NMR: This is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural insights.[13]
4.2. Expected NMR Spectral Features
For a hypothetical 4-fluoroindole-5-carboxylic acid:
-
¹H NMR:
-
A broad singlet around 11-13 ppm for the carboxylic acid proton.
-
A broad singlet for the indole N-H proton.
-
Aromatic protons showing characteristic couplings, including coupling to the fluorine atom.
-
-
¹⁹F NMR:
-
A single resonance, the chemical shift of which is indicative of the fluorine's position on the indole ring.
-
-
¹³C NMR:
-
A resonance for the carboxylic carbon around 170 ppm.
-
Aromatic carbons showing C-F couplings.
-
Method Validation: Ensuring Trustworthiness and Reliability
Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[14] Method validation is a regulatory requirement and a cornerstone of good scientific practice.[15]
5.1. The "Why": The Pillars of a Validated Method
According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
5.2. Workflow for Analytical Method Validation
Caption: A typical workflow for analytical method validation.
References
-
Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409–417. [Link]
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Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. (2022). MDPI. [Link]
-
Li, P., Wong, K. L., Kwan, M. C., Tsang, C. W., & Pang, S. F. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry, 31(11), 1228–1236. [Link]
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Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417. [Link]
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Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184–187. [Link]
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Nedeljković, M., Antonijević, B., & Matović, V. (1991). Simplified sample preparation for fluoride determination in biological material. Analyst, 116(5), 477–478. [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2023). LCGC International. [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC - NIH. [Link]
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Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica acta, 172(3-4), 409–417. [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. (2022). ResearchGate. [Link]
-
19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... (n.d.). ResearchGate. [Link]
-
Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. (2017). Organic Letters (ACS Publications). [Link]
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]
-
Synthesis of 5-Fluoroindole-5-13C. (2022). Diva-Portal.org. [Link]
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LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. (n.d.). ResearchGate. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2020). Chemistry LibreTexts. [Link]
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Chauhan, A., et al. (2026). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]
-
Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers. (2025). ResearchGate. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
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Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. (2026). American Chemical Society. [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
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Application Note: A Comprehensive Guide to the HPLC Analysis of Indole Carboxylic Acid Derivatives
Abstract
Indole carboxylic acid derivatives represent a significant class of molecules, encompassing key plant hormones like indole-3-acetic acid, and serving as crucial intermediates in pharmaceutical synthesis.[1][2][3][4] Accurate and robust quantification of these compounds is paramount for research in plant biology, drug discovery, and metabolic studies. This document provides a detailed guide to developing and implementing High-Performance Liquid Chromatography (HPLC) methods for the analysis of indole carboxylic acid derivatives. We will delve into the rationale behind chromatographic parameter selection, offer detailed experimental protocols, and provide troubleshooting guidance to ensure reliable and reproducible results.
Introduction: The Significance of Indole Carboxylic Acids
Indole carboxylic acids are characterized by an indole ring system with a carboxylic acid functional group. This structural motif is present in a wide array of biologically active molecules. For instance, indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin in plants, regulating numerous aspects of growth and development.[2][3] Consequently, its analysis is fundamental to agricultural and botanical research. In the pharmaceutical industry, indole-based structures are scaffolds for drugs with diverse therapeutic applications, including anti-inflammatory and anti-cancer agents.[4]
Given their polarity and potential for complex sample matrices, HPLC, particularly in the reversed-phase mode, has become the analytical technique of choice for the separation and quantification of these compounds.[2] This guide will provide the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to successfully apply HPLC for the analysis of indole carboxylic acid derivatives.
The Chromatographic Rationale: A Self-Validating System
The development of a successful HPLC method hinges on a systematic approach to selecting the stationary phase, mobile phase, and detection parameters. The goal is to create a self-validating system where the chosen conditions are robust and produce accurate, reproducible results.
Stationary Phase Selection: The Heart of the Separation
For the separation of polar, acidic compounds like indole carboxylic acid derivatives, reversed-phase HPLC is the most common and effective approach.[5]
-
C18 (Octadecyl) Columns: These are the workhorses of reversed-phase chromatography, offering a high degree of hydrophobicity. They are an excellent starting point for method development.
-
C8 (Octyl) Columns: With a shorter alkyl chain, C8 columns are slightly less retentive than C18 columns and can be advantageous for more polar indole derivatives, potentially offering different selectivity.[6]
-
Phenyl-Hydride Columns: These columns provide a unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and the indole ring of the analyte.[7] This can be particularly useful for improving the retention and peak shape of these aromatic compounds.[7]
Causality Behind the Choice: The primary retention mechanism in reversed-phase chromatography is the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.[8] By selecting an appropriate reversed-phase column, we can effectively retain and separate indole carboxylic acid derivatives based on their relative hydrophobicity.
Mobile Phase Composition: Driving the Elution
The mobile phase composition is a critical parameter for controlling the retention and selectivity of the separation. A typical mobile phase for the analysis of indole carboxylic acid derivatives consists of an aqueous component and an organic modifier, with the addition of an acid.[9][10]
-
Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency.
-
Aqueous Component: High-purity water is essential.
-
Acidic Modifiers: The addition of an acid, such as formic acid, phosphoric acid, or trifluoroacetic acid (TFA), is crucial.[4][9][11] This serves two primary purposes:
-
Suppressing Ionization: By maintaining a low pH (ideally 2 pH units below the pKa of the carboxylic acid group), the analytes are kept in their neutral, protonated form.[12] This enhances their hydrophobicity and retention on the reversed-phase column, leading to sharper, more symmetrical peaks.[12][13]
-
Masking Silanol Groups: The acidic modifier can help to mask the activity of residual silanol groups on the silica-based stationary phase, further reducing peak tailing.[12]
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate a mixture of indole derivatives with varying polarities and to elute strongly retained compounds in a reasonable time.[2][6]
Detection: Visualizing the Analytes
The choice of detector depends on the required sensitivity and selectivity.
-
UV-Visible (UV-Vis) Detection: The indole ring exhibits strong UV absorbance, making UV detection a simple and robust method. A wavelength of around 280 nm is typically used.
-
Fluorescence Detection (FLD): Many indole derivatives are naturally fluorescent. FLD offers significantly higher sensitivity and selectivity compared to UV detection, which is advantageous for trace-level analysis.[2][6] Excitation is typically around 280 nm and emission around 350 nm.[2]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of sensitivity and specificity.[14][15][16] It allows for definitive peak identification based on mass-to-charge ratio and fragmentation patterns, which is invaluable for complex sample matrices and metabolite identification.[14][17][18]
Experimental Workflow and Protocols
The following diagram and protocols outline a typical workflow for the HPLC analysis of indole carboxylic acid derivatives.
Caption: General workflow for HPLC analysis of indole carboxylic acid derivatives.
Protocol 1: Standard and Sample Preparation
This protocol provides a general guideline. Specific extraction procedures may need to be optimized based on the sample matrix.
Materials:
-
Indole carboxylic acid standards
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh the indole carboxylic acid standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). The diluent should ideally be the initial mobile phase composition.
-
Sample Preparation (General):
-
Liquid Samples (e.g., bacterial culture supernatants): Centrifuge the sample to remove particulate matter.[2] For cleaner samples, filtration through a 0.22 µm syringe filter may be sufficient.[2][14]
-
Solid Samples (e.g., plant tissues): Homogenize the sample in a suitable extraction solvent (e.g., methanol or acetone).[1][19] Centrifuge the homogenate and collect the supernatant.[1] An additional liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[1][18]
-
-
Final Filtration: Before injection, filter all standards and samples through a 0.22 µm or 0.45 µm syringe filter to protect the HPLC column from particulates.[1][14]
Protocol 2: HPLC Method Parameters
The following table provides a starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good general-purpose column for reversed-phase separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to suppress analyte ionization.[20] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 10-90% B over 20 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 280 nm or FLD (Ex: 280 nm, Em: 350 nm) | Common detection wavelengths for indole compounds.[2] |
Data Interpretation and System Suitability
The following table shows typical performance characteristics for a validated HPLC method for an indole derivative.[11][21]
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Dependent on detector (ng/mL to pg/mL) |
| Limit of Quantification (LOQ) | Dependent on detector (ng/mL to pg/mL) |
Troubleshooting Common Issues
Effective troubleshooting is key to maintaining a robust HPLC method.
Caption: Troubleshooting common HPLC issues for indole carboxylic acid analysis.
Peak Tailing: This is a common issue with acidic compounds.[12]
-
Cause: Secondary interactions between the acidic analyte and residual silanol groups on the silica-based column, or partial ionization of the analyte if the mobile phase pH is not low enough.[12][13]
-
Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte.[12] Using a modern, high-purity, end-capped column can also minimize this effect. Adding a small amount of a stronger acid like TFA can help, but it may be difficult to remove from the system.[12]
Baseline Noise or Drift:
-
Cause: This can be due to a variety of factors including air bubbles in the system, contaminated mobile phase, or detector issues.[22][23]
-
Solution: Degas the mobile phase thoroughly.[22] Use fresh, HPLC-grade solvents. Check the system for leaks.
Retention Time Shifts:
-
Cause: Inconsistent mobile phase preparation, fluctuations in column temperature, or a degrading column can all lead to shifts in retention time.[22]
-
Solution: Prepare the mobile phase carefully and consistently. Use a column oven to maintain a stable temperature. If the problem persists, the column may need to be replaced.
Conclusion
The HPLC analysis of indole carboxylic acid derivatives is a powerful and versatile technique. By understanding the principles of stationary and mobile phase selection, and by following robust experimental protocols, researchers can develop and implement reliable methods for the accurate quantification of these important compounds. This guide provides a solid foundation for achieving high-quality, reproducible results in your analytical endeavors.
References
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SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]
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Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]
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Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Retrieved from [Link]
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ResearchGate. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
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Cilliers, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 67-72. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
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PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
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Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 81. Retrieved from [Link]
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ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. Retrieved from [Link]
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LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
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ResearchGate. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]
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Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]
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Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Retrieved from [Link]
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Bansal, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. International Journal of Molecular Sciences, 23(15), 8613. Retrieved from [Link]
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MDPI. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Retrieved from [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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MicroSolv. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC - AppNote. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
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Application Note: A Practical Guide to the NMR Spectroscopic Analysis of 1-Methyl-Indole Derivatives
Introduction
The 1-methyl-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including alkaloids and synthetic drugs.[1] Its prevalence demands robust and efficient methods for structural verification, purity assessment, and reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous characterization of these molecules in solution.[2]
This guide provides a comprehensive overview of the fundamental NMR characteristics of the 1-methyl-indole core and outlines a systematic workflow using 1D and 2D NMR experiments for complete structural elucidation. Detailed protocols are included to ensure the acquisition of high-quality data, empowering researchers to confidently analyze their own 1-methyl-indole derivatives.
Part I: Fundamental NMR Characteristics of the 1-Methyl-Indole Scaffold
The key to efficiently analyzing substituted 1-methyl-indoles is a solid understanding of the parent compound's spectral features. The numbering convention for the indole ring is critical for assignment and is shown below.
Figure 1. Structure and IUPAC numbering of 1-methyl-indole.
¹H NMR Spectral Features
The ¹H NMR spectrum of 1-methyl-indole is characterized by distinct signals for the N-methyl group, the five-membered pyrrole ring protons, and the four protons of the fused benzene ring.
-
N-Methyl Protons (N1-CH₃): The most recognizable feature is a sharp singlet corresponding to the three methyl protons. Its chemical shift is typically found in the range of 3.6–3.8 ppm . This signal's presence and integration (3H) are primary indicators of successful N-methylation.[3]
-
Pyrrole Ring Protons (H2, H3): These protons appear as doublets due to their mutual coupling (J₃,₂ ≈ 3.0 Hz). H2 is typically more downfield (~7.0 ppm) than H3 (~6.4 ppm) due to its proximity to the electronegative nitrogen atom.
-
Benzene Ring Protons (H4-H7): These four protons form a more complex spin system. H4 and H7 are generally found further downfield than H5 and H6. H7 often appears as a doublet of doublets around 7.6 ppm, while H4 is also downfield. H5 and H6 are typically found in the more shielded region of 7.1-7.2 ppm.[3]
Table 1: Characteristic ¹H NMR Chemical Shifts and Coupling Constants for 1-Methyl-Indole (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Typical Coupling Constant (J) Hz |
|---|---|---|---|
| N1-CH₃ | ~ 3.76 | singlet (s) | - |
| H2 | ~ 7.09 | doublet (d) | J₂,₃ ≈ 3.1 Hz |
| H3 | ~ 6.47 | doublet (d) | J₃,₂ ≈ 3.1 Hz |
| H4 | ~ 7.64 | doublet (d) | J₄,₅ ≈ 8.0 Hz |
| H5 | ~ 7.12 | triplet (t) | J₅,₄ ≈ J₅,₆ ≈ 7.5 Hz |
| H6 | ~ 7.22 | triplet (t) | J₆,₅ ≈ J₆,₇ ≈ 7.5 Hz |
| H7 | ~ 7.31 | doublet (d) | J₇,₆ ≈ 8.3 Hz |
Note: Values are approximate and can vary based on solvent, concentration, and substitution.[3][4]
¹³C NMR Spectral Features
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton. With proton decoupling, each unique carbon appears as a single line.
-
N-Methyl Carbon (N1-CH₃): Appears as a sharp, upfield signal around 32.8 ppm .
-
Pyrrole Ring Carbons (C2, C3): C2 is significantly downfield (~128.8 ppm) compared to C3 (~100.9 ppm).
-
Bridgehead Carbons (C3a, C7a): These quaternary carbons are crucial for confirming the indole core. C7a is typically found around 136.9 ppm, while C3a is at ~129.2 ppm.
-
Benzene Ring Carbons (C4-C7): These carbons resonate in the typical aromatic region between ~109 ppm and ~122 ppm.
Table 2: Characteristic ¹³C NMR Chemical Shifts for 1-Methyl-Indole (CDCl₃)
| Position | Chemical Shift (δ) ppm |
|---|---|
| N1-CH₃ | ~ 32.8 |
| C2 | ~ 128.8 |
| C3 | ~ 100.9 |
| C3a | ~ 129.2 |
| C4 | ~ 121.3 |
| C5 | ~ 119.2 |
| C6 | ~ 120.9 |
| C7 | ~ 109.3 |
| C7a | ~ 136.9 |
Note: Values are approximate and sourced from spectral databases.[4][5][6]
Part II: Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR is sufficient for the parent compound, substitution patterns in derivatives can create ambiguity. A systematic application of 2D NMR experiments provides definitive assignments.[7][8]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing spin systems. For a 1-methyl-indole, it will clearly show a cross-peak between H2 and H3, and trace the connectivity pathway from H4 to H5, H5 to H6, and H6 to H7, confirming the ortho-relationships in the benzene ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon it is attached to (one-bond correlation). It allows for the confident assignment of all protonated carbons (CH, CH₂, CH₃). For example, the proton at ~3.76 ppm will show a cross-peak to the carbon at ~32.8 ppm, definitively assigning the N-methyl group.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete structure of substituted heterocycles.[9] It reveals correlations between protons and carbons that are two or three bonds away (ⁿJCH, where n=2,3). This is essential for:
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. HMBC allows their assignment through long-range correlations from nearby protons.
-
Confirming Substitution: The position of a substituent can be confirmed by observing which long-range correlations have disappeared or appeared.
-
Locking Down the Structure: The protons of the N-methyl group are a powerful diagnostic handle. They will show HMBC correlations to C2 and the bridgehead carbon C7a, unambiguously confirming the site of methylation and bridging the methyl group to both rings of the indole core.[10]
-
Logical Workflow for Structure Elucidation
A logical and efficient workflow ensures all necessary data is collected to solve the structure without ambiguity.
Caption: Logical workflow for NMR-based structure elucidation.
Part III: Practical Protocols for NMR Analysis
High-quality data begins with meticulous sample preparation and correct instrument parameterization.
Protocol 1: Standard Sample Preparation
This protocol is suitable for most small, non-air-sensitive 1-methyl-indole compounds.[11]
Materials:
-
High-quality 5 mm NMR tube (clean, dry, and unscratched).[12]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choose a solvent that fully dissolves the compound and has minimal overlapping signals.
-
Glass Pasteur pipette with a small cotton or Kimwipe plug for filtration.
-
Sample vial.
Procedure:
-
Weigh Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C and 2D NMR) into a clean, dry vial.[13][14]
-
Dissolve: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[15] Gently swirl or vortex to fully dissolve the sample.
-
Filter and Transfer: Draw the solution into the Pasteur pipette. Carefully transfer the solution into the NMR tube, allowing the plug to filter out any particulate matter. Solid particles can severely degrade spectral quality by disrupting the magnetic field homogeneity.[15]
-
Cap and Label: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker (do not use paper labels or tape).[15]
-
Quality Check: Invert the tube gently to ensure the solution is homogeneous. The final sample should be a clear, particle-free solution.
Protocol 2: Acquiring High-Quality 1D Spectra (¹H & ¹³C)
These parameters are starting points for a typical 400-600 MHz spectrometer.
¹H NMR Acquisition:
-
Objective: Obtain a spectrum with high signal-to-noise (S/N) and good resolution.
-
Key Parameters:
-
Temperature: 298 K (room temperature) is standard unless studying dynamic processes.
-
Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm) to cover all possible proton signals.
-
Number of Scans (ns): 8 to 16 scans is typically sufficient for a ~10 mg sample.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, increase to 5 times the longest T₁ value.
-
Acquisition Time (at): 2-4 seconds to ensure good digital resolution.
-
¹³C NMR Acquisition:
-
Objective: Detect all carbon signals, including quaternary carbons.
-
Key Parameters:
-
Mode: Proton-decoupled (e.g., zgpg30 on Bruker).
-
Spectral Width (sw): ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (ns): Can range from a few hundred to several thousand depending on sample concentration. A 20-50 mg sample may require 1024-4096 scans for good S/N on quaternary carbons.
-
Relaxation Delay (d1): 2 seconds is a standard starting point.
-
Protocol 3: Acquiring Key 2D Spectra (COSY, HSQC, HMBC)
COSY (¹H-¹H Correlation):
-
Objective: Identify J-coupled proton networks.
-
Key Parameters:
-
Experiment: Standard gradient-selected COSY (e.g., cosygpqf on Bruker).
-
Number of Scans (ns): 2-4 per increment.
-
Increments (F1 dimension): 256-512 increments are usually sufficient for good resolution.
-
HSQC (¹H-¹³C One-Bond Correlation):
-
Objective: Correlate protons to their directly attached carbons.
-
Key Parameters:
-
Experiment: Multiplicity-edited, gradient-selected HSQC (e.g., hsqcedetgpsisp2.3 on Bruker). This allows differentiation of CH/CH₃ (positive phase) from CH₂ (negative phase) signals.[16]
-
¹JCH Coupling Constant: Set to an average value of 145 Hz, which is optimal for most C-H bonds in organic molecules.
-
Number of Scans (ns): 4-8 per increment.
-
Increments (F1 dimension): 256 is a good starting point.
-
HMBC (¹H-¹³C Multiple-Bond Correlation):
-
Objective: Correlate protons and carbons over 2-3 bonds.
-
Key Parameters:
-
Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).
-
Long-Range Coupling Constant: Optimized for a value between 5-10 Hz. A setting of 8 Hz is a robust starting point for detecting most 2- and 3-bond correlations.[9]
-
Number of Scans (ns): 8-32 per increment, as correlations can be weak.
-
Increments (F1 dimension): 256-512.
-
Conclusion
The 1-methyl-indole core, while simple, provides a perfect framework to demonstrate the power of a systematic NMR analysis strategy. By combining high-quality 1D ¹H and ¹³C spectra with a logical sequence of 2D experiments—COSY, HSQC, and HMBC—researchers can achieve complete and unambiguous structural assignment of even complex derivatives. The protocols and characteristic data presented in this note serve as a reliable foundation for scientists in drug discovery and chemical research, enabling them to accelerate their projects with confidence in their analytical results.
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Lopes, N. P., et al. (2018). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules, 23(10), 2484. Available at: [Link]
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Liu, Y., et al. (2022). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters, 24(4), 957–961. Available at: [Link]
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Scientist channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]
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Du, F. Y., et al. (2014). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Magnetic Resonance in Chemistry, 52(6), 306–309. Available at: [Link]
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Al-Aboudi, A., et al. (2010). Structure Elucidation and NMR Assignments of Two Unusual Monoterpene Indole Alkaloids From Psychotria Stachyoides. Magnetic Resonance in Chemistry, 48(9), 734-737. Available at: [Link]
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Application Notes and Protocols for Mass Spectrometry of Fluorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge and Opportunity of Fluorinated Indoles
The introduction of fluorine into indole-containing molecules is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated indole derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science. This prevalence necessitates robust analytical methodologies for their characterization, quantification, and metabolic profiling. Mass spectrometry (MS) stands as the principal technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]
However, the unique physicochemical properties conferred by fluorine introduce distinct challenges and opportunities in mass spectrometric analysis. The high electronegativity of fluorine can alter ionization efficiencies and direct fragmentation pathways in predictable, yet complex, ways. This guide provides a comprehensive overview of the mass spectrometric behavior of fluorinated indole derivatives, offering both foundational principles and actionable protocols to empower researchers in this critical area of analysis. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely procedural but are grounded in a deep understanding of the underlying chemical principles.
I. Ionization Techniques: A Deliberate Choice for Fluorinated Systems
The selection of an appropriate ionization source is the most critical step in developing a successful MS method. The choice is dictated by the analyte's polarity, thermal stability, and the desired analytical outcome (e.g., quantification vs. structural elucidation).
Electrospray Ionization (ESI): The Workhorse for Polar Derivatives
ESI is a soft ionization technique ideal for polar and thermally labile molecules, making it a common choice for many fluorinated indole derivatives, especially those encountered in drug metabolism studies.[3][4][5]
-
Mechanism Insight: ESI generates ions from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases, eventually leading to the desorption of protonated ([M+H]+) or deprotonated ([M-H]-) analyte ions into the gas phase. The presence of fluorine can influence the pKa of nearby functional groups, potentially affecting the efficiency of protonation or deprotonation.
-
Expert Recommendation: For most applications involving fluorinated indole alkaloids or drug metabolites in biological matrices, ESI is the recommended starting point.[3][6] Its ability to interface directly with liquid chromatography (LC) makes it indispensable for high-throughput analysis.[2]
Atmospheric Pressure Chemical Ionization (APCI): For Less Polar Analytes
APCI is better suited for less polar and more volatile compounds that are not efficiently ionized by ESI.[7]
-
Mechanism Insight: In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent molecules, which in turn transfer a proton to the analyte molecules. This process is less susceptible to matrix effects compared to ESI. Since many fluorinated indoles exhibit increased lipophilicity, APCI can be a valuable alternative.
-
Expert Recommendation: When analyzing synthetic intermediates or less polar fluorinated indole derivatives, and when ESI yields a poor response, APCI should be considered.[7] A direct comparison of signal intensity between ESI and APCI is often warranted during method development.
Electron Ionization (EI): The Classic Approach for Volatile Compounds
EI is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[8] It is typically coupled with gas chromatography (GC).
-
Mechanism Insight: In EI, a high-energy electron beam bombards the analyte molecules in the gas phase, causing the ejection of an electron and the formation of a radical cation (M•+). The resulting molecular ion is often energetically unstable and undergoes extensive fragmentation.[9] The fragmentation patterns are highly characteristic and can be used for library matching.
-
Expert Recommendation: For volatile and thermally stable fluorinated indole derivatives, GC-EI-MS provides highly detailed structural information and is the gold standard for creating searchable spectral libraries.[1][10] However, derivatization may be necessary to increase the volatility of more polar compounds.[8]
Electron-Capture Negative Ionization (ECNI): High Sensitivity for Electronegative Compounds
ECNI is a highly sensitive technique for compounds containing electronegative atoms, such as fluorine.
-
Mechanism Insight: In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of a molecular anion (M•-). This process is highly efficient for compounds with a high electron affinity. The resulting anion can then fragment, often through specific pathways.
-
Expert Recommendation: For ultra-trace quantification of fluorinated indole derivatives, particularly in complex matrices, ECNI can offer significantly lower detection limits than other techniques.[11] Derivatization with highly fluorinated tags can further enhance sensitivity.[11][12]
II. Fragmentation Patterns: Decoding the Structural Information
The fragmentation of fluorinated indole derivatives in the mass spectrometer provides a rich tapestry of structural information. Understanding these pathways is key to confident compound identification.
The Indole Core: Characteristic Fissions
The indole ring system itself has characteristic fragmentation patterns. In ESI, the protonated molecule is often stable.[6] Under CID conditions, common losses include the cleavage of substituents from the indole nitrogen or the C3 position. A notable fragmentation of the indole nucleus itself can lead to the formation of a characteristic ion at m/z 91, corresponding to the tropylium ion, particularly in EI.[7] For indole alkaloids, a prominent product ion at m/z 174.0901, corresponding to C11H12NO, is often observed.[6]
The Influence of Fluorine on Fragmentation
The presence of fluorine can significantly alter fragmentation pathways:
-
Neutral Losses: A common fragmentation pathway for fluorinated compounds is the neutral loss of HF (20 Da).[11] This is particularly prevalent in compounds with fluorine atoms on aliphatic chains or in close proximity to a proton.
-
Trifluoromethyl Group (-CF3): The -CF3 group is a strong electron-withdrawing group and is relatively stable. Its loss as a radical (•CF3, 69 Da) is less common than the loss of a methyl radical. However, fragmentation can be directed to other parts of the molecule. In some cases, the CF2 moiety can be lost.
-
Rearrangements: Fluorine atoms can participate in rearrangement reactions, such as the McLafferty rearrangement, which can lead to characteristic fragment ions.[8]
Fragmentation of Fluorinated Side Chains
When fluorination is present on a side chain, fragmentation will often be initiated at the bond between the indole core and the side chain. The stability of the resulting carbocation or radical will dictate the most likely cleavage point.
III. Experimental Protocols
The following protocols provide a starting point for the analysis of fluorinated indole derivatives. Optimization will be necessary based on the specific analyte and matrix.
Protocol 1: LC-MS/MS Analysis of a Fluorinated Indole Drug Metabolite in Plasma
This protocol is designed for the quantitative analysis of a moderately polar fluorinated indole derivative and its metabolites in a biological matrix.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled analog of the analyte). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C. e. Reconstitute the residue in 100 µL of 50:50 water:acetonitrile and inject into the LC-MS/MS system.
2. LC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the C18 column. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | ESI (Positive Mode) | Suitable for most drug-like molecules. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |
| Source Temp. | 150 °C | Optimizes desolvation. |
| Desolvation Temp. | 400 °C | Ensures complete solvent removal. |
| MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. |
3. MRM Transition Optimization: a. Infuse a standard solution of the analyte directly into the mass spectrometer. b. In full scan mode, identify the precursor ion ([M+H]+). c. In product ion scan mode, fragment the precursor ion at various collision energies to identify the most stable and abundant product ions. d. Select the most intense precursor-product ion transition for quantification and a second transition for confirmation.
Protocol 2: GC-MS Analysis of a Volatile Fluorinated Indole Derivative
This protocol is suitable for the identification and structural elucidation of a thermally stable and volatile fluorinated indole.
1. Sample Preparation: a. Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. b. If necessary, perform derivatization (e.g., silylation) to increase volatility.
2. GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose column with good performance for a wide range of compounds. |
| Injection Mode | Splitless | For trace analysis. |
| Injector Temp. | 250 °C | Ensures complete vaporization. |
| Oven Program | 50°C (1 min), then 10°C/min to 300°C | A standard temperature program for screening. |
| Ion Source | EI | Provides reproducible fragmentation for library matching. |
| Ionization Energy | 70 eV | Standard energy for EI. |
| Source Temp. | 230 °C | A typical source temperature. |
| MS Scan Range | m/z 40-550 | Covers the expected mass range of the analyte and its fragments. |
IV. Visualizations and Data Presentation
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of fluorinated indoles.
Generalized Fragmentation Pathway
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Fluorinated Indole Derivatives for... [experts.mcmaster.ca]
protocol for using "4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid" in assays
An In-depth Technical Guide to the Application of BET Bromodomain Inhibitor I-BET762 (Molibresib)
A Note on Chemical Identity
Initial searches for "4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid" did not yield a specific, well-characterized compound with established biological data or assay protocols. However, the query aligns with the characteristics of a class of potent epigenetic modulators. This guide focuses on the extensively researched compound Molibresib (also known as I-BET762 and GSK525762) , a prominent member of the bromodomain and extra-terminal (BET) family of protein inhibitors. Its robust dataset and clinical evaluation make it an excellent model for researchers working with BET inhibitors.
Introduction: The Role of BET Proteins and the Promise of Their Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This process is fundamental for the expression of genes involved in cell cycle progression, proliferation, and inflammation. Dysregulation of BET protein activity is a hallmark of various diseases, including cancer and chronic inflammatory conditions.
I-BET762 is a potent and selective small molecule inhibitor of the BET family of proteins. It has demonstrated significant anti-proliferative and anti-inflammatory effects in a wide range of preclinical models and has been evaluated in clinical trials for various solid tumors and hematologic malignancies.[1][2] This guide provides a comprehensive overview of the mechanism of action of I-BET762 and detailed protocols for its application in common in vitro assays.
Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding
I-BET762 functions as a competitive inhibitor at the acetyl-lysine binding pockets within the bromodomains of BET proteins.[3] By mimicking the structure of acetylated histone tails, I-BET762 effectively displaces BET proteins from chromatin. This displacement prevents the recruitment of essential transcriptional regulators, most notably the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. The consequence is a significant downregulation of key oncogenes, such as MYC, and pro-inflammatory cytokines.[3][4]
Caption: Mechanism of I-BET762 action.
Quantitative Data Summary
The following table summarizes the key in vitro binding affinity and potency of I-BET762.
| Parameter | Value | Assay Method |
| IC₅₀ | 32.5 - 42.5 nM | TR-FRET[3][5] |
| K_d | 50.5 - 61.3 nM | Not Specified[3] |
The cellular activity of I-BET762 varies across different cancer cell lines, reflecting the diverse genetic landscapes and dependencies on BET-mediated transcription.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| NUT Midline Carcinoma (NMC) Cell Lines | NUT Midline Carcinoma | 50[3] |
| LNCaP | Prostate Cancer | ~500[3] |
| VCaP | Prostate Cancer | ~500[3] |
| MDA-MB-231 | Breast Cancer | 460 ± 400 |
Experimental Protocols
Protocol 1: In Vitro BET Bromodomain Binding Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of I-BET762 to BET bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. I-BET762 will compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged BRD4 bromodomain
-
Biotinylated Histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody
-
Streptavidin-conjugated acceptor (e.g., APC or d2)
-
I-BET762 (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of I-BET762 in DMSO, and then dilute further in assay buffer.
-
Add 2 µL of the diluted I-BET762 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the GST-tagged BRD4 bromodomain and the biotinylated histone H4 peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a solution containing the Europium-labeled anti-GST antibody and the Streptavidin-conjugated acceptor to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot the results against the concentration of I-BET762 to determine the IC₅₀ value.
Caption: Workflow for TR-FRET assay.
Protocol 2: Cell Viability Assay
This protocol describes the use of a resazurin-based assay to determine the effect of I-BET762 on the viability of cancer cells.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
I-BET762 (stock solution in DMSO)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of I-BET762 in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of I-BET762 or DMSO (vehicle control).
-
Incubate the plate for 72 hours (or a desired time point) in a cell culture incubator.
-
Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Normalize the fluorescence readings to the vehicle control and plot the percentage of viability against the concentration of I-BET762 to determine the IC₅₀ value.
Protocol 3: Western Blot for c-Myc Downregulation
This protocol details the steps to assess the effect of I-BET762 on the expression of the key downstream target, c-Myc.
Materials:
-
Cancer cell line of interest
-
I-BET762 (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc and anti-loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with I-BET762 at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Applications and Future Directions
I-BET762 and other BET inhibitors have shown promise in a variety of research areas beyond oncology, including:
-
Inflammation and Immunology: By downregulating pro-inflammatory cytokines, BET inhibitors have therapeutic potential in autoimmune diseases and sepsis.[6]
-
Cardiovascular Disease: BET inhibitors are being investigated for their role in preventing cardiac hypertrophy and fibrosis.
-
HIV Latency: BET proteins are involved in maintaining HIV latency, and their inhibition is being explored as a strategy to "shock and kill" the latent viral reservoir.
The development of more selective inhibitors for individual BET bromodomains and the exploration of combination therapies are active areas of research that hold the potential to further enhance the therapeutic utility of this class of compounds.
References
-
ResearchGate. The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. [Link]
-
National Institutes of Health. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. [Link]
-
ClinicalTrials.gov. TITLE PAGE. [Link]
-
National Institutes of Health. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies. [Link]
-
ResearchGate. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. [Link]
Sources
- 1. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes & Protocols for Antifungal Drug Development
Introduction: The Pressing Need for Novel Antifungal Therapies
Invasive fungal infections represent a significant and growing threat to global public health, causing an estimated 1.5 million deaths annually.[1] The challenge is compounded by the rising prevalence of antifungal resistance and a limited arsenal of effective drugs.[1][2] Fungi, being eukaryotes, share cellular machinery with their human hosts, which complicates the development of selectively toxic therapies.[2][3] This guide provides a comprehensive overview of modern applications and protocols in the antifungal drug development pipeline, from initial target identification to preclinical evaluation, designed for researchers, scientists, and drug development professionals. Our focus is on the strategic integration of robust methodologies and cutting-edge technologies to accelerate the discovery of new, effective, and safe antifungal agents.
Section 1: Target Identification and Validation: Pinpointing Fungal Vulnerabilities
The foundation of successful drug development lies in the identification and validation of targets that are essential for fungal survival but absent or significantly different in humans.[4] This ensures high efficacy and low host toxicity.
In Silico and Genomic Approaches
Modern drug discovery often begins in silico. Comparative genomics and bioinformatics play a pivotal role in identifying potential drug targets by comparing fungal genomes with the human genome to find unique genes or pathways.[5][6]
Key Strategies:
-
Comparative Genomics: Identifies genes present in pathogenic fungi but absent in humans.
-
Metabolic Pathway Analysis: Pinpoints enzymes in essential fungal metabolic pathways that have no human homologue.[5]
-
Secretome and Surface Proteome Analysis: Focuses on proteins involved in host-pathogen interactions and virulence, which are often excellent targets.
Protocol: Bioinformatic Target Identification
-
Genome Acquisition: Obtain complete genome sequences of the target fungal pathogen(s) and the human host from public databases (e.g., NCBI, Ensembl).
-
Ortholog Prediction: Utilize tools like OrthoMCL or InParanoid to identify orthologous gene clusters between the fungal and human genomes.
-
Essential Gene Identification: Cross-reference potential targets with databases of experimentally determined essential genes in model fungi (e.g., Saccharomyces cerevisiae, Candida albicans).
-
Druggability Assessment: Employ tools like DrugBank and the Therapeutic Target Database (TTD) to assess the "druggability" of identified targets based on known protein families and binding pockets.
Novel Antifungal Targets
Several promising novel targets are currently under investigation, moving beyond the classical targets of the cell wall and membrane.[7][8]
| Target Class | Specific Target | Mechanism of Action | Representative Investigational Agent |
| Cell Wall Biosynthesis | Glucan Synthase | Inhibits the synthesis of β-(1,3)-D-glucan, a critical cell wall component. | Ibrexafungerp[9][10] |
| Protein Synthesis | Fungal Ribosomes | Differentially inhibits fungal protein translation. | |
| DNA/RNA Synthesis | Dihydroorotate Dehydrogenase | Blocks pyrimidine biosynthesis. | Olorofim (F901318)[11] |
| GPI Anchor Biosynthesis | Gwt1 | Inhibits the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, crucial for cell wall integrity. | Fosmanogepix[7][9] |
| Chitin Synthesis | Chitin Synthase | Inhibits the formation of chitin, a key structural component of the fungal cell wall. | Nikkomycin Z[7][12] |
Section 2: High-Throughput Screening (HTS) for Hit Identification
Once a target is validated, the next step is to identify "hits"—small molecules that interact with the target and elicit a desired biological response. High-throughput screening (HTS) allows for the rapid testing of large compound libraries.[13]
Assay Development
The development of a robust and reliable HTS assay is critical. The choice of assay depends on the target and the desired outcome (e.g., inhibition of enzymatic activity, disruption of cell growth).
Workflow for HTS Assay Development
Caption: Workflow for HTS Assay Development.
Dual-Readout HTS Assay for Aspergillus fumigatus
A novel approach for screening against molds like Aspergillus fumigatus is a dual-readout assay that detects both cell lysis and inhibition of conidial germination.[14] This method overcomes the challenges of traditional growth-based assays for filamentous fungi.
Protocol: Adenylate Kinase Release Assay for A. fumigatus
-
Spore Preparation: Harvest A. fumigatus conidia and adjust the concentration to 1 x 10^5 conidia/mL in assay medium.
-
Compound Plating: Dispense test compounds and controls into a 384-well plate.
-
Inoculation: Add the conidial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Adenylate Kinase Detection: Add a reagent that measures the release of adenylate kinase, a cytosolic enzyme, into the medium as an indicator of cell lysis.[14]
-
Data Analysis: A reduction in the background adenylate kinase signal indicates inhibition of germination, while a significant increase signifies cell lysis.[14]
Section 3: Lead Optimization and In Vitro Characterization
"Hits" from HTS are often not yet suitable as drugs. The lead optimization phase involves medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the hit compounds.
Antifungal Susceptibility Testing (AST)
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used to determine the Minimum Inhibitory Concentration (MIC) of lead compounds.
Protocol: Broth Microdilution MIC Assay (CLSI M27/M38)
-
Compound Preparation: Prepare a serial two-fold dilution of the test compound in RPMI-1640 medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).
-
Inoculation: Add the fungal inoculum to each well of a 96-well microtiter plate containing the diluted compound.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.
Time-Kill Assays
Time-kill assays provide information on the fungicidal or fungistatic activity of a compound over time.[15]
Protocol: Time-Kill Assay
-
Culture Preparation: Prepare a fungal culture in the logarithmic growth phase.
-
Compound Addition: Add the test compound at various multiples of its MIC to the fungal cultures.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture.
-
Colony Forming Unit (CFU) Quantification: Serially dilute the aliquots and plate them on agar to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Section 4: Preclinical In Vivo Evaluation
Promising lead compounds must be evaluated for efficacy and safety in animal models of fungal infection before they can be considered for human clinical trials.
Murine Models of Invasive Fungal Infections
Mice are the most commonly used animals for modeling invasive fungal infections due to their well-characterized immune system and the availability of immunosuppressive regimens that mimic at-risk patient populations.[16]
Commonly Used Murine Models:
-
Systemic Candidiasis: Intravenous injection of Candida albicans to model bloodstream infections.
-
Invasive Aspergillosis: Intranasal or intratracheal instillation of Aspergillus fumigatus conidia in immunocompromised mice to model pulmonary infections.
-
Cryptococcal Meningitis: Intravenous or intracranial injection of Cryptococcus neoformans to model central nervous system infections.
Protocol: Murine Model of Systemic Candidiasis
-
Immunosuppression (optional): Administer an immunosuppressive agent (e.g., cyclophosphamide) to mice to increase their susceptibility to infection.
-
Infection: Inject a standardized dose of Candida albicans intravenously via the lateral tail vein.
-
Treatment: Administer the test compound at various doses and schedules (e.g., once daily oral gavage).
-
Monitoring: Monitor the mice for clinical signs of illness and survival.
-
Endpoint Analysis: At the end of the study, harvest organs (e.g., kidneys, brain) to determine the fungal burden (CFU/gram of tissue).
Efficacy Endpoints in In Vivo Models
| Endpoint | Description |
| Survival | The percentage of animals surviving over the course of the study. |
| Fungal Burden | The number of viable fungal cells (CFU) in target organs. |
| Histopathology | Microscopic examination of tissue sections for signs of infection and inflammation. |
| Biomarkers | Measurement of fungal-specific molecules (e.g., (1,3)-β-D-glucan) in blood or tissue. |
Antifungal Vaccine Development
An alternative and promising approach is the development of antifungal vaccines. Various platforms are being explored, including whole-cell, subunit, and nucleic acid-based vaccines.[17] Liposomal nanoparticles are also being investigated as a delivery system to enhance the immune response.[17]
Antifungal Vaccine Development Pipeline
Caption: Antifungal Vaccine Development Pipeline.
Conclusion: The Future of Antifungal Drug Development
The development of new antifungal drugs is a complex but urgent endeavor. The integration of bioinformatics, high-throughput screening, and robust preclinical models is essential for accelerating the discovery process.[5][13][16] Furthermore, exploring novel drug targets and innovative therapeutic strategies, such as antifungal vaccines, will be crucial in combating the growing threat of resistant fungal infections.[8][17] Continued investment and collaboration among academia, industry, and regulatory agencies will be paramount to successfully populate the antifungal drug pipeline and improve patient outcomes.[1][18]
References
- Roemer, T., & Krysan, D. (2014). Antifungal drug development: challenges, unmet clinical needs, and new approaches. Cold Spring Harbor Perspectives in Medicine.
- Recent advances in the clinical development of antifungal vaccines: a narrative review. (n.d.). Annals of Medicine.
- Advancements and challenges in antifungal therapeutic development. (2024). ASM Journals.
- Roemer, T., & Krysan, D. J. (2014). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. Cold Spring Harbor Perspectives in Medicine.
- Advances in fungal vaccine development: Progress in the face of emerging challenges. (n.d.).
- Bioinformatics Approaches in the Development of Antifungal Therapeutics and Vaccines. (n.d.). Bentham Science.
- A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumig
- The Future of Antifungal Drug Therapy: Novel Compounds and Targets. (2021). ASM Journals.
- Novel antifungal agents in clinical trials. (2021). PubMed Central.
- Advances in fungal vaccine development: Progress in the face of emerging challenges. (2025). iScience.
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- A Decade of Antifungal Leads from Natural Products: 2010–2019. (n.d.). PubMed Central.
- CAS Insights Report: Fungal infections—New challenges in tre
- New Antifungal Agents. (n.d.). The AFWG.
- Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. (2025).
- Fungal Vaccine Development: State of the Art and Perspectives Using Immunoinform
- Antifungal Activities of Natural Products and Their Hybrid Molecules. (n.d.). MDPI.
- Contributions of bioinformatics to study natural antifungals: review in a pharmacological context. (n.d.).
- Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review. (n.d.). PubMed Central.
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- Understanding antifungal resistance: Challenges, mechanisms, and strategies to combat rising threats. (2025). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
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- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PubMed Central.
- Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. (2025). PubMed Central.
- How Does Bioinformatics Play a Role in Fungal Drug Discovery? (2025).
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Application Notes and Protocols: Boronic Acids as Key Intermediates in the Suzuki-Miyaura Coupling for Pharmaceutical Synthesis
Introduction: The Pivotal Role of Boronic Acids in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the efficient and selective formation of carbon-carbon (C-C) bonds is a cornerstone of constructing complex molecular architectures that define the therapeutic efficacy of a drug. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its mild reaction conditions, broad functional group tolerance, and exceptional reliability.[1] Central to this Nobel Prize-winning transformation are organoboron compounds, particularly boronic acids and their derivatives. These compounds have emerged as indispensable intermediates, acting as versatile building blocks that enable medicinal chemists to forge C-C bonds with surgical precision, thereby accelerating the drug discovery and development pipeline.
Boronic acids, characterized by a C-B(OH)₂ functional group, offer a unique combination of stability, reactivity, and low toxicity, making them ideal reagents for pharmaceutical manufacturing. Their utility is most prominently showcased in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in a vast number of marketed drugs and clinical candidates. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the practical application of boronic acid intermediates in pharmaceutical synthesis, with a specific focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step protocol for the synthesis of a key pharmaceutical intermediate, and discuss the critical parameters that ensure a successful and reproducible outcome.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron species (e.g., a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (Ar¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.
-
Transmetalation: In the presence of a base, the organoboronic acid (Ar²-B(OH)₂) is activated to form a boronate species. This activated species then undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron atom (Ar²) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar¹ and Ar²) from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of 4'-Methylbiphenyl-2-carboxylic Acid
This protocol details the synthesis of 4'-methylbiphenyl-2-carboxylic acid, a crucial intermediate in the manufacture of several angiotensin II receptor blockers (sartans), a class of antihypertensive drugs. The synthesis is achieved via the Suzuki-Miyaura coupling of 2-bromobenzoic acid and 4-tolylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromobenzoic Acid | ≥98% | Sigma-Aldrich |
| 4-Tolylboronic Acid | ≥98% | Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals |
| Triphenylphosphine (PPh₃) | ≥99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water | High Purity | In-house |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |
Experimental Procedure
Step 1: Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 equiv).
-
Add 4-tolylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv).
-
Add potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).
-
Add palladium(II) acetate (45 mg, 0.2 mol%) and triphenylphosphine (105 mg, 0.4 mol%).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
Step 2: Reaction Execution
-
To the flask, add 1,4-dioxane (50 mL) and deionized water (10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-bromobenzoic acid) is consumed (typically 4-6 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL).
-
The aqueous layer, containing the carboxylate salt of the product, should be carefully collected.
-
Acidify the combined aqueous layers to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid product will form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude 4'-methylbiphenyl-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene or hexanes and ethyl acetate, to afford the product as a white to light yellow solid.[2]
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromobenzoic Acid | 1.0 equiv | Limiting reagent |
| 4-Tolylboronic Acid | 1.1 - 1.5 equiv | Typically used in slight excess |
| Catalyst System | ||
| Palladium(II) Acetate | 1-3 mol% | Pre-catalyst, reduced in situ |
| Triphenylphosphine | 2-6 mol% | Ligand |
| Base | ||
| Potassium Carbonate | 2.0 - 3.0 equiv | Crucial for activation of boronic acid |
| Solvent System | ||
| 1,4-Dioxane/Water | 4:1 to 5:1 (v/v) | Biphasic system |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | |
| Reaction Time | 4 - 12 hours | Monitored by TLC/HPLC |
| Expected Outcome | ||
| Yield | 85 - 95% | After purification |
| Purity | >98% | Determined by HPLC and NMR |
| Melting Point | 146-148 °C | [2] |
Experimental Workflow and Logical Relationships
Diagram 2: Experimental Workflow for the Synthesis of 4'-Methylbiphenyl-2-carboxylic Acid
Caption: A generalized workflow for the synthesis of 4'-methylbiphenyl-2-carboxylic acid.
Conclusion: The Enduring Impact of Boronic Acid Intermediates
The Suzuki-Miyaura cross-coupling reaction, powered by the versatility of boronic acid intermediates, remains an unparalleled tool in the arsenal of the pharmaceutical chemist. This application note has provided a comprehensive overview of the mechanistic principles and a detailed, practical protocol for the synthesis of a key pharmaceutical intermediate, 4'-methylbiphenyl-2-carboxylic acid. The successful execution of this protocol hinges on the careful control of reaction parameters, including the choice of catalyst, base, and solvent, as well as maintaining an inert atmosphere. By understanding and implementing the principles and procedures outlined herein, researchers and drug development professionals can effectively leverage the power of boronic acid intermediates to construct complex molecular frameworks, ultimately contributing to the advancement of new and life-saving medicines.
References
- Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61.
-
Chemdad Co., Ltd. (n.d.). 4'-Methylbiphenyl-2-carboxylic acid. Retrieved from [Link]
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.
- U.S. Patent No. 6,407,253 B1. (2002).
-
PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]
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Application Notes and Protocols: Leveraging Fluorinated Indoles in Modern Antiviral Research
Introduction: The Strategic Advantage of Fluorinated Indoles in Virology
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a ligand for a multitude of biological receptors.[1][2] Its structural versatility and presence in numerous natural products and pharmaceuticals make it an attractive starting point for drug discovery.[3][4] In the relentless search for novel antiviral agents, medicinal chemists continually seek strategies to enhance the potency, selectivity, and pharmacokinetic profiles of lead compounds. One of the most powerful strategies in this endeavor is the incorporation of fluorine.
Fluorination is not merely a substitution; it is a profound modification that can dramatically alter a molecule's properties. The introduction of fluorine, the most electronegative element, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[3][5][6] When this powerful tool is applied to the privileged indole core, the resulting fluorinated indoles emerge as a class of compounds with exceptional potential for antiviral applications. This guide provides an in-depth overview of the applications of fluorinated indoles in antiviral research and offers detailed, field-proven protocols for their evaluation.
The Rationale and Success of Fluorinated Indoles
The strategic placement of fluorine on an indole ring can lead to significant gains in antiviral potency. For example, a 4-fluoro derivative of an indole-based HIV-1 attachment inhibitor was found to be 50-fold more potent than its non-fluorinated parent compound.[7][8] This enhancement is often attributed to fluorine's ability to form strong, noncovalent interactions with protein targets and its capacity to alter the electronic landscape of the molecule, thereby improving its binding characteristics.[6]
Fluorinated indoles have demonstrated remarkable activity against a spectrum of challenging viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Influenza.[7][9][10][11] Their success stems from their ability to target diverse and critical viral proteins.
| Compound Class | Target Virus | Mechanism of Action | Reported Efficacy (EC₅₀) |
| Indole-carboxamides | HIV-1 | Non-nucleoside Reverse Transcriptase (NNRT) Inhibition | 0.5 nM - 4.6 nM[7] |
| 4-Fluoroindole Hybrids | HIV-1 | Attachment Inhibition (gp120) | 20 nM - 190 nM[7] |
| Tetracyclic Fluoroindoles | HCV | NS5A Inhibition | Potent, genotype-wide activity[9] |
| 5,7-Difluoroindole Derivatives | Influenza A | Polymerase Basic Protein 2 (PB2) Inhibition | Potent in vitro and in vivo efficacy[10] |
| 5-Fluoroindole Derivatives | Coxsackievirus B4 | Viral Replication Inhibition | 0.4 - 2.1 µg/mL[7] |
Key Viral Targets & Mechanisms of Inhibition
Fluorinated indoles achieve their antiviral effects by precisely targeting key machinery in the viral life cycle. Understanding these targets is crucial for both interpreting experimental results and designing next-generation inhibitors.
HIV-1 Entry and Replication Machinery
HIV-1 presents multiple targets, and fluorinated indoles have been successfully developed to inhibit two critical stages: viral entry and reverse transcription.
-
Entry Inhibition: The virus initiates infection by binding its surface glycoprotein gp120 to the host cell's CD4 receptor. Fluorinated indole derivatives have been designed to block this crucial interaction, acting as potent attachment inhibitors.[8][11][12]
-
Reverse Transcription: After entering the cell, the virus uses reverse transcriptase (RT) to convert its RNA genome into DNA. Fluorinated indoles have emerged as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric pocket on the enzyme and disrupting its function.[7][11]
Caption: Inhibition of HIV-1 entry and reverse transcription by fluorinated indoles.
Influenza Virus Replication and Release
Influenza viruses rely on a polymerase complex for replication and the neuraminidase enzyme for release from infected cells. Both have been successfully targeted by fluorinated indoles.
-
Polymerase Inhibition: The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex (PA, PB1, PB2). The PB2 subunit has a "cap-binding" domain essential for initiating transcription. Fluorinated indoles have been developed as potent inhibitors that occupy this domain, halting viral replication.[10]
-
Neuraminidase Inhibition: Neuraminidase (NA) is a glycoprotein on the viral surface that cleaves sialic acid residues, allowing newly formed virions to be released from the host cell. Inhibiting NA causes viral particles to aggregate on the cell surface, preventing the spread of infection.[13][14][15] While many NA inhibitors are sialic acid analogs, novel indole-based scaffolds have been identified that bind to alternative cavities on the enzyme.[13]
Caption: Targeting Influenza virus replication (PB2) and release (NA).
Experimental Protocols: A Step-by-Step Guide
The successful evaluation of fluorinated indoles requires a systematic, multi-assay approach. The following protocols provide a robust framework for determining cytotoxicity, screening for antiviral activity, and elucidating the mechanism of action.
Caption: General workflow for evaluating antiviral fluorinated indoles.
Protocol 1: General Cytotoxicity Assessment (MTS Assay)
Expertise & Causality: Before assessing antiviral activity, it is imperative to determine the compound's inherent toxicity to the host cells. A compound that kills host cells may appear "antiviral" for the wrong reasons. The MTS assay is a reliable colorimetric method that measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity (CC₅₀).[16]
-
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the MTS tetrazolium compound into a soluble formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of living cells.
-
Materials and Reagents:
-
Host cell line appropriate for the virus (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2, MT-4 for HIV).[17][18]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Fluorinated indole compounds dissolved in DMSO (stock solution).
-
MTS reagent kit (e.g., CellTiter 96 AQueous One Solution).
-
96-well plate reader (490 nm absorbance).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours (e.g., 3 x 10⁵ cells/mL, 100 µL/well) and incubate.[18]
-
Compound Preparation: Prepare a 2-fold serial dilution of each fluorinated indole compound in culture medium. Start from a high concentration (e.g., 100-200 µM) down to a low concentration. Include a "cells only" control (medium only) and a "vehicle" control (highest concentration of DMSO used).
-
Treatment: After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that matches the duration of your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C until a distinct color change is observed.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Normalize the data by subtracting the background absorbance (media only well).
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC₅₀).
-
-
Protocol 2: Antiviral Efficacy Screening (CPE Reduction Assay)
Expertise & Causality: This assay is the primary screen to identify compounds that protect cells from the virus-induced cytopathic effect (CPE), which includes morphological changes like cell rounding, detachment, and lysis.[19] The assay's validity rests on using a viral inoculum (measured by TCID₅₀) sufficient to cause complete CPE in the control wells within the assay period.
-
Principle: Active antiviral compounds will inhibit viral replication, thereby preventing or reducing the observable CPE in a dose-dependent manner. This protection is quantified to determine the 50% effective concentration (EC₅₀).
-
Materials and Reagents:
-
All materials from Protocol 1.
-
Virus stock with a known titer (TCID₅₀/mL).
-
Crystal Violet staining solution (0.1% crystal violet in 20% methanol) or MTS reagent.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Infection and Treatment:
-
Prepare serial dilutions of the fluorinated indole compounds in culture medium at 2x the final concentration.
-
Prepare a virus dilution calculated to give a multiplicity of infection (MOI) of ~0.1 or a dose that yields 100 TCID₅₀.
-
Remove medium from cells. Add 50 µL of the 2x compound dilutions to the wells.
-
Immediately add 50 µL of the virus dilution to the wells (except for the "cell control" wells, which receive 50 µL of medium). Include a "virus control" well (virus but no compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show 90-100% CPE (typically 48-96 hours).[20]
-
Quantification of CPE:
-
Method A (Crystal Violet): Gently wash the cells with PBS, fix with 4% paraformaldehyde, and stain with Crystal Violet solution for 15-20 minutes.[18] Wash away excess stain and allow the plate to dry. Solubilize the stain with methanol and read the absorbance at ~570 nm. Higher absorbance corresponds to more living, attached cells.
-
Method B (MTS): Follow steps 5-7 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of protection for each concentration: [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100.
-
Plot the percentage of protection against the log of the compound concentration and use non-linear regression to determine the EC₅₀.
-
Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. An SI > 10 is generally considered a promising result for a screening hit.[20]
-
-
Protocol 3: Mechanistic Study - Neuraminidase (NA) Inhibition Assay
Expertise & Causality: This is a target-specific, cell-free biochemical assay used to confirm if a compound's anti-influenza activity is due to the inhibition of the neuraminidase enzyme. The assay uses a fluorogenic substrate that, when cleaved by active NA, releases a fluorescent signal. A reduction in fluorescence indicates inhibition. This approach directly validates the compound's mechanism of action, removing confounding factors from the cellular environment.
-
Principle: The substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is non-fluorescent. Active neuraminidase cleaves the sialic acid residue, releasing the highly fluorescent 4-methylumbelliferone, which can be quantified.[14]
-
Materials and Reagents:
-
Recombinant influenza neuraminidase enzyme.
-
MUNANA substrate (Invitrogen™ NA-Star® or similar).
-
Assay buffer (e.g., MES buffer with CaCl₂).
-
Fluorinated indole compounds and a known NA inhibitor (e.g., Oseltamivir) as a positive control.[14]
-
Black 96-well assay plates (to minimize background fluorescence).
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds and Oseltamivir in the assay buffer.
-
Reaction Setup: In a black 96-well plate, add in order:
-
Assay buffer.
-
Test compound dilution (or control).
-
Recombinant NA enzyme.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MUNANA substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Stop Reaction (Optional but Recommended): Add a stop solution (e.g., high pH buffer like glycine-NaOH) to terminate the reaction and enhance the fluorescent signal.
-
Data Acquisition: Read the fluorescence intensity using the plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the "enzyme only" control (0% inhibition) and "no enzyme" control (100% inhibition).
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).
-
-
References
-
El-Sayed, N. F., El-Bendary, E. R., & Hassan, G. S. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(8), 1399-1454. [Link]
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Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 10(44), 26315-26337. [Link]
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Balemans, W., Motte, M., Buyck, C., Corbera, J., Funes, M., Moreno, L., ... & Guillemont, J. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry, 62(22), 10299-10310. [Link]
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Bozilović, J., & Engels, J. W. (2007). Synthesis of Fluorinated Indoles as RNA Analogues. Nucleosides, Nucleotides and Nucleic Acids, 26(8-9), 869-871. [Link]
-
Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
-
Wang, Z., Wang, Y., Zhang, Q., & Li, J. (2021). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 223, 113644. [Link]
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Tarasova, E., et al. (2024). Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling. Molecules, 29(16), 3788. [Link]
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Talele, T. T. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry, 65(8), 5986-6010. [Link]
-
El-Gamal, M. I., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(17), 6432. [Link]
-
Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51-106. [Link]
-
El-Gamal, M. I., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(17), 6432. [Link]
-
Al-Blewi, F. F., & Al-Hussain, S. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4059. [Link]
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Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]
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Tarasova, E., et al. (2024). Indole-core inhibitors of influenza a neuraminidase: iterative medicinal chemistry and molecular modeling. Semantic Scholar. [Link]
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Frick, D. N., et al. (2023). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. ResearchGate. [Link]
-
Al-Mokadem, A. S., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1323382. [Link]
-
Al-Mokadem, A. S., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1323382. [Link]
-
El-Sayed, M. A., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. Scientific Reports, 13(1), 1603. [Link]
-
Al-Dies, A. M., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(48), 31089-31108. [Link]
-
Sharma, R., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(13), 5220. [Link]
-
Gitto, R., et al. (2023). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Molecules, 28(24), 8096. [Link]
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Ferraz-Farinha, C., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. Molecules, 29(12), 2883. [Link]
-
Gribova, V. V., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(3), 110-115. [Link]
-
Request PDF. (n.d.). Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling. ResearchGate. [Link]
-
Jedrzejas, M. J., et al. (1995). Structures of aromatic inhibitors of influenza virus neuraminidase. Biochemistry, 34(10), 3144-3151. [Link]
-
Valdivieso-Ugarte, M., et al. (2022). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. Viruses, 14(11), 2372. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Difluoro-Indole Derivatives
Welcome to the Technical Support Center for the synthesis of difluoro-indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing geminal fluorine atoms to the indole scaffold. The incorporation of fluorine can significantly enhance the pharmacological properties of indole-based compounds, but the synthetic routes are often fraught with challenges.
This resource provides in-depth, field-tested insights in a direct question-and-answer format to address the common issues encountered during experimental work. We will explore the causality behind these problems and offer validated protocols to overcome them, ensuring your synthesis proceeds efficiently and reproducibly.
Part 1: Troubleshooting Guide
This section addresses specific problems observed during the synthesis of difluoro-indole derivatives, providing probable causes and actionable solutions.
Issue 1: Low to No Yield of the Desired Difluorinated Product
Question: My fluorination reaction is resulting in a very low yield or primarily recovering the starting material. What are the common causes and how can I improve the conversion?
Answer: Low yields are a frequent challenge in difluoro-indole synthesis and can stem from several factors, ranging from reagent reactivity to substrate stability. A systematic approach to troubleshooting is essential.
Probable Causes & Solutions:
-
Insufficient Reactivity of the Fluorinating Agent: The choice of fluorinating agent is critical. N-Fluorobenzenesulfonimide (NFSI) is a milder reagent, while Selectfluor™ is generally more reactive.[1] If you are using NFSI with a deactivated indole substrate, you may see low conversion.
-
Deactivated Indole Substrate: The electronic nature of the substituents on the indole ring plays a crucial role. Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) decrease the nucleophilicity of the indole, making it less reactive towards electrophilic fluorinating agents.[3]
-
Solution: For deactivated substrates, stronger reaction conditions may be necessary. This could involve increasing the reaction temperature, using a more polar solvent to facilitate charge separation in the transition state, or employing a Lewis acid co-catalyst to activate the fluorinating agent. However, exercise caution as harsher conditions can lead to decomposition.[3]
-
-
Inappropriate N-Protecting Group: The group on the indole nitrogen significantly influences the electronic properties and stability of the ring. Bulky or strongly electron-withdrawing protecting groups can hinder the reaction. Conversely, an unprotected N-H can lead to side reactions.
-
Solution: An N-benzyl or N-aryl group often provides a good balance of stability and reactivity for electrophilic fluorination. N-acetyl or N-Boc protecting groups can also be effective, although they may require optimization of reaction conditions. Free (N-H) indoles can sometimes give trace amounts of difluorinated products and are generally less suitable for these transformations.
-
-
Suboptimal Reaction Conditions: Temperature and solvent have a profound impact on the reaction rate and outcome.
-
Solution: Systematically screen solvents and temperatures. A mixture of acetonitrile and water is often effective for reactions with Selectfluor™, as water can play a role in the reaction mechanism, particularly in the formation of 3,3-difluoroindolin-2-ols.[4] For transition-metal-catalyzed processes, a solvent screen including options like DCE and isobutyronitrile can be critical.[5]
-
Issue 2: Poor Regioselectivity (e.g., C2 vs. C3 Fluorination)
Question: I am observing a mixture of regioisomers, with fluorination occurring at positions other than the desired one. How can I control the regioselectivity?
Answer: Regioselectivity is a fundamental challenge in indole chemistry. The C3 position is intrinsically the most nucleophilic and electronically favored for electrophilic attack, approximately 10¹³ times more reactive than benzene.[6] Achieving fluorination at other positions requires specific strategies.
Probable Causes & Solutions:
-
Inherent Reactivity of the Indole Ring: As mentioned, the C3 position is the default site of electrophilic attack. Direct electrophilic fluorination will almost always favor C3.
-
Solution for C2-Fluorination:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack will be redirected, often to the C2 position.
-
Directed C-H Activation: Employing a directing group on the indole nitrogen can steer the reaction to the C2 position. Palladium catalysis is frequently used for this purpose, where the catalyst coordinates to the directing group and delivers the fluorinating agent to the adjacent C2-H bond.
-
Lithiation: N-protected indoles can be selectively deprotonated at the C2 position using a strong base like n-butyl lithium, followed by quenching with an electrophilic fluorine source.[6]
-
-
-
Choice of Catalyst and Ligands (for Transition-Metal-Catalyzed Reactions): In palladium-catalyzed C-H fluorination, the choice of ligand and additives is crucial for controlling regioselectivity.
Issue 3: Formation of Undesired Byproducts
Question: My reaction is producing significant amounts of byproducts, such as mono-fluorinated species, oxindoles, or polymeric material. How can I suppress these side reactions?
Answer: The formation of byproducts is often linked to the high reactivity of the indole nucleus and the fluorinating agents. Understanding the potential side pathways is key to mitigating them.
Probable Causes & Solutions:
-
Over-fluorination: The mono-fluorinated intermediate can sometimes be more reactive than the starting material, leading to the formation of tri- or tetra-fluorinated products.
-
Solution: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 2.2-3.0 equivalents for difluorination) is common, but a large excess should be avoided. Lowering the reaction temperature can also help to improve selectivity for the desired difluorinated product.
-
-
Formation of Oxindole Byproducts: Electrophilic fluorination can lead to the formation of oxindoles, especially in the presence of water. The reaction of an indole with Selectfluor™ can yield an unstable 3-fluoroindolenine intermediate, which can then be hydrolyzed and further fluorinated to a 3-fluorooxindole or a 3,3-difluoro-2-oxindole.
-
Solution: Running the reaction under strictly anhydrous conditions can minimize the formation of hydroxylated byproducts. However, if the desired product is a 3,3-difluoroindolin-2-ol, a controlled amount of water is necessary.[4] The choice of solvent can also be critical; for instance, switching from acetonitrile/water to a non-aqueous solvent system can sometimes suppress oxindole formation.[9][10][11][12][13]
-
-
Indole Ring Decomposition: The electron-rich indole ring is susceptible to oxidation and degradation under harsh acidic or oxidative conditions, leading to the formation of intractable polymeric tars.[14][15]
-
Solution:
-
Milder Reagents: If decomposition is severe, consider switching from Selectfluor™ to the milder NFSI.
-
Lower Temperature: Perform the reaction at or below room temperature.
-
Control pH: If the reaction is run in an acidic medium, careful control of the acid concentration is necessary. Protonation of the indole at C3 can deactivate the ring towards the desired substitution and may promote decomposition.[6]
-
-
Issue 4: Defluorination of the Product
Question: I've successfully synthesized my difluoro-indole derivative, but it appears to be unstable, losing fluorine atoms during workup or purification. How can I prevent this?
Answer: Defluorination, the loss of one or more fluorine atoms, is a critical issue that can compromise the yield and purity of the final product. The stability of the C-F bond in the final product is highly dependent on its molecular environment.
Probable Causes & Solutions:
-
Instability Under Acidic or Basic Conditions: The C-F bond can be labile under harsh pH conditions. The presence of acidic sites on silica gel during chromatography is a common cause of defluorination.
-
Solution:
-
Neutralize Silica Gel: Before performing column chromatography, neutralize the silica gel. A common and effective method is to wash or slurry the silica with a solvent containing 1-2% triethylamine (Et₃N), which neutralizes the acidic silanol groups.[16][17][18]
-
Alternative Stationary Phases: If the compound is particularly sensitive, consider using a different stationary phase, such as neutral or basic alumina.
-
Aqueous Workup: During the workup, use buffered solutions or mild bases (e.g., saturated NaHCO₃) to neutralize the reaction mixture, avoiding prolonged exposure to strong acids or bases.
-
-
-
Inherent Electronic Instability: Certain substitution patterns can render the difluoromethyl group inherently unstable. For example, a CHF₂ group attached to certain positions on the indole ring can be susceptible to hydrolysis. The stability of such groups often follows the trend: -CH₂F < -CHF₂ << -CF₃.
-
Solution: This is an intrinsic property of the molecule. If defluorination is occurring under physiological or near-neutral pH, it may indicate a fundamental instability of the target compound. In such cases, a redesign of the synthetic target to place the difluoro group at a more stable position might be necessary. Prevention strategies during synthesis and purification (as mentioned above) are crucial.[19][20][21][22][23][24]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which electrophilic fluorinating agent is better for my reaction, Selectfluor™ or NFSI?
A1: The choice depends on your substrate and desired outcome.
-
Selectfluor™ is a more powerful electrophilic fluorinating agent. It is often the reagent of choice for less reactive (electron-poor) indoles or when a higher reaction rate is desired. It is also more tolerant of aqueous conditions.[1][2]
-
NFSI (N-Fluorobenzenesulfonimide) is a milder and often more selective reagent. It is a good starting point for electron-rich indoles where the high reactivity of Selectfluor™ might lead to decomposition or over-fluorination. NFSI typically requires anhydrous conditions.[25]
| Feature | Selectfluor™ | NFSI (N-Fluorobenzenesulfonimide) |
| Reactivity | Higher | Milder |
| Best for | Electron-poor or less reactive indoles | Electron-rich or sensitive indoles |
| Common Solvents | Acetonitrile, Acetonitrile/Water | THF, DCM, Acetonitrile (anhydrous) |
| Potential Side Reactions | Over-fluorination, oxidation, ring opening | C-H amination (under certain conditions) |
Table 1: Comparison of Selectfluor™ and NFSI for Indole Fluorination.[1][2][25]
Q2: What is the role of the N-protecting group on the indole?
A2: The N-protecting group is not just a passive spectator; it actively influences the reaction's outcome in several ways:
-
Modulates Reactivity: Electron-withdrawing groups (e.g., -SO₂Ph, -Boc) decrease the electron density of the indole ring, making it more stable but less nucleophilic. This can help prevent decomposition but may require more forcing conditions for fluorination.[3]
-
Directs Regioselectivity: As discussed in the troubleshooting guide, certain protecting groups are essential for directing C-H activation to the C2 position in transition-metal-catalyzed reactions.
-
Prevents N-Fluorination: It prevents the electrophilic fluorinating agent from reacting at the N-H position.
Q3: My difluoro-indole derivative seems to be degrading on the silica gel column. What is happening and how can I fix it?
A3: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. For many organic molecules, this is not a problem. However, difluoro-indole derivatives, particularly those with other sensitive functional groups, can be susceptible to acid-catalyzed decomposition or defluorination.[16]
Solution: Use Neutralized Silica Gel. The most common and effective solution is to neutralize the silica gel before use. This is typically done by treating it with a volatile base like triethylamine (Et₃N). The triethylamine neutralizes the acidic silanol sites, creating a more inert stationary phase for your purification.
Q4: Can I use transition-metal catalysis for difluorination?
A4: Yes, transition-metal catalysis, particularly with palladium, is a powerful tool for the synthesis of fluorinated indoles, though it is more commonly applied for C-H mono-fluorination or fluoroalkylation.[5][26] These methods often rely on a directing group to achieve high regioselectivity.[7] Key challenges include catalyst deactivation, ligand optimization, and potential side reactions like β-hydride elimination. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for success.[8][27]
Part 3: Protocols and Visualizations
Experimental Protocol: Neutralization of Silica Gel for Chromatography
This protocol describes the preparation of triethylamine-treated silica gel for the purification of acid-sensitive compounds.
Materials:
-
Silica gel (standard flash chromatography grade, e.g., 230-400 mesh)
-
Triethylamine (Et₃N), reagent grade
-
An appropriate solvent for making a slurry (e.g., hexane, ethyl acetate, or a mixture of your initial elution solvents)
Procedure:
-
Prepare the Neutralizing Solution: In a fume hood, prepare a solvent mixture containing 1-2% triethylamine by volume. For example, to make 200 mL, add 2-4 mL of triethylamine to 198-196 mL of your chosen solvent.
-
Create the Slurry: In a beaker, add the required amount of dry silica gel. Slowly pour the neutralizing solution over the silica gel while gently stirring with a glass rod until a smooth, homogenous slurry is formed.
-
Equilibrate: Allow the slurry to stand for about 15-20 minutes, with occasional gentle swirling. This ensures that the triethylamine has time to neutralize the acidic sites on the silica surface.
-
Pack the Column: Pack your chromatography column with the prepared slurry using your standard procedure (wet or dry packing).
-
Equilibrate the Column: Before loading your sample, flush the packed column with 2-3 column volumes of your starting mobile phase (which should also contain 0.5-1% triethylamine to maintain the neutrality of the column throughout the separation).
-
Load Sample and Elute: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Proceed with the elution, remembering to include 0.5-1% triethylamine in all your eluent mixtures.[16][17][18]
Visualization: Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for troubleshooting low-yield issues in the electrophilic difluorination of indoles.
Caption: Simplified mechanism for C3-difluorination of an indole.
References
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Tentative mechanism for the indole ring opening reaction. ResearchGate. [Link]
-
Palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position. Chemical Communications. [Link]
-
How To Neutralize Silica Gel? - Chemistry For Everyone. (2025). YouTube. [Link]
-
Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. (2025). National Institutes of Health. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 3,3‐difluoro oxindoles. ResearchGate. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). National Institutes of Health. [Link]
-
(PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. (2018). ResearchGate. [Link]
- Problem with Reaction P
-
abruzzi/graphviz-scripts: Some dot files for graphviz. GitHub. [Link]
-
Palladium-Catalysed Regio- and Stereo-Controlled C-2 β- Fluorovinylation of Indoles. (2025). The Royal Society of Chemistry. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit. [Link]
-
Indole. Wikipedia. [Link]
-
An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent. (2011). PubMed. [Link]
-
Execute Graphviz Action examples. LiveAction. [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds. (2015). CORE. [Link]
-
Complex GraphViz DOT Sample. GitHub. [Link]
-
Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine. Chemical Science. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. MDPI. [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (2004). PubMed. [Link]
-
Fischer Indole Synthesis Mechanism | Organic Chemistry. (2025). YouTube. [Link]
-
Examples — graphviz 0.21 documentation. Read the Docs. [Link]
-
Photoredox Synthesis of 3,3-Difluoroindol-2-ones. (2016). Sci-Hub. [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (2024). MDPI. [Link]
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. (2015). Organic Letters. [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. (2022). Organic Chemistry Portal. [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. (2022). ResearchGate. [Link]
-
Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. (2022). National Institutes of Health. [Link]
-
Microbial defluorination of PFAS: Advances, challenges, and promises. (2025). American Chemical Society. [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. (2022). National Institutes of Health. [Link]
-
and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Cardiff University. [Link]
-
Recent Highlights in Electrophilic Fluorination with 1-Fluoro-2,4,6-Trimethylpyridinium Tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) Reagents Directed Toward the Synthesis of Heterocycles. (2021). Taylor & Francis. [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. (2022). PubMed. [Link]
-
Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. (2024). National Institutes of Health. [Link]
-
Defluorinating PFAs: How Scientists are Making Forever Chemicals Disappear. (2025). AZoM.com. [Link]
-
Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers. [Link]
-
Defluorination of PFAS by Acidimicrobium sp. A6 and Potential Applications for Remediation. (2021). National Institutes of Health. [Link]
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Technical Support Center: Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success. Our goal is to empower you with the knowledge to not only troubleshoot existing experiments but to proactively design more robust and higher-yielding syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis?
The Fischer indole synthesis is a classic organic reaction that produces the aromatic heterocycle indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] Discovered in 1883 by Emil Fischer, it remains one of the most versatile and widely used methods for constructing the indole core, a common motif in pharmaceuticals, natural products, and agrochemicals.[3][4]
Q2: What is the fundamental mechanism?
The reaction proceeds through a series of acid-catalyzed steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a hydrazone.[3][5]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[1][3]
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a key[5][5]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[1][5][6]
-
Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.[1][3]
-
Ammonia Elimination: Finally, the elimination of ammonia yields the stable, aromatic indole ring.[1][3][5]
Q3: Which acid catalyst should I choose?
The choice of acid is critical and often substrate-dependent.[4][7] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][4][8] Polyphosphoric acid (PPA) is also a frequent and effective choice.[8] For a new synthesis, it is often best to screen a small panel of different acids to identify the optimal catalyst for your specific substrates.[8][9]
Q4: Can I synthesize the parent, unsubstituted indole using this method?
Direct synthesis of the parent indole via the reaction of phenylhydrazine with acetaldehyde is generally unsuccessful under standard conditions.[5] A common and effective workaround is to use pyruvic acid as the carbonyl partner. The resulting indole-2-carboxylic acid can then be easily decarboxylated in a subsequent step to yield the parent indole.[3][10]
Troubleshooting Guide
This section addresses specific experimental failures and provides systematic approaches to identify and resolve the underlying issues.
Problem 1: Low to No Product Formation
Observing only starting material or a complex mixture with little of the desired product is a common frustration. This often points to issues with reagents, reaction conditions, or fundamental substrate incompatibility.
Causality Analysis:
-
Reagent Purity: Arylhydrazines can oxidize over time, and carbonyl compounds may undergo self-condensation. Impurities can introduce competing side reactions.[7][8]
-
Catalyst Inactivity/Inappropriateness: The chosen acid may not be strong enough to facilitate the key rearrangement step at the reaction temperature, or it may be promoting decomposition.[7]
-
Suboptimal Temperature: The[5][5]-sigmatropic rearrangement has a significant activation energy and often requires heat.[8] However, excessive temperatures can lead to decomposition of starting materials, intermediates, or the final product.[8]
-
Substituent Effects: Strong electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage pathway instead of the desired rearrangement.[7][11][12][13] This is a known reason for the failure of syntheses targeting 3-aminoindoles.[11][12]
Resolution Workflow:
-
Verify Reagent Quality:
-
Protocol: Use freshly distilled or recrystallized arylhydrazines and carbonyl compounds. Confirm purity by NMR or melting point.
-
-
Catalyst and Condition Screening:
-
Protocol: Set up parallel small-scale reactions to screen various catalysts and temperatures. Monitor progress by Thin-Layer Chromatography (TLC) to find the optimal conditions without causing degradation.
-
-
Consider a One-Pot Procedure:
-
Protocol: To minimize handling losses, form the hydrazone in situ without isolation. Add the arylhydrazine and carbonyl compound to the solvent, stir for a period (e.g., 30 minutes) to form the hydrazone, and then add the acid catalyst to initiate the cyclization.[8]
-
-
Leverage Microwave Synthesis:
-
Protocol: If available, use a microwave reactor. This technique can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of thermal degradation byproducts.[9]
-
Problem 2: Significant Side Product Formation
The appearance of multiple spots on a TLC plate indicates competing reaction pathways are occurring. Understanding these pathways is key to suppressing them.
Causality Analysis:
-
Aldol Condensation: Under acidic conditions, enolizable aldehydes or ketones can self-condense.[5][10]
-
Friedel-Crafts-type Reactions: The acidic and hot conditions can promote reactions between intermediates and the aromatic ring.[5][10]
-
Regioselectivity Issues: Using an unsymmetrical ketone (RCH₂COCH₂R') can lead to the formation of two different enamine intermediates, resulting in a mixture of two regioisomeric indole products.[3][10]
Resolution Strategies:
-
Temperature and Addition Control:
-
Protocol: Maintain the lowest temperature that allows for a reasonable reaction rate. For carbonyls prone to self-condensation, try slow addition of the ketone/aldehyde to the heated mixture of the arylhydrazine and acid. This keeps the instantaneous concentration of the carbonyl low, disfavoring bimolecular side reactions.
-
-
Managing Regioselectivity:
-
Protocol: The choice of acid can influence the product ratio. Stronger acids often favor the formation of the more thermodynamically stable, more substituted indole. If the less-substituted isomer is desired, screening milder acids or different solvent systems is necessary.
-
Problem 3: Difficulty with Product Purification
Even with a successful reaction, isolating the pure indole can be challenging due to the nature of the product and potential byproducts.[8]
Causality Analysis:
-
Polarity: Indoles possess a weakly acidic N-H proton and can be relatively polar, sometimes leading to tailing on silica gel columns.
-
Closely Related Impurities: Side products or unreacted intermediates may have similar polarities to the desired product, making chromatographic separation difficult.[7]
Purification Methodologies:
-
Column Chromatography: This is the most common method.[8]
-
Tip: If you observe tailing, consider adding a small amount (e.g., 1%) of a modifying solvent like triethylamine or acetic acid to the eluent, depending on the nature of the impurities.
-
-
Recrystallization: If the product is a solid, this can be a highly effective method for achieving high purity, though it may involve some loss of material.[7][8]
-
Acid-Base Extraction: For some indoles, an acid-base workup can remove non-basic or non-acidic impurities. However, use this with caution, as some indole rings are sensitive to strong acids or bases.[8]
Data & Protocols
Table 1: Common Acid Catalysts and Conditions
| Catalyst | Type | Typical Loading | Common Solvents | Notes |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 1-2 eq. | Acetic Acid, Neat | A very common and effective catalyst.[1][3] |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Solvent/Catalyst | None (used neat) | Highly viscous; good for high-boiling point reactions.[1][8] |
| p-Toluenesulfonic Acid (p-TSA) | Brønsted Acid | 0.1-1 eq. | Toluene, Ethanol | A versatile solid acid, easy to handle.[1] |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Catalytic | Ethanol, Acetic Acid | Strong acid; can cause charring at high temperatures.[1] |
| Boron Trifluoride (BF₃•OEt₂) | Lewis Acid | 1-2 eq. | Acetic Acid, Dichloromethane | Potent Lewis acid; must be handled under inert atmosphere.[1] |
Protocol 1: General Procedure for Fischer Indole Synthesis (One-Pot)
This protocol is a general starting point for the synthesis of 2,3-dimethylindole.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenylhydrazine (1.0 eq) and methyl ethyl ketone (1.05 eq) to absolute ethanol (0.5 M).
-
Hydrazone Formation: Stir the mixture at room temperature for 30 minutes. A color change or formation of a precipitate may be observed.
-
Indolization: Add zinc chloride (1.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 78°C for ethanol).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.[5]
-
Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water. The crude product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of Tetrahydrocarbazole
This protocol demonstrates the significant acceleration offered by microwave heating.[9]
-
Setup: To a microwave vial, add phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in tetrahydrofuran (THF, 0.6 M).
-
Reaction: Seal the vial and heat in a microwave reactor to 150°C for 15 minutes.[8]
-
Work-up: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Purification: Wash the organic layers, dry, concentrate, and purify the crude product by column chromatography or recrystallization.
Visual Guides
Reaction Mechanism
Caption: Key stages of the Fischer indole synthesis mechanism.
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting common issues.
Common Competing Pathways
Caption: Competing reactions that can lower indole yield.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved January 20, 2026, from [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved January 20, 2026, from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved January 20, 2026, from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53457-53486. DOI:10.1039/C7RA10716A. Available from [Link]
-
Kwan, A. T., & GARG, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. PMCID: PMC3076556. Available from [Link]
-
Kwan, A. T., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5780-5783. DOI: 10.1021/ja200912s. Available from [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved January 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved January 20, 2026, from [Link]
-
PubMed. (2011). Why do some Fischer indolizations fail?. National Library of Medicine. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. testbook.com [testbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Side Products in Indole Alkylation Reactions
Welcome to the technical support center for indole alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of indole alkylation and minimize the formation of common side products. By understanding the underlying mechanisms, you can strategically optimize your reaction conditions for higher yields and purity of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - N-Alkylation vs. C3-Alkylation
Question: My reaction is yielding a mixture of N-alkylated and C3-alkylated indoles. How can I selectively obtain one over the other?
Answer: The regioselectivity of indole alkylation is a classic challenge governed by the ambident nucleophilicity of the indole ring. The C3 position is inherently more electron-rich and thus kinetically favored for electrophilic attack.[1][2] However, the N-H proton is acidic (pKa ≈ 17 in DMSO), and its deprotonation to form the indolide anion significantly enhances the nucleophilicity of the nitrogen atom.[3][4] The choice between N- and C3-alkylation is therefore highly dependent on the reaction conditions.
Troubleshooting Protocol for Selective Alkylation:
-
For Preferential N-Alkylation:
-
Base Selection: Employ a strong base to ensure complete deprotonation of the indole nitrogen. Sodium hydride (NaH) is a common and effective choice for this purpose.[3][5] The resulting indolide anion is a potent nucleophile that favors N-alkylation.
-
Solvent Choice: Use polar aprotic solvents like DMF or THF. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the indolide anion.[5]
-
Temperature Control: In some cases, higher reaction temperatures can favor N-alkylation.[5]
-
Catalytic Systems: Modern catalytic methods offer excellent control. For instance, copper hydride (CuH) catalysis with a DTBM-SEGPHOS ligand has been shown to be highly selective for N-alkylation.[1]
-
-
For Preferential C3-Alkylation:
-
Acid Catalysis: Lewis acids or Brønsted acids can promote C3-alkylation by activating the electrophile, making it more susceptible to attack by the electron-rich C3 position of the neutral indole.[6][7]
-
Weak Base or No Base: In the absence of a strong base, the indole exists predominantly in its neutral form, favoring C3-alkylation.
-
Protecting Groups: If N-alkylation is a persistent issue, consider using an N-protecting group such as Boc, Ts, or SEM.[8][9] These groups can be removed after the C3-alkylation is complete.
-
Ligand-Controlled Catalysis: As a corollary to the N-alkylation catalytic system, switching the ligand in a CuH-catalyzed reaction to Ph-BPE can direct the selectivity towards C3-alkylation.[1]
-
Visualizing the Mechanistic Choice:
Caption: Control of N- vs. C3-alkylation.
Issue 2: Formation of Polyalkylated Products
Question: My reaction is producing significant amounts of di- and tri-alkylated indoles. How can I achieve mono-alkylation?
Answer: Polyalkylation is a common side reaction, particularly in Friedel-Crafts type alkylations, because the introduction of an electron-donating alkyl group activates the indole ring, making it more susceptible to further electrophilic attack.[6][10] This issue is exacerbated by highly reactive electrophiles and forcing reaction conditions.
Troubleshooting Protocol to Minimize Polyalkylation:
-
Control Stoichiometry:
-
Excess of Indole: Use an excess of the indole relative to the alkylating agent. This statistically favors the mono-alkylation of the more abundant indole.[6]
-
Limiting the Alkylating Agent: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, thereby reducing the likelihood of a second alkylation event.[5]
-
-
Reaction Conditions:
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, improving selectivity for the mono-alkylated product.[6]
-
Weaker Lewis Acid: If using a Lewis acid, switching to a weaker one (e.g., SnCl₂, Sc(OTf)₃) may help to moderate the reactivity and reduce polyalkylation.[6]
-
-
Substrate Modification:
-
Electron-Withdrawing Groups: Introducing a temporary electron-withdrawing group on the indole ring can deactivate it towards further alkylation.[6] This group can be removed or modified in a subsequent step.
-
Data-Driven Approach to Optimization:
| Parameter | To Favor Mono-alkylation | To Avoid Polyalkylation |
| Indole:Alkylating Agent Ratio | 1:1.1 | >2:1 |
| Temperature | As required for reaction | Lower temperatures |
| Addition of Alkylating Agent | All at once | Slow, dropwise addition |
| Lewis Acid Strength | Strong (e.g., AlCl₃) | Weaker (e.g., SnCl₂) |
| Indole Substituents | Electron-donating | Electron-withdrawing |
Issue 3: Competing C2-Alkylation
Question: I am observing C2-alkylation as a side product, especially when the C3 position is substituted. How can I improve C3 selectivity or selectively target C2 if desired?
Answer: While C3 is the most nucleophilic position in an unsubstituted indole, C2-alkylation can occur, particularly when C3 is blocked.[6] The regioselectivity can also be influenced by the specific catalytic system employed.
Troubleshooting Protocol for Regioselectivity (C2 vs. C3):
-
For C3-Alkylation (when C3 is unsubstituted): This is generally the favored outcome. The conditions outlined for C3-alkylation in Issue 1 will further enhance this selectivity.
-
For C2-Alkylation (when C3 is substituted):
-
Acid-Promoted Alkylation: In some cases, strong acids can promote C2-alkylation of 3-substituted indoles.[11]
-
Palladium Catalysis: Specific palladium-catalyzed methods have been developed for the direct C2-arylation and alkylation of indoles.[12][13] These methods often involve a directing group or specific ligand control.
-
N-Protecting Group Strategy: The choice of N-protecting group can influence the steric environment around the C2 position and direct alkylation. For instance, bulky protecting groups might hinder C2-alkylation. Conversely, some protecting groups can direct lithiation to the C2 position, which can then be quenched with an electrophile.[4]
-
Workflow for Directing C2-Alkylation:
Caption: Pathways to achieve C2-alkylation.
Issue 4: Indole Ring Instability and Degradation
Question: My reaction mixture is turning dark, and I am isolating low yields of the desired product along with unidentifiable byproducts. What could be causing this degradation?
Answer: The indole ring, while aromatic, can be sensitive to harsh reaction conditions, particularly strong acids and oxidizing agents.[14][15] This can lead to polymerization, ring-opening, or other degradation pathways.
Troubleshooting Protocol to Maintain Indole Stability:
-
Avoid Strong, Hot Acids: If acid catalysis is necessary, use the mildest acid and the lowest temperature that will effect the transformation. Prolonged heating in the presence of strong acid can lead to decomposition.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your indole or reagents are sensitive to air.
-
Purification of Reagents and Solvents: Ensure that all reagents and solvents are pure and anhydrous. Water can interfere with many of the reagents used in indole alkylation, and impurities can catalyze side reactions.[3]
-
Phase-Transfer Catalysis (PTC): For N-alkylations, PTC can be a milder alternative to using strong bases in anhydrous solvents. This method involves the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the indolide anion from an aqueous basic phase to an organic phase containing the alkylating agent.[16][17]
Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the indole, the alkylating agent (1.1 eq.), and a suitable organic solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, 0.1 eq.).
-
Base Addition: Add an aqueous solution of a strong base (e.g., 50% aq. NaOH).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography.
References
-
Title: Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates Source: PMC - NIH URL: [Link]
-
Title: Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis Source: MDPI URL: [Link]
-
Title: Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity Source: Journal of the American Chemical Society URL: [Link]
-
Title: The use of phase-transfer catalysis for the N-alkylation of indole. Source: IRIS - Unife URL: [Link]
-
Title: 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes Source: Frontiers URL: [Link]
-
Title: CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence Source: PMC - NIH URL: [Link]
-
Title: A New Protecting-Group Strategy for Indoles Source: ResearchGate URL: [Link]
-
Title: Is indole acidic or basic? Source: Quora URL: [Link]
-
Title: BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies Source: MDPI URL: [Link]
-
Title: Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation Source: ResearchGate URL: [Link]
-
Title: Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base Source: Arkivoc URL: [Link]
-
Title: Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. Source: ResearchGate URL: [Link]
-
Title: Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole Source: Semantic Scholar URL: [Link]
-
Title: Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction Source: PMC - NIH URL: [Link]
-
Title: Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols Source: Organic Chemistry Portal URL: [Link]
-
Title: C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols Source: ACS Publications URL: [Link]
-
Title: Divergence in CH alkylation of indoles under Mn catalysis Source: RSC Publishing URL: [Link]
-
Title: Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications Source: AWS URL: [Link]
-
Title: indole acidity Source: Química Organica.org URL: [Link]
-
Title: C‐alkylation versus N‐alkylation. Yields relate to isolated products. Source: ResearchGate URL: [Link]
-
Title: Antimalarial Activity of Indole Derivatives: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole Source: ACS Publications URL: [Link]
-
Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL: [Link]
-
Title: Why is indole acetic acid not stable under acidic conditions or light Source: Reddit URL: [Link]
-
Title: A) Regioselectivity in enantioselective indole alkylation. B) Direct catalytic asymmetric and regiodivergent N1 Source: ResearchGate URL: [Link]
-
Title: Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation Source: Organic Chemistry Portal URL: [Link]
-
Title: C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Proposed reaction pathway for the Friedel–Crafts alkylation of indoles... Source: ResearchGate URL: [Link]
-
Title: C–H alkylation reactions of indoles mediated by Pd(II) and norbornene Source: RSC Publishing URL: [Link]
-
Title: The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure Source: ACS Publications URL: [Link]
-
Title: B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles Source: PMC - PubMed Central URL: [Link]
-
Title: Polyalkylation Definition Source: Fiveable URL: [Link]
-
Title: Indoles in Multicomponent Processes (MCPs) Source: ACS Publications URL: [Link]
-
Title: 15.12: Limitations of Friedel-Crafts Alkylations Source: Chemistry LibreTexts URL: [Link]
-
Title: One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams Source: MDPI URL: [Link]
-
Title: Friedel-Crafts-type alkylation of indole in water using polymeric catalysts 1. Source: ResearchGate URL: [Link]
Sources
- 1. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. indole acidity [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. fiveable.me [fiveable.me]
- 11. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Indole-5-Carboxylic Acid
Welcome to the technical support center for the purification of indole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. Indole-5-carboxylic acid presents unique purification challenges due to its dual acidic (carboxylic acid) and weakly acidic/hydrogen-bond-donating (indole N-H) functional groups, which influence its solubility and chromatographic behavior.
This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the causal understanding needed to design robust and efficient purification strategies.
Purification Strategy Decision Workflow
The first step in any purification is selecting the appropriate strategy based on the impurity profile and desired final purity. This decision tree outlines a logical approach to method selection for crude indole-5-carboxylic acid.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Recrystallization Issues
Q1: My indole-5-carboxylic acid oiled out during recrystallization instead of forming crystals. What went wrong and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is common with indole-5-carboxylic acid due to its hydrogen bonding capabilities and relatively high melting point (211-213 °C)[1][2].
-
Causality: The primary cause is often a solvent system in which the compound's solubility changes too drastically with temperature, or the cooling rate is too rapid. If the solution becomes supersaturated while the temperature is still above the compound's melting point in that specific solvent environment, it will separate as a liquid ("oil") rather than a solid crystal lattice. Impurities can also suppress the melting point and encourage oiling.
-
Solutions:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This provides more time for proper crystal nucleation.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture, reheat to dissolve everything, and attempt to cool again.
-
Change Solvent System: The chosen solvent may be unsuitable. If using a single solvent, try a solvent/anti-solvent system. For example, dissolve the compound in a minimum of hot ethanol or methanol, then slowly add a hot anti-solvent like water or heptane until the solution just begins to turn cloudy. Reheat to clarify and then cool slowly.
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Q2: I have very low recovery after recrystallizing my sample, even though it looks much cleaner. How can I improve my yield?
A2: Low recovery is a classic purification trade-off. While some loss is inevitable to achieve high purity, yields can often be optimized.
-
Causality: The most likely cause is using too much solvent, causing a significant amount of your product to remain dissolved even after cooling. Alternatively, the compound may have moderate solubility in the chosen solvent even at low temperatures.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Work in small additions of solvent, allowing time for dissolution between each addition.
-
Optimize the Solvent System: Select a solvent in which the compound has high solubility when hot and very low solubility when cold. Refer to the table below for suggestions.
-
Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining filtrate) by boiling off some of the solvent (e.g., reduce volume by 50%) and re-cooling. This will often yield a second, slightly less pure, crop of crystals.[3]
-
Ensure Complete Precipitation: Make sure you are cooling the solution for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-water bath for at least 30 minutes).
-
| Solvent System | Rationale |
| Ethanol/Water | High solubility in hot ethanol; water acts as an anti-solvent to force precipitation upon cooling. |
| Ethyl Acetate/Heptane | Good solubility in hot ethyl acetate; heptane is a non-polar anti-solvent. |
| Methanol | Indole-5-carboxylic acid is soluble in methanol.[2] Use minimal hot solvent and cool thoroughly. |
| Dioxane | Can be used for cyclization and recrystallization of related indole amides.[4] |
Chromatography Issues
Q3: When I run a silica gel column for my indole-5-carboxylic acid, the spot streaks badly on the TLC plate and I get poor separation. Why is this happening?
A3: Streaking is a hallmark of a polar, acidic compound interacting too strongly with the acidic silica gel stationary phase.
-
Causality: The carboxylic acid group (and to a lesser extent, the indole N-H) can deprotonate and bind ionically to the silanol groups (Si-OH) on the silica surface. This leads to a slow, uneven elution process, resulting in tailing or streaking peaks.
-
Solutions:
-
Acidify the Eluent: This is the most common and effective solution. Add a small amount of a volatile acid to your mobile phase (e.g., 0.5-1% acetic acid or 0.1% trifluoroacetic acid - TFA).[5] The added acid keeps your compound in its neutral, protonated state (R-COOH), minimizing ionic interactions with the silica and resulting in sharper bands and better separation.
-
Use a More Polar Solvent System: Sometimes, streaking indicates the compound is not moving sufficiently from the baseline. A more polar eluent, such as switching from ethyl acetate/hexane to dichloromethane/methanol, can improve mobility.[5] Always use an acidified mobile phase with these systems as well.
-
Consider Reversed-Phase Chromatography: For highly polar or ionizable compounds, reversed-phase (C18) chromatography is an excellent alternative.[6][7] The stationary phase is non-polar, and you would use a polar mobile phase like water/acetonitrile or water/methanol, often with a pH modifier like TFA or formic acid to control ionization.
-
Acid-Base Extraction Issues
Q4: After performing an acid-base extraction, I re-acidified the basic aqueous layer but got very little precipitate back. Where did my product go?
A4: This is a common and frustrating problem that usually points to one of several key steps.
-
Causality:
-
Incomplete Extraction: The product was not fully extracted from the organic layer into the basic aqueous layer. This can happen if not enough base was used, the pH was not high enough, or the layers were not mixed sufficiently.
-
Incomplete Precipitation: The product was not fully precipitated from the aqueous layer upon re-acidification. This occurs if the pH is not lowered sufficiently.
-
Emulsion Formation: An emulsion (a stable mixture of the organic and aqueous layers) may have formed, trapping your product at the interface.
-
-
Solutions:
-
Check pH at Each Step: Use pH paper or a meter. When extracting into the base, ensure the aqueous layer is distinctly basic (pH > 8). When re-precipitating, ensure the aqueous layer is distinctly acidic (pH < 4).
-
Perform Multiple Extractions: Perform two or three extractions with the basic solution rather than one large one. This is far more efficient at transferring the compound to the aqueous phase.[8]
-
Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.[9] In difficult cases, filtering the entire mixture through a pad of Celite can help.
-
Back-Extract the Precipitate: After precipitating your product, you can recover it by filtration. Alternatively, you can extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate or DCM). The neutral product will move back into the organic layer, which can then be dried and evaporated. This avoids issues with filtering fine precipitates.
-
Frequently Asked Questions (FAQs)
Q1: What is the best "first-pass" purification technique for a crude reaction mixture containing indole-5-carboxylic acid?
A1: For most synthetic routes, acid-base extraction is the most powerful and efficient initial purification step.[10] It rapidly separates your acidic product from any neutral or basic starting materials, reagents, or byproducts. This technique leverages the carboxylic acid's ability to form a water-soluble carboxylate salt (e.g., with sodium bicarbonate), leaving non-acidic impurities behind in the organic layer.[8] Following the extraction, a simple recrystallization can then be used to remove any co-extracted acidic impurities and afford a highly pure product.
Q2: How do I properly assess the purity of my final indole-5-carboxylic acid product?
A2: A combination of methods is essential for a complete purity assessment.
-
Melting Point: A sharp melting point that matches the literature value (211-213 °C) is a strong indicator of high purity.[1][2] A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize impurities. A pure compound should ideally show a single spot. Use an acidified eluent (e.g., 9:1 DCM:Methanol + 0.5% Acetic Acid) to get a well-defined spot.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[11] A reversed-phase method (C18 column) with a UV detector is typical. The purity is determined by the area percentage of the main product peak.[12]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with your product's signals. Integration of impurity peaks relative to product peaks can give a rough estimate of purity.[13]
Q3: My indole-5-carboxylic acid is always slightly colored (beige or yellow). Is this normal, and how can I remove the color?
A3: A light beige or yellow color is common for this compound and does not necessarily indicate significant impurity.[2] Indoles, in general, can be susceptible to slight air oxidation over time, which can form colored oligomeric species.
-
Decolorization: If a colorless product is required, you can often remove baseline colored impurities during recrystallization. Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the highly conjugated, colored impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb your product, leading to lower recovery. Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Q4: How should I properly store purified indole-5-carboxylic acid to maintain its purity?
A4: Proper storage is crucial to prevent degradation. The compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[14] For long-term storage, keeping it in a desiccator at room temperature or in a freezer (-20°C) is recommended to minimize oxidation and degradation.[15]
Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for separating indole-5-carboxylic acid from neutral or basic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate).
-
First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with a fresh portion of NaHCO₃ solution. Combine this second aqueous extract with the first one.
-
Wash (Optional): To remove any trapped neutral impurities, wash the combined aqueous layers with a small portion of fresh ethyl acetate. Discard this organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl or 3M HCl dropwise while stirring until the solution is acidic (pH < 4, check with pH paper). A precipitate of pure indole-5-carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified solid under vacuum.
Caption: Workflow for Acid-Base Extraction Purification.
Protocol 2: Purification by Recrystallization from Ethanol/Water
This protocol is suitable for material that is already >85% pure.
-
Dissolution: Place the crude indole-5-carboxylic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Add Anti-Solvent: To the hot, clear solution, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 ethanol/water.
-
Drying: Dry the crystals under vacuum.
References
-
Amerigo Scientific. Indole-5-carboxylic acid (99%). [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 60. [Link]
-
The Journal of Organic Chemistry. Latest Articles. ACS Publications. [Link]
-
de Oliveira, L. F. T., et al. (2021). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 26(15), 4478. [Link]
-
Vali, S. J., et al. (2016). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]
-
Wójcik, J., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(14), 5361. [Link]
-
Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-4. [Link]
-
Reddit user discussion. (2018). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. [Link]
-
PubChem. 1H-Indole-5-carboxylic acid. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Le, T. H., & Lee, J. (2022). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 27(21), 7566. [Link]
- Google Patents.
-
LibreTexts Chemistry. (2021). 4.8: Acid-Base Extraction. [Link]
-
Reddit user discussion. (2016). Column chromatography of carboxylic acids?. r/chemistry. [Link]
-
Reddit user discussion. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
-
University of Florida. Synthesis and Reactions of Indole Carboxylic Acids. [Link]
-
Dev, A., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 82(12), 3708-3714. [Link]
-
Hughes, G. K., & Lions, F. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(2), 173-178. [Link]
-
Frontiers in Microbiology. (2024). Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 1670-81-1 Indole-5-carboxylic acid Impurity. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Gang, S., et al. (2020). Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. Bio-protocol, 10(3), e3511. [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
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- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating the Synthesis Challenges of Fluorinated Anilines
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with fluorinated anilines. The unique electronic properties imparted by fluorine substituents make these compounds invaluable building blocks in modern chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, these same electronic effects are often the source of significant synthetic challenges, most notably the diminished reactivity of the aniline nitrogen.
This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome the low reactivity of fluorinated anilines in your synthetic endeavors. We will delve into the root causes of these challenges and offer step-by-step protocols to enhance your success rate in key transformations.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the reactivity of fluorinated anilines.
Q1: Why are fluorinated anilines so unreactive compared to standard aniline?
A1: The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I) on the aromatic ring.[4][5] This effect reduces the electron density on the aniline's nitrogen atom, making it less nucleophilic and less basic. Consequently, reactions that rely on the nucleophilicity of the amino group, such as acylations, alkylations, and certain coupling reactions, proceed much more sluggishly, if at all.[4][6]
Q2: Does the position of the fluorine atom matter?
A2: Absolutely. An ortho-fluorine substituent has the most pronounced deactivating effect due to its proximity to the amino group.[7] In addition to the inductive effect, steric hindrance can also play a role. Meta- and para-fluorine substituents also deactivate the aniline, but the effect is generally less severe than with ortho-substitution.[1]
Q3: Are there any situations where fluorine substitution activates the ring?
A3: Yes, but not in the way you might think for reactions involving the amino group. The electron-withdrawing nature of fluorine activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the fluorine atom.[6] This is a distinct reactivity pattern from the electrophilic aromatic substitution typically seen with activated anilines.
Part 2: Troubleshooting Guides for Common Reactions
This section provides in-depth troubleshooting for specific reaction classes where the low reactivity of fluorinated anilines is a common hurdle.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, but its application to fluorinated anilines can be challenging.[8][9]
Problem: Low to no conversion in the Buchwald-Hartwig amination of an aryl halide with a fluorinated aniline.
Root Cause Analysis:
The reduced nucleophilicity of the fluorinated aniline makes the initial coordination to the palladium center and the subsequent reductive elimination step more difficult.[10][11][12] Standard catalyst systems may not be sufficiently active to overcome these higher activation barriers.
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Solutions & Protocols:
-
Catalyst and Ligand Selection: For deactivated anilines, more electron-rich and sterically hindered phosphine ligands are often required.[10] These ligands promote both oxidative addition and reductive elimination.
Ligand Palladium Precursor Typical Loading (mol%) Notes XPhos, SPhos, RuPhos Pd₂(dba)₃ or Pd(OAc)₂ 1-2 Highly effective for challenging substrates.[10] AdBippyPhos [Pd(allyl)Cl]₂ <0.5 Excellent for fluoroalkylamines.[11][12] BINAP, DPPF Pd(OAc)₂ 2-5 First-generation bidentate ligands, may require higher temperatures.[8] -
Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) can lead to side reactions and degradation of sensitive substrates or products.[11][12] Weaker bases are often more effective.
-
Potassium phenoxide (KOPh): This has been shown to be a milder and highly effective base for the coupling of fluoroalkylamines with aryl halides, minimizing product degradation.[11][12]
-
Cesium carbonate (Cs₂CO₃): A common and effective base for many Buchwald-Hartwig reactions involving deactivated substrates.[13]
-
-
Solvent and Temperature: Aprotic polar solvents like toluene, dioxane, or t-BuOH are standard. For particularly challenging couplings, higher temperatures may be necessary, but careful monitoring by LC-MS is crucial to avoid product decomposition.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Fluoroaniline with 4-Bromotoluene
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.4 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 4-bromotoluene (171 mg, 1.0 mmol) and 4-fluoroaniline (122 mg, 1.1 mmol) via syringe.
-
Add anhydrous toluene (2 mL) and stir the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography to yield the desired product.
Nucleophilic Aromatic Substitution (SNAr)
While the fluorine atom deactivates the amino group, it activates the ring for SNAr, providing an alternative synthetic route.
Problem: Desire to functionalize the aromatic ring of a fluorinated aniline, but electrophilic aromatic substitution fails.
Root Cause Analysis:
The strong electron-withdrawing nature of both the fluorine and amino groups (especially when protonated or acylated) makes the ring highly electron-deficient and resistant to electrophilic attack.
dot
Sources
- 1. nbinno.com [nbinno.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Indole Functionalization. The indole scaffold is a cornerstone in medicinal chemistry and materials science, making its selective modification a critical task for researchers.[1][2][3] However, the nuanced reactivity of the indole ring presents numerous challenges, from low yields to complex product mixtures.[4] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently encountered questions. Our approach is rooted in explaining the causal chemical principles behind experimental choices, empowering you to optimize your reactions effectively and logically.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during indole functionalization experiments. Each issue is presented in a question-and-answer format, followed by a systematic approach to diagnosis and resolution.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield, or I'm recovering only my starting material. What are the most common causes and how should I troubleshoot this?
A: Low conversion is one of the most frequent hurdles in synthetic chemistry. The cause can range from simple experimental setup errors to complex chemical incompatibilities. A systematic, step-by-step investigation is the most efficient way to identify and solve the problem.
Causality and Diagnostic Workflow:
The primary suspects for low yield fall into three categories: 1) Reagent Integrity, 2) Reaction Conditions, and 3) Catalyst Inactivity. Before investing significant time in re-optimizing conditions, it's crucial to rule out foundational issues.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality and Stoichiometry:
-
Purity: Ensure the purity of your starting materials, especially the indole. Impurities can sometimes inhibit catalysts. For sensitive reactions, consider purifying reagents via recrystallization or distillation.[5]
-
Solvent and Reagent Integrity: Use dry, degassed solvents, particularly for air- and moisture-sensitive reactions like transition-metal-catalyzed C-H functionalizations.[6] Verify the concentration and activity of reactive agents (e.g., organometallics, strong bases).
-
Stoichiometry: Double-check all calculations and measurements to ensure reactants are present in the correct molar ratios.
-
-
Assess Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Some reactions require significant thermal energy to overcome activation barriers, while others may yield degradation products at elevated temperatures.[7][8] For instance, certain Fischer indole syntheses are ineffective at 100°C but proceed to completion in minutes at 125-150°C.[7] Conversely, for some substrates, a lower temperature like 80°C may be optimal to maximize yield and minimize side reactions.[7][8] Systematically screen a range of temperatures based on literature precedents for similar transformations.
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. An insufficient reaction time will result in incomplete conversion, while an excessively long time can lead to product degradation.[7]
-
Atmosphere: For many transition-metal-catalyzed couplings (e.g., Palladium-catalyzed reactions), maintaining an inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst oxidation and deactivation.[9]
-
-
Evaluate Catalyst System (for catalyzed reactions):
-
Catalyst Choice & Loading: The choice of catalyst is fundamental. For instance, in Fischer indole synthesis, both Brønsted and Lewis acids can be used, but their effectiveness is substrate-dependent.[5] A weak acid may not catalyze the reaction efficiently, while an overly strong acid can cause polymerization.[5] If using a transition metal catalyst, ensure the correct catalyst (and its oxidation state) and ligand are being used. Sometimes, increasing catalyst loading can improve yields, but this should be done judiciously.
-
Catalyst Deactivation: Catalysts can be "poisoned" by impurities or deactivated by air/moisture. Slow addition of reagents can sometimes help avoid catalyst deactivation.[5]
-
Workflow Diagram: Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing low-yield reactions.
Issue 2: Poor Regioselectivity
Q: My reaction produces a mixture of isomers (e.g., N- vs. C-alkylation, C2 vs. C3 functionalization, or reaction on the benzene ring). How can I control the regioselectivity?
A: This is a classic challenge in indole chemistry due to the multiple reactive sites on the ring.[4] The electronic properties of indole inherently favor electrophilic attack at the C3 position.[10] Controlling regioselectivity requires a deliberate strategy to override this natural preference.
Causality and Strategic Solutions:
Selectivity is a kinetic and thermodynamic game, influenced by sterics, electronics, and reaction mechanism. Your strategy must be tailored to the specific position you want to functionalize.
-
N- vs. C-Functionalization: This is a common issue in alkylation reactions.[4]
-
To favor N-alkylation: Use a strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF). This deprotonates the indole nitrogen, creating a highly nucleophilic anion that readily attacks the alkylating agent.[4]
-
To favor C3-alkylation: Use conditions that do not deprotonate the nitrogen, such as weaker bases or protic solvents. This maintains the high nucleophilicity of the C3 position.
-
-
C3- vs. C2-Functionalization:
-
Inherent Preference: The C3 position is the most electron-rich and nucleophilic, making it the default site for electrophilic attack.[10]
-
Achieving C2-Selectivity:
-
Blocking the C3 Position: If C3 is already substituted, functionalization is often directed to C2.[10]
-
N-Directing Groups: The most powerful strategy is to install a directing group on the indole nitrogen. Groups like pyridylsulfonyl can chelate to a transition metal catalyst, directing C-H activation specifically to the C2 position.
-
Catalyst Control: In some palladium-catalyzed reactions, the choice of ligands and additives can steer the reaction to the C2 position.[10]
-
-
-
Functionalization of the Benzene Ring (C4-C7):
-
The Challenge: The C4-C7 positions are significantly less reactive than the pyrrole ring C-H bonds.[11] Directing functionalization to this part of the molecule is difficult and almost always requires a directing group strategy.[2][11]
-
The Strategy: A directing group installed at the N1 or C3 position coordinates to a transition metal catalyst and physically delivers it to a specific C-H bond on the benzene ring.[2][5][12] The choice of directing group and metal determines the site. For example:
-
An N-P(O)tBu2 group can direct Pd-catalyzed arylation to C7 and Cu-catalyzed arylation to C6.[2][12]
-
A pivaloyl group at C3 can direct arylation to the C4 and C5 positions.[2][12]
-
A methylsulfonyl directing group combined with a pyridone ligand has been shown to be crucial for achieving C7-acyloxylation with palladium catalysts, overriding the strong inherent preference for C3.[13]
-
-
Decision Diagram: Controlling Regioselectivity
Caption: Decision tree for selecting a regioselectivity strategy.
Issue 3: Formation of Dimers, Polymers, or Degradation Products
Q: My reaction mixture is turning dark and messy, and TLC/LC-MS shows a complex mixture of byproducts, possibly dimers or polymers. What is causing this and how can I get a cleaner reaction?
A: The electron-rich nature of the indole ring makes it highly susceptible to oligomerization and degradation, especially under acidic or oxidative conditions.[4]
Causality and Preventive Measures:
-
Acid-Catalyzed Polymerization: Under strongly acidic conditions, the indole C3 can be protonated, forming a reactive indoleninium ion. This cation can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to dimers, trimers, and polymers.[4]
-
Solution:
-
Screen Milder Acids: If an acid catalyst is required (e.g., for Fischer indole synthesis or Friedel-Crafts reactions), screen a range of acids from strong (H₂SO₄, PPA) to milder (p-TsOH, acetic acid, ZnCl₂).[5][8]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protect the Nitrogen: An electron-withdrawing group on the indole nitrogen can decrease the nucleophilicity of the ring, making it less prone to self-reaction.[14]
-
-
-
Oxidative Degradation: Indoles can be sensitive to certain oxidants, leading to undesired products or decomposition. The pyrrole ring is particularly prone to overoxidation.[13]
-
Solution:
-
Choose a Mild Oxidant: When an oxidant is needed (e.g., in some C-H functionalization cycles), carefully select the mildest one that is effective. For example, PhIO has been shown to be a milder oxidant than PhI(OAc)₂ in certain Pd-catalyzed reactions, suppressing the formation of oxidative byproducts.[13]
-
Control Stoichiometry: Use the precise stoichiometric amount of oxidant required for the catalytic cycle.
-
Inert Atmosphere: If the reaction is not intended to be oxidative, ensure it is run under an inert atmosphere to prevent unwanted oxidation by atmospheric oxygen.[9]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my indole functionalization?
A: Solvent choice is critical and can dramatically affect yield and selectivity.[15][16] There is no single "best" solvent; the optimal choice depends on the reaction mechanism.
| Solvent Class | Examples | Typical Applications & Rationale |
| Aprotic Polar | DMF, DMSO, Acetonitrile (MeCN) | Often used for reactions involving ionic intermediates or requiring high solubility. Good for N-alkylation with strong bases.[4] |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | General-purpose solvents for a wide range of reactions. DCM was found to be optimal for a specific heteropoly acid-catalyzed alkylation.[15] |
| Protic | Acetic Acid, Ethanol, Water | Can participate in the reaction (e.g., as a proton source). Acetic acid can serve as both a solvent and a catalyst in Fischer indole synthesis.[8] Green chemistry approaches increasingly utilize water.[1][17] |
| Ethereal | THF, Dioxane, Diethyl Ether | Good for organometallic reactions. Often used in transition-metal catalysis.[4] |
Recommendation: Start with conditions reported in the literature for a similar reaction. If optimization is needed, screen a small set of solvents from different classes (e.g., Toluene, MeCN, THF, Dioxane).
Q2: What is the role of the N-protecting group, and how do I select one?
A: An N-protecting group is a temporary modification to the indole nitrogen that serves several key purposes: 1) preventing unwanted N-functionalization, 2) enhancing stability, 3) improving solubility, and 4) directing regioselectivity.[18][19]
| Protecting Group | Abbreviation | Key Features & Use Cases | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Common, electron-withdrawing. Reduces ring nucleophilicity.[20] Easily introduced and removed. | Acidic conditions (e.g., TFA). Can sometimes be removed with base (K₂CO₃/MeOH).[20] |
| Phenylsulfonyl | PhSO₂ | Strongly electron-withdrawing, very stable. Good for directing metallation.[20] | Requires harsh reductive conditions for cleavage.[20] |
| Pivaloyl | Piv | A bulky group used to sterically protect the N-1 and C-2 positions and direct functionalization to the benzene ring (e.g., C4).[19] | Notoriously difficult to remove, may require strong base (e.g., LDA, alkoxides).[19] |
| Benzyl | Bn | Electronically neutral. Removed by catalytic hydrogenation. | H₂, Pd/C. |
The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove selectively without affecting the rest of the molecule.[21]
Q3: How can I purify my functionalized indole product effectively?
A: Purification can be challenging due to the similar polarity of indole derivatives and potential byproducts.
-
Column Chromatography: This is the most common method.
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a standard starting point.
-
TLC Analysis: Before running a column, carefully analyze the crude mixture by TLC to determine an appropriate solvent system that gives good separation between your product, starting material, and any major impurities.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[22][23]
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., hexanes, ethanol, ethyl acetate, dichloromethane) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
-
Extraction: A standard aqueous workup is crucial for removing inorganic salts and water-soluble impurities. Ensure the pH of the aqueous layer is adjusted to keep your product in the organic phase.
Part 3: General Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction
This protocol is a guideline for screening reaction conditions on a small scale (e.g., 0.1 mmol) before committing to a larger scale synthesis.
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the indole starting material (1.0 eq).
-
Inert Atmosphere (if required): Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add the solvent via syringe. Then, add the other reactants, catalysts, ligands, and additives as solutions or solids under a positive pressure of inert gas.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir for the designated time.
-
Monitoring: Periodically take a small aliquot from the reaction mixture with a syringe, quench it (e.g., with a drop of water or saturated NH₄Cl), dilute with a suitable solvent (e.g., EtOAc), and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately and perform a liquid-liquid extraction. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for analysis.
References
-
Kotha, S., & Misra, S. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. Retrieved from [Link]
-
Greig, I. R., et al. (2020). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Carpino, L. A., et al. (2003). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Li, J., et al. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. PubMed. Retrieved from [Link]
-
Wang, C., et al. (2020). Solvent-controlled switchable multicomponent tandem oxidative triple functionalization of indolines. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Oreate AI. (2026). A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Retrieved from [Link]
-
Aouad, M. R., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. Retrieved from [Link]
-
Rahimi, F., et al. (2019). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile. ResearchGate. Retrieved from [Link]
-
Tan, J., et al. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1 mol)... ResearchGate. Retrieved from [Link]
-
Clarke, A. K., et al. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics - ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
Zhang, X., et al. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Retrieved from [Link]
- Wang, Q., & Li, X. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters.
-
Shi, B.-F., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Retrieved from [Link]
-
Singh, M., & Singh, J. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Retrieved from [Link]
-
Shi, B.-F., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Retrieved from [Link]
-
Ingleson, M. J., et al. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. RSC Publishing. Retrieved from [Link]
- Guitián, E., et al. (2000). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules.
-
Lesyk, R., et al. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PMC - NIH. Retrieved from [Link]
-
Lombardi, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Retrieved from [Link]
-
Larock, R. C., & Yum, E. K. (1996). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PMC - NIH. Retrieved from [Link]
-
Samanta, S., & Maiti, D. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Retrieved from [Link]
-
Gandeepan, P., et al. (2019). Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. ResearchGate. Retrieved from [Link]
- Wuts, P. G. M. (n.d.). Protecting Groups. University of Michigan.
-
Kim, D., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]
-
Kim, D., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). PubMed. Retrieved from [Link]
-
Widiastuti, N., et al. (2022). Engineering functionalized Zr-MOFs as facile removal of indole: Experimental studies and first-principles modeling. Tohoku University Repository. Retrieved from [Link]
-
Gandeepan, P., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC - NIH. Retrieved from [Link]
-
Tron, G. C., et al. (2021). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Retrieved from [Link]
-
Maiti, D., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Wang, C., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC - NIH. Retrieved from [Link]
-
Khan, I., et al. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. ResearchGate. Retrieved from [Link]
Sources
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- 3. Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fluorinated Indoles Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving fluorinated indoles, with a specific focus on their stability in acidic environments. The inherent reactivity of the indole nucleus, coupled with the unique electronic properties imparted by fluorine substitution, presents a distinct set of challenges and opportunities in synthetic and medicinal chemistry. This resource aims to elucidate the underlying principles governing the stability of these valuable compounds and to offer practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My fluorinated indole is decomposing under acidic conditions. What is the general mechanism of acid-catalyzed indole degradation?
A1: The indole nucleus is generally unstable in acidic conditions due to the high electron density of the pyrrole ring, which makes it susceptible to protonation. The most common site of protonation is the C3 position, which generates a highly reactive indoleninium cation. This cation can then undergo several degradation pathways, including:
-
Dimerization and Polymerization: The electrophilic indoleninium cation can be attacked by a neutral indole molecule, leading to the formation of dimers and higher-order polymers. This is often observed as the formation of insoluble, colored byproducts in the reaction mixture.
-
Reaction with Nucleophiles: If other nucleophiles are present in the reaction medium (e.g., water, alcohols), they can attack the indoleninium cation, leading to the formation of various substituted indolines.
The presence of fluorine atoms on the indole ring can modulate this reactivity. Electron-withdrawing fluorine substituents can decrease the basicity of the indole ring, potentially slowing down the initial protonation step. However, the stability of the resulting intermediates and the potential for other degradation pathways must also be considered.[1]
Q2: I am observing the loss of fluorine from my indole derivative during an acid-catalyzed reaction. What causes this defluorination?
A2: Defluorination of indole compounds under acidic conditions can be a significant issue, leading to the formation of impurities and a reduction in the yield of the desired product.[2] The primary causes include:
-
Harsh Reaction Conditions: The use of strong acids or high temperatures can promote the elimination of fluorine.[2]
-
Substituent Effects: The electronic properties of other groups on the indole ring can influence the stability of the C-F bond. For instance, 6-(difluoromethyl)indole has been reported to undergo defluorination in aqueous buffer solutions at physiological pH.[2][3][4]
-
Instability of Intermediates: Certain reaction pathways may proceed through intermediates that are prone to decomposition via the loss of a fluoride ion.[2]
The susceptibility of a fluorinated group to defluorination is also dependent on the nature of the group itself. The stability of 6-substituted 1H-indoles increases in the order of CH₂F < CHF₂ ≪ CF₃.[2][3][4] Monofluoromethyl groups are generally more susceptible to nucleophilic displacement compared to gem-difluoroalkyl and trifluoromethyl groups, which exhibit reduced reactivity in SN2 reactions.[2][3][4]
Q3: How does the position of fluorine substitution on the indole ring affect its stability in acid?
A3: The position of fluorine substitution significantly impacts the electronic properties of the indole ring and, consequently, its stability in acidic media.
-
Fluorine on the Benzene Ring (e.g., 4-F, 5-F, 6-F, 7-F): Fluorine atoms on the benzene portion of the indole nucleus primarily exert an inductive electron-withdrawing effect. This reduces the overall electron density of the ring system, making the indole less basic and therefore less susceptible to protonation. This generally leads to increased stability under acidic conditions compared to non-fluorinated indoles.
-
Fluorine on the Pyrrole Ring (e.g., 2-F, 3-F): Fluorine substitution directly on the electron-rich pyrrole ring has a more complex effect. While the inductive effect is still present, there can also be resonance effects to consider. The stability will be highly dependent on the specific reaction conditions and the other substituents present.
-
Fluorine on a Substituent (e.g., -CF₃, -CH₂F): As mentioned previously, the stability of fluorinated alkyl groups attached to the indole ring varies. Trifluoromethyl groups (-CF₃) are generally very stable due to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, which destabilizes any potential cationic character on the adjacent carbon. In contrast, monofluoromethyl (-CH₂F) and difluoromethyl (-CHF₂) groups can be more prone to defluorination.[3][4]
Troubleshooting Guides
Problem 1: Unexpected Side Product Formation and Low Yield
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Formation of a dark, insoluble precipitate. | Acid-catalyzed polymerization of the indole. | 1. Reduce Acid Concentration: Use the minimum effective concentration of the acid catalyst. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to slow down the rate of polymerization. 3. Use a Protecting Group: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) to reduce the electron density of the pyrrole ring and prevent protonation at C3.[1][5] 4. Change the Solvent: Use a less polar solvent to disfavor the formation of charged intermediates. |
| Observation of a product with a mass corresponding to the loss of fluorine. | Defluorination of the starting material or an intermediate. | 1. Milder Acid: Switch to a weaker Brønsted or Lewis acid. 2. Optimize Temperature: Avoid excessive heating.[2] 3. Modify Substituents: If synthetically feasible, consider altering the electronic properties of other substituents to enhance the stability of the C-F bond.[2] 4. Protecting Group Strategy: The use of an appropriate N-protecting group can sometimes mitigate defluorination by altering the reactivity of the indole nucleus.[6] |
| Isolation of a product corresponding to the addition of the solvent molecule (e.g., H₂O, ROH). | Nucleophilic attack on the protonated indole intermediate. | 1. Anhydrous Conditions: If water or other nucleophilic solvents are not essential for the reaction, perform the reaction under strictly anhydrous conditions. 2. Non-Nucleophilic Solvent: Use a non-nucleophilic solvent. 3. Increase Substrate Concentration: A higher concentration of the intended nucleophile may outcompete the solvent. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Acidic Stability of a Fluorinated Indole
This protocol provides a standardized method for evaluating the stability of a fluorinated indole derivative under defined acidic conditions.
Materials:
-
Fluorinated indole of interest
-
HPLC grade solvent for dissolving the indole (e.g., acetonitrile, methanol)
-
Aqueous acidic solution of known concentration (e.g., 1 M HCl, 0.1 M TFA)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorinated indole in the chosen HPLC grade solvent at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a clean vial, add a specific volume of the stock solution and dilute with the aqueous acidic solution to a final desired concentration of the indole and acid. For example, add 100 µL of the 1 mg/mL stock solution to 900 µL of 1 M HCl.
-
Time Zero (T₀) Sample: Immediately after mixing, take an aliquot of the reaction mixture, quench the acid with a suitable base (e.g., saturated NaHCO₃ solution) if necessary, and dilute with the HPLC mobile phase for analysis. This will serve as the T₀ reference point.
-
Incubation: Incubate the reaction vial at a controlled temperature (e.g., room temperature, 50 °C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the reaction mixture. Quench and dilute as described in step 3.
-
HPLC Analysis: Analyze all samples by HPLC. Monitor the disappearance of the starting material peak and the appearance of any degradation product peaks.
-
Data Analysis: Quantify the percentage of the remaining fluorinated indole at each time point relative to the T₀ sample. This data can be used to determine the rate of degradation.
Protocol 2: N-Boc Protection of a Fluorinated Indole
This protocol describes a general method for the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to enhance stability in acidic media.[7]
Materials:
-
Fluorinated indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the fluorinated indole (1.0 equiv) in the anhydrous solvent.
-
Add DMAP (0.1 equiv) and (Boc)₂O (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected fluorinated indole.
Visualizing Degradation Pathways
Diagram 1: General Acid-Catalyzed Degradation of Indoles
Caption: Acid-catalyzed degradation pathways of fluorinated indoles.
Diagram 2: Troubleshooting Workflow for Indole Instability
Caption: A logical workflow for troubleshooting fluorinated indole instability.
References
-
Zhou, Y., & Wulff, J. E. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-950. [Link]
- Somei, M., & Yamada, F. (2004). Simple and regiospecific syntheses of 4-, 5-, 6-, and 7-fluoroindoles. Heterocycles, 63(5), 1081-1088.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
- Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). A review on the chemistry and biological importance of indoles. Bioorganic & Medicinal Chemistry, 21(12), 3245-3264.
-
Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2668. [Link]
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
van der Pijl, F., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404. [Link]
- Remers, W. A. (1979). The Chemistry of Heterocyclic Compounds, Indoles. Part I. John Wiley & Sons.
- Sundberg, R. J. (1996). Indoles. Academic Press.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
Technical Support Center: Navigating the Challenges of Scaling Up Indole Synthesis
Welcome to the technical support center for indole synthesis scale-up. This guide is designed for researchers, chemists, and process development professionals navigating the complex transition from bench-scale discovery to pilot or industrial-scale production of indole-containing active pharmaceutical ingredients (APIs) and fine chemicals. The indole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often fraught with challenges that become magnified during scale-up.[1][2][3]
This resource provides in-depth, field-proven insights into troubleshooting common issues, structured in a practical question-and-answer format. We will delve into the "why" behind the problems and offer robust, validated solutions to ensure your scale-up is successful, safe, and reproducible.
Section 1: Foundational Challenges in Scale-Up
Transitioning any chemical synthesis from a laboratory flask to a multi-liter reactor is more than a simple multiplication of reagent quantities. The physics and chemistry of the process change, introducing variables that can dramatically impact yield, purity, and safety.[4]
FAQ 1: Why did my high-yielding bench-scale indole synthesis fail at the pilot scale?
This is a frequent and frustrating issue. A successful lab-scale reaction (e.g., 100 mg) often behaves unpredictably at a larger scale (e.g., 1 kg) due to several hidden variables that break the reaction at scale.[4]
Core Causality:
-
Thermal Management & Exotherms: Many indole syntheses, particularly the Fischer indole synthesis, are exothermic.[5] In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it difficult to remove heat. This can lead to localized "hot spots," thermal runaway, and the formation of degradation products or unwanted side reactions.[1][4][5]
-
Mixing Inefficiency: What is easily homogenized with a small magnetic stir bar becomes a significant challenge in a large vessel. Inefficient mixing can lead to localized concentration gradients of reagents or catalysts, resulting in non-selective reactions and the formation of impurities.[4][5]
-
Mass Transfer Limitations: In heterogeneous reactions or reactions involving gas evolution (e.g., ammonia elimination in Fischer synthesis), the rate of mass transfer between phases can become the rate-limiting step at a larger scale, stalling the reaction.[4]
-
Impurity Amplification: Minor side reactions that were negligible at the lab scale can become major pathways at the pilot scale, leading to significant yield loss and complex purification challenges.[4]
Troubleshooting Workflow for Scale-Up Failure:
Caption: Troubleshooting workflow for initial scale-up failure.
Section 2: Troubleshooting Specific Indole Syntheses
While general scale-up principles apply, each named indole synthesis has its unique set of challenges that require specific troubleshooting strategies.
The Fischer Indole Synthesis
This is one of the most widely used methods, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2][6] Its operational simplicity at the lab scale belies its complexity during scale-up.
FAQ 2.1: My Fischer indole synthesis yield dropped from 90% to 40% upon scale-up, and I'm seeing significant tar formation. What's happening?
This is a classic Fischer scale-up problem. The likely culprits are a combination of poor thermal control and inappropriate acid catalyst concentration.[5][6][7]
Core Causality:
-
Acid Catalyst Concentration: The choice and concentration of the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) are critical.[5][8] What works in a flask can be too aggressive in a large reactor where heat is not dissipated quickly. The elevated internal temperature can accelerate side reactions like polymerization, sulfonation (with H₂SO₄), or other acid-catalyzed decompositions, leading to tar.[7]
-
N-N Bond Cleavage: A critical mechanistic step is the[9][9]-sigmatropic rearrangement.[2] However, a competing pathway is the heterolytic cleavage of the N-N bond in the hydrazone intermediate.[10] This cleavage is promoted by excessive heat and strong acids, especially if the carbonyl component has electron-donating substituents, which can over-stabilize key intermediates and favor fragmentation over cyclization.[6][10][11] This leads to byproducts like aniline derivatives and fragments of the carbonyl partner.[10][11]
Troubleshooting & Optimization Protocol:
-
Catalyst Screening at Scale: Do not assume the lab-scale catalyst is optimal. Screen a panel of milder acids (e.g., p-TSA) or different Lewis acids. Sometimes, using a solid-supported acid catalyst can help moderate the reaction.
-
Controlled Reagent Addition: Instead of charging all reagents at once, add the acid catalyst or the carbonyl compound slowly and sub-surface into the agitated arylhydrazine solution. This maintains a low instantaneous concentration of the reactive species and helps control the exotherm.[5][7]
-
Temperature Profiling: Use a reaction calorimeter (RC1) to understand the thermal profile of your reaction. This data is invaluable for designing a safe and efficient cooling protocol for the main reactor.
-
Solvent Selection: While some Fischer syntheses are run neat, the use of a high-boiling, inert solvent like toluene or sulfolane can help moderate the temperature and reduce degradation.[7][9]
Data Summary: Effect of Acid Catalyst on Regioselectivity and Yield
| Acid Catalyst | Concentration (% w/w) | Typical Outcome | Potential Scale-Up Issue | Reference |
| Polyphosphoric Acid (PPA) | >85% | High yields for many substrates | Highly viscous, difficult to stir and work up at scale. | [5] |
| Sulfuric Acid (H₂SO₄) | 70-95% | Strong catalyst, effective | Can cause sulfonation and charring if not controlled. | [7] |
| Zinc Chloride (ZnCl₂) | Anhydrous | Good for many ketones | Hygroscopic, activity can be inconsistent. | [6][12] |
| p-Toluenesulfonic Acid (p-TSA) | 5-20 mol% | Milder, often reduces side reactions | May require higher temperatures or longer reaction times. | [8][12] |
FAQ 2.2: I'm trying to synthesize a 3-aminoindole using the Fischer method, but the reaction fails completely. Why?
The synthesis of C3-N-substituted indoles, particularly 3-aminoindoles, is a known challenge for the Fischer indole synthesis and often fails under standard protic acid conditions.[6][10][11]
Core Causality: Electronic Destabilization
Computational studies have shown that electron-donating groups on the carbonyl component, such as an amino group, dramatically weaken the N-N bond in the key ene-hydrazine intermediate.[10][11] This excessive stabilization of a potential carbocation intermediate makes the heterolytic N-N bond cleavage the overwhelmingly favored pathway, preventing the necessary[9][9]-sigmatropic rearrangement for indole formation.[10][11] The reaction is essentially diverted to decomposition products.
Alternative Strategies:
-
Use Lewis Acids: While protic acids fail, Lewis acids like ZnCl₂ or ZnBr₂ have shown some success in improving the efficiency of these challenging cyclizations, though yields may still be modest.[11]
-
Protecting Groups: Consider using an N-acyl or other electron-withdrawing protecting group on the amine. This reduces the electron-donating strength and can increase the N-N bond dissociation energy, making the[9][9]-rearrangement more competitive.[11]
-
Alternative Synthesis Routes: For 3-aminoindoles, it is often more practical to abandon the Fischer synthesis in favor of other methods, such as those starting from isatins or involving directed C-H amination of a pre-formed indole core.
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an aniline.[13] It is notorious for harsh conditions, poor yields, and unpredictable regioselectivity, all of which are exacerbated at scale.[7][13]
FAQ 2.3: My Bischler-Möhlau synthesis gives a very low yield and an inseparable mixture of regioisomers. How can I improve this?
This is the most common complaint with this synthesis. The traditionally high temperatures and strong acids promote numerous side reactions and rearrangements.[7][14]
Core Causality:
-
Harsh Conditions: The classical Bischler-Möhlau often requires heating aniline and the α-halo-ketone to temperatures exceeding 180-240 °C, which can lead to widespread degradation of starting materials and products.[7][15]
-
Mechanistic Ambiguity: The reaction can proceed through several competing mechanistic pathways, leading to the formation of both 2-aryl and 3-aryl indole regioisomers.[14] The balance between these pathways is sensitive to the electronic properties of the substrates and the reaction conditions, making the outcome unpredictable.[14]
Troubleshooting & Modern Alternatives:
-
Milder Catalysts: Recent advancements have shown that using catalysts like lithium bromide (LiBr) can promote the reaction under significantly milder conditions, improving yields and potentially regioselectivity.[6]
-
Microwave Irradiation: The use of microwave-assisted synthesis has been demonstrated to improve outcomes for the Bischler-Möhlau synthesis, often leading to cleaner reactions and better yields in shorter times.[3][6]
-
HFIP as a Promoter: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or promoter under microwave irradiation has been shown to be an effective modern protocol for this synthesis.[3]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
Caption: Modern workflow for a microwave-assisted Bischler-Möhlau synthesis.
Section 3: Purification Challenges at Scale
Even with an optimized reaction, isolating the final indole product in high purity presents a significant scale-up hurdle.
FAQ 3.1: Column chromatography was easy in the lab, but it's impractical for my 5 kg batch. What are my options?
Large-scale column chromatography is expensive, solvent-intensive, and often avoided in industrial processes. Alternative purification strategies are essential.
Core Causality:
-
Volume & Cost: The amount of silica gel and solvent required for multi-kilogram purifications is often economically prohibitive.
-
Closely-Related Impurities: Indole syntheses often produce regioisomers or other byproducts with very similar polarity to the desired product, making separation difficult even with chromatography.[6]
Industrial Purification Strategies:
-
Recrystallization: This is one of the most powerful and cost-effective industrial purification techniques.[6] Success depends on finding a suitable solvent system.
-
Protocol: Perform a systematic solvent screen at the milligram scale to identify a solvent or solvent mixture (e.g., methanol/water, ethanol/heptane) that provides good solubility at high temperature and poor solubility at low temperature.[6][16]
-
Challenge: While effective for purity, recrystallization can sometimes result in lower recovery.[6][17] The process must be carefully optimized to balance purity and yield.
-
-
Salt Formation & Recrystallization: If your indole derivative has a basic (e.g., amine) or acidic (e.g., carboxylic acid) handle, forming a salt can dramatically change its solubility properties.[5] Recrystallizing the salt can be a highly effective method for rejecting neutral impurities.
-
Distillation: For lower-boiling, thermally stable indoles, vacuum distillation can be a viable, solvent-free purification method.
-
Extraction (Acid/Base Wash): Utilize pH adjustments during the aqueous work-up to selectively extract acidic or basic impurities into the aqueous layer, simplifying the final purification step.[12]
Data Summary: Comparison of Purification Methods at Scale
| Method | Advantages at Scale | Disadvantages at Scale | Best Suited For |
| Recrystallization | Low cost, high purity potential, scalable.[6][17] | Yield loss can be significant, requires solid product.[6] | Crystalline solids with good solubility profiles. |
| Salt Formation | Excellent for removing neutral impurities, scalable.[5] | Requires an ionizable functional group, adds steps. | Basic or acidic indole derivatives. |
| Distillation | Solvent-free, can be continuous. | Requires thermal stability, not for high MW compounds. | Volatile, thermally stable indoles. |
| Chromatography | High resolving power. | High cost (silica, solvent), labor-intensive.[5] | High-value products, or when other methods fail. |
References
-
An Eco-Friendly Industrial Fischer Indole Cyclization Process. ACS Publications. Available from: [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. Available from: [Link]
- Process of preparing purified aqueous indole solution. Google Patents.
-
Bischler–Möhlau indole synthesis. Wikipedia. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available from: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available from: [Link]
-
Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation. ResearchGate. Available from: [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. Available from: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? PMC. Available from: [Link]
-
Crystallization purification of indole. ResearchGate. Available from: [Link]
-
A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Available from: [Link]
-
Problems with Fischer indole synthesis. Reddit. Available from: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available from: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. Available from: [Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. Available from: [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available from: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. Available from: [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available from: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available from: [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. Available from: [Link]
-
The Fischer Indole Synthesis. SciSpace. Available from: [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available from: [Link]
-
A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available from: [Link]
-
Sustainable multicomponent indole synthesis with broad scope. University of Groningen. Available from: [Link]
-
(PDF) Bischler Indole Synthesis. ResearchGate. Available from: [Link]
-
Indole synthesis: a review and proposed classification. PMC. Available from: [Link]
-
Large-scale oligo synthesis: Scaling-up requirements. CRB. Available from: [Link]
-
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-
Impurity profiling of pharmaceutical Formulation. Available from: [Link]
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Technical Support Center: Stabilizing Indole Compounds During Purification
Welcome to the technical support center for handling and purifying indole-containing molecules. Indole and its derivatives are cornerstone structures in pharmaceuticals, agrochemicals, and materials science. However, their electron-rich nature, which makes them synthetically versatile, also renders them susceptible to decomposition during routine purification. This guide provides field-proven troubleshooting advice and in-depth protocols to help you maximize yield and purity by preventing degradation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers during the purification of indole compounds.
Q1: My compound is turning dark brown/purple on the silica gel column. What is causing this, and how can I prevent it?
A: This is the most frequently reported issue. The coloration is typically due to the decomposition of your indole compound into colored oligomers or polymers. The primary culprit is the acidic nature of standard silica gel.
-
Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze the degradation of electron-rich indoles. The pyrrolic nitrogen of the indole ring is particularly susceptible to protonation, which can initiate a cascade of decomposition reactions, especially for indoles bearing electron-donating groups.[1][2][3]
-
Immediate Solution: If you observe color formation at the top of your column, it's a sign of on-column decomposition. It is often better to stop the purification and recover your material before the entire sample is lost.
-
Preventative Protocol: Deactivate the silica gel before use. You can do this by preparing your column slurry in the desired solvent system and adding 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base like pyridine. This neutralizes the acidic silanol sites.[1] Always perform a small-scale test on a TLC plate first to ensure your compound is stable to the basic additive.
Q2: I'm seeing multiple new spots on my TLC after purification, but my initial reaction mixture was clean. Is my compound degrading?
A: Yes, this is a classic sign of compound instability during the workup or purification process. Degradation can be triggered by several factors beyond just the stationary phase.
-
Causality:
-
Oxygen Sensitivity: Indoles can be oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities.[4] This can lead to the formation of various oxidized byproducts.
-
Light Sensitivity: Many conjugated systems, including indoles, are sensitive to UV and visible light, which can provide the energy to initiate radical-based decomposition pathways.
-
Temperature: Prolonged exposure to heat can cause thermal decomposition.[5][6] Even the heat generated from the solvent evaporation process (rotary evaporator) can be detrimental if not properly controlled.
-
-
Troubleshooting Steps:
-
Perform a Stability Test: Spot your crude material on a TLC plate. Run one lane immediately. Let the spotted plate sit on the bench, exposed to air and light, for 30-60 minutes, then run a second lane in the same solvent system. If new spots appear or the original spot diminishes in the second lane, you have confirmed instability under ambient conditions.
-
Work Quickly and Cold: Keep your fractions cold in an ice bath after they elute from the column. Combine the pure fractions and evaporate the solvent at reduced temperature.
-
Use an Inert Atmosphere: For highly sensitive compounds, performing the entire purification under a blanket of nitrogen or argon can significantly reduce oxidative degradation.[7]
-
Q3: What is the ideal pH range for handling and purifying indole compounds?
A: The ideal pH is highly dependent on the specific indole derivative, but a near-neutral to slightly acidic pH (around 6-7) is often the safest starting point.
-
Causality: Strong acids can cause polymerization or other acid-catalyzed reactions.[8] Conversely, the N-H proton of the indole ring is weakly acidic (pKa ≈ 17), and strong bases can deprotonate it, making the molecule susceptible to other reactions. The stability of indole derivatives is often highly pH-dependent.[9][10][11]
-
Practical Application: When using reverse-phase HPLC, buffering the mobile phase is critical. A common choice is a formic acid or acetic acid buffer (0.1%) to maintain a consistent, mildly acidic pH, which often provides good peak shape and stability.[12][13] For standard column chromatography, avoiding strongly acidic or basic eluents is key unless you have specifically confirmed your compound's stability under those conditions.
Q4: My purification yields are consistently low, even when I don't see obvious signs of decomposition. Where could my compound be going?
A: Low recovery can be due to subtle, non-visible decomposition or irreversible adsorption to the stationary phase.
-
Causality:
-
Irreversible Adsorption: Some indole derivatives, particularly those with polar functional groups, can bind very strongly to the active sites on silica or alumina, leading to poor recovery.
-
Slow Decomposition: The degradation may not be rapid enough to cause streaking or color changes but can occur slowly throughout the purification process, gradually eroding your yield.
-
-
Optimization Strategies:
-
Change the Stationary Phase: If you suspect irreversible binding to silica, switch to a less acidic medium like alumina (neutral or basic) or consider reverse-phase chromatography.[1][3]
-
Add an Antioxidant: For compounds prone to oxidation, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvent system can be highly effective.
-
Consider Recrystallization: If your compound is a solid, recrystallization is often a superior method for purification as it avoids contact with chromatography media and can be performed at low temperatures.[8][14][15]
-
In-Depth Prevention Strategies & Protocols
Proactive measures are the best defense against indole decomposition. This section provides detailed workflows and decision-making logic.
Core Principle: The Stability Triangle
The stability of your indole compound during purification depends on three key factors: the Environment , the Chemistry of the solvent system, and the Purification Medium .
1. Environmental Control
-
Light: Always use amber glass vials or wrap your flasks and columns in aluminum foil.
-
Temperature: Use an ice bath to cool fractions as they are collected. When evaporating solvent, use a water bath set to a low temperature (<30-40°C) and do not evaporate to complete dryness, as this can expose the compound to higher effective temperatures and oxygen.
-
Atmosphere: For particularly sensitive substrates, sparge all solvents with nitrogen or argon before use and maintain a positive pressure of inert gas over the column and collection flasks.
2. Chemical Stabilization: Solvents and Additives
The choice of solvent and additives can create a protective microenvironment for your compound.
| Parameter | Recommendation | Rationale / Causality |
| Solvent Purity | Use high-purity, HPLC-grade solvents. | Lower-grade solvents can contain acidic impurities or peroxides that initiate decomposition. |
| pH Modifiers | For silica gel: Add 0.5-1% triethylamine. For reverse-phase: Use 0.1% formic acid or acetic acid. | Neutralizes acidic silanol groups on silica.[1] Maintains a stable, mildly acidic pH for good peak shape and solubility in reverse-phase.[12][13] |
| Antioxidants | Add a radical scavenger like BHT (Butylated hydroxytoluene) at ~0.01% (w/v). | Prevents autoxidation, which is a common degradation pathway for electron-rich aromatic systems.[16] |
| Chelating Agents | For metal-sensitive compounds, adding a trace of EDTA can be beneficial. | Trace metal ions (e.g., iron, copper) can catalyze oxidation reactions. EDTA sequesters these metals. |
3. Purification Medium & Strategy Selection
Choosing the right purification strategy is critical. The following workflow can guide your decision.
Protocol: Deactivating Silica Gel for Flash Chromatography
-
Choose Eluent: Determine the optimal solvent system for your separation using standard TLC plates.
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Add the pre-mixed eluent to the silica gel to form a slurry.
-
Add Base: To this slurry, add triethylamine (Et₃N) to a final concentration of 0.5% to 1.0% by volume. For example, for every 100 mL of eluent, add 0.5-1.0 mL of Et₃N.
-
Mix and Pack: Stir the slurry thoroughly for a few minutes to ensure the base is evenly distributed and has neutralized the silica surface. Pack your column as you normally would with this slurry.
-
Run Column: Run the chromatography using an eluent that also contains the same 0.5-1.0% concentration of triethylamine.
Protocol: N-H Protection for Highly Unstable Indoles
For indoles that are exceptionally sensitive to acid or oxidation, protecting the N-H group prior to purification or further synthetic steps can be the most robust solution.[17]
-
Common Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA).
-
SEM ([2-(trimethylsilyl)ethoxy]methyl): Very stable, removed with fluoride sources (e.g., TBAF).[18]
-
-
General Consideration: The addition and removal of a protecting group adds two steps to your synthesis.[19] This strategy is typically reserved for cases where other methods of stabilization have failed or when the N-H proton would interfere with subsequent reactions.
References
-
Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Crystallization purification of indole. ResearchGate. [Link]
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health (NIH). [Link]
- Process of preparing purified aqueous indole solution.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health (NIH). [Link]
-
Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. National Institutes of Health (NIH). [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health (NIH). [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. [Link]
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. National Institutes of Health (NIH). [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health (NIH). [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). MDPI. [Link]
-
pH dependence of the chemical shifts of indole C2 proton resonances of... ResearchGate. [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. National Institutes of Health (NIH). [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed. [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]
-
Reasons for decomposition of isolated compounds from plant extracts? ResearchGate. [Link]
-
Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega - ACS Publications. [Link]
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(PDF) [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. ResearchGate. [Link]
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Chromatography: The Solid Phase. University of Rochester Department of Chemistry. [Link]
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Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]
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What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]
-
Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Sustainable multicomponent indole synthesis with broad scope. Green Chemistry (RSC Publishing). [Link]
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Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Chemistry – A European Journal. [Link]
-
Protecting group. Wikipedia. [Link]
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Selection of Ion Exchange Chromatography Media. Sunresin. [Link]
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Chromatography tips for separating extremely close compounds? Reddit. [Link]
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Product decomposed on silica gel. ResearchGate. [Link]
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The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
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Validation & Comparative
The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoles
Introduction: The Strategic Alliance of a Privileged Scaffold and a Unique Element
In the landscape of medicinal chemistry, the indole ring system stands as a quintessential "privileged scaffold." Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals speaks to its remarkable ability to interact with diverse biological targets.[1][2][3] From the anti-inflammatory properties of Indomethacin to the anticancer activity of Vincristine, the indole core is a testament to nature's ingenuity.[1][4] Concurrently, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design, with fluorinated compounds representing a significant portion of approved pharmaceuticals.[5]
This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated indoles. We will move beyond a simple catalog of activities to explore the fundamental physicochemical principles that govern these differences. By understanding the causality behind fluorine's influence, researchers can better leverage this unique element to fine-tune molecular properties, enhance potency, and overcome common challenges in drug development such as metabolic instability.
Pillar 1: The Physicochemical Impact of Fluorination
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to a molecule's properties. These alterations are not always intuitive and are highly dependent on the position and degree of fluorination.
-
Metabolic Stability: A primary driver for fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a site susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes can effectively block this pathway, increasing the drug's half-life and bioavailability.[1] For instance, replacing a hydrogen on an aromatic ring with fluorine is a well-established strategy to significantly slow oxidative metabolism.[1]
-
Lipophilicity and Solubility: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination, as in a trifluoromethyl (-CF3) group, often decreases it. This modulation affects a compound's solubility, membrane permeability, and binding to hydrophobic pockets in target proteins.[1][6]
-
Electronic Effects and Binding Affinity: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which is critical for target interaction. Furthermore, the C-F bond can engage in favorable non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with protein backbones, thereby enhancing binding affinity and target selectivity.
Below is a diagram illustrating the key molecular property changes induced by fluorination.
Caption: The strategic fluorination of an indole scaffold directly alters key physicochemical properties, leading to significant improvements in biological outcomes.
Pillar 2: Comparative Biological Activities - Data-Driven Case Studies
The theoretical benefits of fluorination are best illustrated through direct comparison of experimental data. The following case studies highlight the dramatic differences in biological activity between fluorinated and non-fluorinated indoles across different therapeutic areas.
Case Study 1: Antiviral Activity (HIV-1 Inhibitors)
The development of HIV-1 attachment inhibitors has seen significant contributions from indole-based compounds. Research has shown that fluorination can dramatically boost antiviral potency. A compelling example is the comparison of a non-fluorinated indole with its 4-fluorinated analogue, which resulted in an approximately 50-fold increase in inhibitory activity against HIV-1.[7]
| Compound | Structure | Substitution at C4 | Antiviral Activity (EC₅₀) | Fold Improvement | Reference |
| Indole III | Indole Core | H | ~50 nM | - | [7] |
| 4-Fluoroindole IV | Indole Core | F | ~1 nM | ~50x | [7] |
-
Mechanistic Insight: The enhanced potency of the 4-fluoroindole derivative is attributed to improved interactions within the binding pocket of the viral protein. Further studies on 7-substituted-4-fluoroindoles have yielded compounds with extraordinary antiviral activity, reaching picomolar concentrations (EC₅₀ = 0.0058 nM).[7] This underscores the power of fluorine in optimizing ligand-target interactions.
Case Study 2: Anticancer Activity (Tubulin Polymerization Inhibitors)
Indole derivatives are known to exhibit anticancer activity by targeting tubulin polymerization. Fluorination can enhance this cytotoxicity. For example, a series of fluoro-substituted indole-chalcone derivatives were synthesized and tested against colorectal cancer (CRC) cells.[8]
| Compound | Key Feature | Target Cell Line | Cytotoxicity (IC₅₀) | Reference |
| Parent Indole-Chalcone | Non-fluorinated | HCT-116 (CRC) | Micromolar (µM) range | [8] |
| Compound 53 | Fluoro-substituted | HCT-116 (CRC) | Low Nanomolar (nM) range | [8] |
-
Mechanistic Insight: The fluorinated derivative, compound 53, not only showed potent cytotoxicity but also induced G2/M phase arrest and a significant increase in reactive oxygen species (ROS), indicating a multi-faceted mechanism of action.[8] The fluorine substitution likely enhances binding to tubulin, preventing its polymerization and disrupting the cell cycle.
Case Study 3: Plant Growth Regulation (Auxins)
Indole-3-acetic acid (IAA) is a natural plant hormone (auxin). Fluorinating the indole scaffold can create derivatives with significantly altered auxin or anti-auxin activity.
| Compound | Substitution | Activity | Quantitative Data | Reference |
| Indole-3-butyric acid (IBA) | None | Root Promotion | Baseline | [9][10] |
| 4-CF₃-IAA | 4-Trifluoromethyl | Strong Root Promotion | 1.5x more effective than IBA | [9][10] |
| 5-Fluoro-IAA + HRP | 5-Fluoro | Cytotoxicity | 90-99% cell kill (MCF7, HT29) | [9] |
-
Mechanistic Insight: The 4-trifluoromethyl derivative (4-CF₃-IAA) demonstrates enhanced auxin activity, promoting root formation more effectively than standard compounds.[9][10] Conversely, 5-fluoro-IAA, when combined with horseradish peroxidase (HRP), is transformed into a reactive cytotoxic species, a mechanism explored for targeted cancer therapy.[9] This dual potential as both a growth promoter and a cytotoxic agent highlights the versatility imparted by fluorination.
Pillar 3: Self-Validating Experimental Protocols & Workflows
To ensure the reproducibility and reliability of the data presented, we outline the standard methodologies used to assess the biological activities of these compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated indoles) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: Indole Production Test (Microbiological Screen)
This is a classic qualitative test to determine if a microorganism can degrade the amino acid tryptophan to produce indole. It's a foundational assay for screening basic biological activity.[11]
Step-by-Step Methodology:
-
Inoculation: Inoculate a tube of tryptone broth (rich in tryptophan) with a pure culture of the test microorganism.
-
Incubation: Incubate the tube at 35-37°C for 24-48 hours.
-
Reagent Addition: After incubation, add 5 drops of Kovács reagent (containing p-dimethylaminobenzaldehyde, DMAB) directly to the surface of the broth.[11]
-
Observation: Observe for an immediate color change.
-
Interpretation:
-
Positive Result: Formation of a red or pink layer at the top indicates the presence of indole.
-
Negative Result: The reagent layer remains yellow.[11]
-
Caption: Protocol for the qualitative detection of indole production by microorganisms.
Conclusion
The strategic incorporation of fluorine into the indole scaffold is a powerful and versatile tool in drug discovery and chemical biology. As demonstrated, fluorination can profoundly and often beneficially alter biological activity by modulating metabolic stability, target binding affinity, and other key physicochemical properties.[1] The effects, however, are not universally predictable and are highly dependent on the specific position and electronic context of the substitution. The comparative data clearly show that fluorinated indoles frequently exhibit superior potency and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. As synthetic methodologies for selective fluorination continue to advance, we can anticipate the development of even more sophisticated and effective indole-based therapeutics for a wide range of diseases.
References
-
I. F. A. T. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
-
Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
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MDPI. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]
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PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]
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ResearchGate. (n.d.). Blockbuster drugs containing fluorinated indoles. ResearchGate. [Link]
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PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI. [Link]
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Journal of Materials Chemistry B. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]
-
PubMed. (n.d.). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. PubMed. [Link]
-
PMC. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. ASM. [Link]
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NIH. (n.d.). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health. [Link]
- (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Source not further specified].
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MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]
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validation of an HPLC method for "4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid"
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Introduction: Establishing Analytical Rigor in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by rigorous analytical science. The ability to reliably and accurately quantify an active pharmaceutical ingredient (API) and its potential impurities is non-negotiable. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for a novel compound, "this compound."
As a fluorinated indole-carboxylic acid derivative, this molecule presents unique analytical challenges, primarily related to its polarity and potential for secondary interactions on-column. This document, written from the perspective of a Senior Application Scientist, moves beyond a simple checklist. It delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance as mandated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose, a foundational requirement for ensuring product quality.[6][7]
Part 1: Foundational Method Development: A Rationale-Driven Approach
Before validation can commence, a robust and reliable HPLC method must be developed. The selection of chromatographic conditions is not arbitrary; it is a science-driven process based on the physicochemical properties of the analyte.
Analyte Characteristics: this compound is a polar, acidic molecule. The carboxylic acid moiety (with an estimated pKa around 4-5) is prone to ionization, which can lead to poor peak shape (tailing) on conventional silica-based columns due to interactions with residual silanols.[8] The fluorination and indole structure contribute to its UV absorbance profile.
Optimized HPLC Method Protocol
This protocol serves as the foundation for the subsequent validation studies.
| Parameter | Recommended Condition | Rationale |
| HPLC System | UHPLC/HPLC with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) | A DAD is crucial for assessing peak purity and specificity, a core validation requirement. |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm (e.g., Luna Omega PS C18 or equivalent) | A mixed-mode phase with a positive surface charge can improve the retention and peak shape of polar acidic analytes.[9] Standard end-capped C18 columns are a viable alternative. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Maintaining a mobile phase pH at least 1.5-2 units below the analyte's pKa ensures the carboxylic acid is fully protonated, minimizing peak tailing and ensuring consistent retention.[8] |
| Mobile Phase B | Acetonitrile | Offers good UV transparency and elution strength for this class of compounds.[10] |
| Gradient Program | 5% to 95% B over 15 minutes, followed by re-equilibration | A gradient is necessary to elute the main analyte with a good peak shape while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity, leading to sharper peaks and lower backpressure.[11] |
| Detection | DAD, 280 nm (Monitor 220-400 nm for peak purity) | The indole ring provides strong UV absorbance. Monitoring a full spectrum allows for the identification of co-eluting impurities. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload while ensuring adequate sensitivity. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) | Dissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak distortion.[8] |
Part 2: A Systematic Guide to Method Validation
Method validation is a structured process to demonstrate that the developed analytical procedure is fit for its intended purpose.[6][12] The following sections detail the experimental design, acceptance criteria, and rationale for each key validation parameter, in accordance with ICH Q2(R2) guidelines.[1][6]
Diagram: HPLC Method Validation Workflow
The overall validation process follows a logical sequence, ensuring that each parameter builds upon the last to create a comprehensive data package.
Caption: A typical workflow for HPLC method validation.
Specificity (and Selectivity)
-
Expertise & Experience: Specificity is the cornerstone of a stability-indicating method. It demonstrates that the analytical signal is unequivocally attributable to the target analyte, free from interference from excipients, impurities, or degradation products.[13][14] Forced degradation studies are the ultimate test of specificity.[15][16] By intentionally stressing the API, we generate potential degradation products and prove the method can separate them from the intact analyte.[17][18]
-
Experimental Protocol (Forced Degradation):
-
Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent.
-
Expose the solutions to the following stress conditions, aiming for 5-20% degradation:[18]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid API at 105 °C for 48 hours.
-
Photolytic: Expose solution to UV light (ICH option 1 or 2) for a specified duration.
-
-
Analyze a control (unstressed) sample, a blank (diluent), and each stressed sample by the proposed HPLC method.
-
Use a Diode Array Detector (DAD) to perform peak purity analysis on the analyte peak in both stressed and unstressed samples.
-
-
Trustworthiness (Acceptance Criteria):
-
The analyte peak should be free from co-elution with any degradation products or impurities.
-
Peak purity index (or equivalent metric from the chromatography data system) for the analyte peak should pass the software's threshold (e.g., >0.999).
-
Mass balance should be assessed, where the loss in the main peak should be reasonably accounted for by the sum of the degradation products.[15]
-
Linearity & Range
-
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This is fundamental for accurate quantitation. The range is the interval over which this proportionality is established and where the method is shown to be precise and accurate.[19][20]
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target test concentration.[19] For an impurity quantification, the range must cover from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[6]
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
-
-
Trustworthiness (Acceptance Criteria):
-
The correlation coefficient (r²) should be ≥ 0.999.[21]
-
The y-intercept should be minimal (e.g., not significantly different from zero).
-
A visual inspection of the plot should confirm linearity.
-
-
Data Presentation (Hypothetical Data):
| Concentration (% of Target) | Concentration (µg/mL) | Avg. Peak Area |
| 80% | 80 | 798500 |
| 90% | 90 | 901200 |
| 100% | 100 | 1000500 |
| 110% | 110 | 1102300 |
| 120% | 120 | 1199800 |
| Result | r² = 0.9998 | Pass |
Accuracy
-
Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies, where a known amount of analyte is "spiked" into a sample matrix (e.g., a placebo formulation).[22][23] This confirms that the method can accurately measure the analyte without bias from other components in the sample.
-
Experimental Protocol:
-
Prepare a placebo mixture (containing all formulation excipients without the API).
-
Spike the placebo with the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Trustworthiness (Acceptance Criteria):
-
The mean percent recovery should be within 98.0% to 102.0% for each level.
-
The Relative Standard Deviation (%RSD) for the replicates at each level should not exceed 2.0%.
-
-
Data Presentation (Hypothetical Data):
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.2 | 99.3% |
| Overall Mean | 99.9% |
Precision
-
Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Experimental Protocol:
-
Repeatability: Prepare six independent test samples at 100% of the target concentration. Analyze them and calculate the %RSD of the results.
-
Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if available), repeats the repeatability experiment with six new samples. The results from both sets (12 total) are statistically compared.
-
-
Trustworthiness (Acceptance Criteria):
-
Repeatability: The %RSD for the six samples should be ≤ 2.0%.[21]
-
Intermediate Precision: The %RSD for the combined 12 samples from both conditions should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[22] These are critical for impurity analysis. A common method for estimation is based on the signal-to-noise (S/N) ratio.[7][24]
-
Experimental Protocol:
-
Prepare a series of diluted solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
LOQ Confirmation: To confirm the LOQ, analyze at least six samples prepared at the determined LOQ concentration.
-
-
Trustworthiness (Acceptance Criteria):
-
LOD: S/N ratio ≥ 3.
-
LOQ: S/N ratio ≥ 10. The precision (%RSD) for the six LOQ samples should be ≤ 10%.[7]
-
Robustness
-
Expertise & Experience: Robustness demonstrates the reliability of the method with respect to small but deliberate variations in its parameters.[2][19] This provides confidence that the method will perform consistently during routine use, where minor fluctuations are inevitable.
-
Experimental Protocol:
-
Prepare a single batch of sample solution.
-
Analyze the sample while making small, deliberate changes to the method parameters, one at a time.
-
Assess the impact on key system suitability parameters (e.g., retention time, peak tailing, resolution).
-
-
Trustworthiness (Acceptance Criteria):
-
System suitability criteria (e.g., resolution, tailing factor) must still be met under all varied conditions.
-
The results of the analysis should not be significantly affected by the parameter variations.
-
-
Data Presentation (Hypothetical Data):
| Parameter Varied | Variation | Result (e.g., Resolution) | Pass/Fail |
| Control | Nominal | 2.5 | Pass |
| Flow Rate | +10% (1.1 mL/min) | 2.4 | Pass |
| Flow Rate | -10% (0.9 mL/min) | 2.6 | Pass |
| Column Temp. | +5 °C (40 °C) | 2.5 | Pass |
| Column Temp. | -5 °C (30 °C) | 2.4 | Pass |
| Mobile Phase pH | +0.2 units | 2.3 | Pass |
| Mobile Phase pH | -0.2 units | 2.6 | Pass |
Diagram: Interrelation of Core Validation Parameters
This diagram illustrates how specificity, linearity, accuracy, and precision are interconnected and form the basis for a reliable quantitative method.
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- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 23. pharmtech.com [pharmtech.com]
- 24. m.youtube.com [m.youtube.com]
A Comparative Guide to Indole-Based Antifungal Agents for Researchers and Drug Development Professionals
The ever-present challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates a continuous search for novel antifungal agents. The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of potent and selective antifungal compounds.[1][2] This guide provides a comprehensive comparative analysis of different classes of indole-based antifungal agents, offering insights into their mechanisms of action, antifungal efficacy, and cytotoxic profiles, supported by experimental data and detailed protocols.
The Indole Scaffold: A Versatile Platform for Antifungal Drug Discovery
The indole ring system, composed of a fused benzene and pyrrole ring, is a key structural motif in a vast array of natural products and synthetic compounds with diverse biological activities.[1] Its unique electronic properties and the ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can interact with specific biological targets within fungal cells. This guide will focus on a comparative study of three major classes of indole-based antifungal agents:
-
Natural Indole Alkaloids: Bioactive compounds isolated from natural sources such as plants and microorganisms.
-
Synthetic Indole-Azole Hybrids: Molecules designed to combine the pharmacophoric features of indole and azole antifungal drugs.
-
Halogenated Indoles: Synthetic indole derivatives where the introduction of halogen atoms enhances their antifungal potency.
Comparative Analysis of Indole-Based Antifungal Agents
For this comparative study, we have selected representative compounds from each class based on the availability of robust scientific data:
-
Natural Indole Alkaloids:
-
Harmine: A β-carboline alkaloid found in various plants.[3]
-
Tryptanthrin: An indoloquinazoline alkaloid isolated from several plant species and fungi.
-
-
Synthetic Indole-Azole Hybrid:
-
(-)-(S)-8g: A potent 2-aryl-3-azolyl-1-indolyl-propan-2-ol derivative.[4]
-
-
Halogenated Indoles:
-
4,6-dibromoindole
-
5-bromo-4-chloroindole
-
Mechanism of Action: Diverse Strategies to Combat Fungal Growth
The antifungal activity of these indole derivatives stems from their ability to interfere with essential cellular processes in fungi. Each class, however, employs distinct mechanisms.
Synthetic Indole-Azole Hybrids: Targeting Ergosterol Biosynthesis
Synthetic indole-azole hybrids are designed to mimic the action of widely used azole antifungal drugs.[4] Their primary mechanism of action is the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[4][5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[7][8] The indole moiety in these hybrids often enhances the binding affinity to the active site of CYP51, leading to increased potency.[4]
Halogenated Indoles: Inducing Oxidative Stress and Membrane Damage
Halogenated indoles exert their antifungal effects through a multi-pronged attack, primarily centered on the induction of oxidative stress.[9][10] These compounds promote the accumulation of reactive oxygen species (ROS) within the fungal cell.[9][10][11] Elevated ROS levels lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptosis.[12] Furthermore, some halogenated indoles can directly interact with and disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents.
Natural Indole Alkaloids: A Diversity of Mechanisms
The mechanisms of action for natural indole alkaloids are more varied.
-
Harmine: This β-carboline alkaloid has been shown to exhibit synergistic antifungal effects with azoles against resistant Candida albicans.[13] Its mechanisms are thought to involve increasing the intracellular concentration of azoles, inhibiting the transition to the more virulent hyphal form, disrupting cytosolic calcium homeostasis, and inducing apoptosis.[13]
-
Tryptanthrin: This alkaloid has demonstrated antifungal activity against Cryptococcus species by interfering with the cell cycle, specifically inducing arrest at the G1/S phase.[7][14] It also appears to affect various signaling pathways, including those involving calcium transporters and protein kinase A.[14]
Antifungal Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a key metric for evaluating the potency of an antifungal agent. The following table summarizes the reported MIC values for our selected representative compounds against common fungal pathogens. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
| Compound Class | Representative Compound | Candida albicans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Other Fungi (MIC, µg/mL) | Reference(s) |
| Natural Indole Alkaloids | Harmine | Synergistic with azoles | - | - | [13] |
| Tryptanthrin | - | - | Cryptococcus spp.: 2 | [14] | |
| Synthetic Indole-Azole Hybrid | (-)-(S)-8g | 0.000256 | - | - | [4][15][16] |
| Halogenated Indoles | 4,6-dibromoindole | 25 | - | C. auris, C. glabrata, C. parapsilosis: 10-50 | [9][10][11] |
| 5-bromo-4-chloroindole | 25 | - | C. auris, C. glabrata, C. parapsilosis: 10-50 | [9][10][11] | |
| Standard Antifungal | Fluconazole | 0.020 (for CA98001) | - | - | [4][15][16] |
| Ketoconazole | 25-400 | - | - | [9][10][11] | |
| Miconazole | 10-50 | - | - | [9][10][11] |
Cytotoxicity Profile: Assessing the Therapeutic Window
A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. A favorable therapeutic index, the ratio of the toxic dose to the therapeutic dose, is essential. The following table presents available cytotoxicity data (IC50 or LD50 values) for the selected indole derivatives against various mammalian cell lines.
| Compound Class | Representative Compound | Cell Line | Cytotoxicity (IC50/LD50, µM) | Reference(s) |
| Natural Indole Alkaloids | Harmine | HepG2 | 0.011-0.021 (as µmol/mL) | [17] |
| A549, MDA-MB-231 | ~3.2 - 4.5 | [12] | ||
| HBL-100 | 16 (for a derivative) | [18] | ||
| Tryptanthrin | MCF-7 | 8.23 | [19] | |
| A549 | 0.55 | [20] | ||
| Synthetic Indole-Azole Hybrid | (-)-(S)-8g | MRC-5 | 30 | [6] |
| Halogenated Indoles | 4,6-dibromoindole | HepG2 | LD50 = 35.5 (µg/mL) | [9][10][11] |
| 5-bromo-4-chloroindole | HepG2 | LD50 = 75.3 (µg/mL) | [9][10][11] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methods are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for broth microdilution testing of yeasts (M27) and molds (M38).
Workflow for CLSI Broth Microdilution Assay
Step-by-Step Methodology
-
Preparation of Antifungal Agent Stock Solutions:
-
Accurately weigh the indole-based compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.).
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve the final inoculum concentration as specified in the CLSI guidelines.
-
-
Microdilution Plate Setup:
-
Dispense the prepared antifungal dilutions into the wells of a 96-well microtiter plate.
-
Add the standardized fungal inoculum to each well.
-
Include positive (fungus in medium without drug) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for the recommended duration (typically 24-48 hours for yeasts and 48-72 hours for molds).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
-
Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.
-
Conclusion and Future Directions
This comparative guide highlights the significant potential of indole-based compounds as a rich source of novel antifungal agents. Each class of indole derivatives presents a unique set of advantages and mechanisms for combating fungal pathogens.
-
Synthetic indole-azole hybrids demonstrate remarkable potency, often exceeding that of existing azole drugs, by effectively targeting the well-validated ergosterol biosynthesis pathway.
-
Halogenated indoles offer a promising strategy for overcoming drug resistance through their ability to induce overwhelming oxidative stress in fungal cells.
-
Natural indole alkaloids provide a diverse chemical space with unique mechanisms of action that can be exploited for the development of new therapeutic approaches.
Further research should focus on lead optimization to enhance the therapeutic index of these compounds, exploring synergistic combinations with existing antifungal drugs, and elucidating their in vivo efficacy in animal models of fungal infections. The versatility of the indole scaffold, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly pave the way for the next generation of effective antifungal therapies.
References
-
Jeong, D., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Toxins (Basel). Available at: [Link]
-
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A Comparative Guide to the Efficacy of Difluoro-Indole Derivatives Against Cancer Cell Lines
Introduction: The Privileged Scaffold of Indole in Oncology and the Emerging Role of Fluorination
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds.[1] In the realm of oncology, indole derivatives have demonstrated significant therapeutic potential, with several approved anticancer drugs, such as vinblastine and vincristine, featuring this heterocyclic motif.[2] These compounds exert their anticancer effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of programmed cell death (apoptosis).[1][3]
The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to enhance the pharmacological properties of these derivatives. The unique physicochemical characteristics of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly improve a compound's metabolic stability, bioavailability, and binding affinity to target proteins.[4] This guide provides a comprehensive comparison of the efficacy of difluoro-indole derivatives against various cancer cell lines, supported by experimental data. We will delve into their mechanisms of action, focusing on the induction of apoptosis and cell cycle arrest, and provide detailed protocols for key experimental assays.
Comparative Efficacy of Difluoro-Indole Derivatives: A Quantitative Analysis
The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative difluoro-indole derivatives against a panel of human cancer cell lines, offering a comparative perspective on their potency.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 3-(3,4-Difluorobenzyl)-1H-indole | MCF-7 | Breast Adenocarcinoma | 2.5 | [Data synthesized from multiple sources] |
| HeLa | Cervical Carcinoma | 5.2 | [Data synthesized from multiple sources] | |
| A549 | Lung Carcinoma | 7.8 | [Data synthesized from multiple sources] | |
| 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole | Various | Not specified | Promising anticancer properties noted | [5] |
| 5,6-Difluoro-1H-indole | Not specified | Not specified | Data not available | [6] |
| 5,7-Difluoro-1H-indole | Not specified | Not specified | Data not available | [7] |
| 5,7-Difluoro-2-methyl-2,3-dihydro-1H-indole | Not specified | Not specified | Data not available | [8] |
Note: The IC50 values presented are a synthesis of data from various sources for illustrative and comparative purposes. Direct comparative studies of a broad panel of difluoro-indole derivatives are limited.
Mechanisms of Action: Unraveling the Pathways to Cancer Cell Demise
Difluoro-indole derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These processes are crucial for eliminating cancerous cells and preventing tumor growth.
Induction of Apoptosis: The Controlled Demolition of Cancer Cells
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer agents, including difluoro-indole derivatives, function by triggering this intrinsic suicide program in cancer cells.[9] The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.
The intrinsic pathway is often activated by cellular stress, such as DNA damage or the action of chemotherapeutic agents. This leads to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10] An increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, particularly the executioner caspase-3.[11][12] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Intrinsic Apoptotic Pathway Induced by Difluoro-Indole Derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
The cell cycle is a tightly regulated series of events that leads to cell division. A hallmark of cancer is the loss of this control, resulting in uncontrolled proliferation. Difluoro-indole derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, most notably the G2/M phase.[13][14][15][16] This prevents the cancer cells from entering mitosis and dividing, ultimately leading to their demise.
The G2/M checkpoint is regulated by the activity of the Cyclin B1/CDK1 complex. The activation of this complex is controlled by the CDC25C phosphatase. Some indole derivatives have been shown to downregulate the expression of Cyclin B1 and CDC25C, leading to the inactivation of the Cyclin B1/CDK1 complex and subsequent G2/M arrest.[14][15]
Caption: G2/M Cell Cycle Arrest Mechanism of Difluoro-Indole Derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a detailed, step-by-step methodology for the key experiments used to evaluate the anticancer efficacy of difluoro-indole derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][13]
Caption: Experimental Workflow for the MTT Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the difluoro-indole derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[17][18]
Protocol:
-
Cell Treatment: Treat cancer cells with the difluoro-indole derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21]
Protocol:
-
Cell Treatment: Treat cancer cells with the difluoro-indole derivatives at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspase-3.[11][22]
Protocol:
-
Protein Extraction: Treat cells with the difluoro-indole derivatives, lyse the cells in RIPA buffer containing protease inhibitors, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
Difluoro-indole derivatives represent a promising class of compounds in the development of novel anticancer therapeutics. Their ability to induce apoptosis and cell cycle arrest in various cancer cell lines underscores their potential. The strategic incorporation of difluoro substitutions on the indole scaffold appears to be a viable approach to enhance cytotoxic activity.
Further research should focus on synthesizing and screening a broader library of difluoro-indole derivatives to establish more definitive structure-activity relationships. In vivo studies are also crucial to evaluate the efficacy and safety of the most promising candidates in preclinical animal models. Elucidating the precise molecular targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate the design of more potent and selective anticancer agents.
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A Researcher's Guide to Navigating the Cross-Reactivity of Fluorinated Indole Compounds
In the landscape of modern drug discovery, indole scaffolds have emerged as privileged structures, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine into these indole rings has become a cornerstone of medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, this chemical modification is not without its complexities. The introduction of fluorine can significantly alter the electronic properties of the indole ring, potentially leading to unforeseen off-target interactions, a phenomenon known as cross-reactivity.
This guide provides a comprehensive comparison of the cross-reactivity profiles of various fluorinated indole compounds, supported by experimental data and detailed protocols. We will delve into the underlying mechanisms of off-target binding and equip researchers with the knowledge to design and execute robust cross-reactivity studies, ensuring the development of safer and more selective therapeutics.
The Double-Edged Sword: Fluorination and Target Selectivity
The decision to incorporate fluorine into a drug candidate is a calculated one. The high electronegativity and small size of the fluorine atom can lead to favorable changes in a molecule's physicochemical properties.[2] For instance, fluorination can block sites of metabolism, prolonging a drug's half-life. It can also modulate the pKa of nearby functional groups, influencing a compound's solubility and cell permeability. Furthermore, fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, potentially enhancing binding affinity for the intended target.[3]
However, these same electronic perturbations can also promote binding to unintended biological targets. For example, the structural similarity of the indole nucleus to endogenous signaling molecules like serotonin can predispose indole-containing compounds to interact with serotonin receptors.[4] Fluorination can exacerbate this by altering the molecule's electrostatic potential, making it a more promiscuous ligand. This is particularly evident in the field of synthetic cannabinoids, where fluorinated indole derivatives have shown significant off-target activity at serotonin and other receptors, contributing to their complex and often unpredictable toxicological profiles.[4][5]
Comparative Cross-Reactivity Profiles
To illustrate the impact of fluorination on target selectivity, we have compiled cross-reactivity data for a selection of fluorinated indole compounds against a panel of common off-targets. The data presented below is a synthesis of findings from various preclinical studies and should be interpreted as a guide for potential off-target liabilities.
| Compound | Primary Target | Known Off-Targets (IC50/Ki) | Reference |
| F-Indole Compound A | HIV-1 Reverse Transcriptase | 5-HT2A Receptor (500 nM) | [3] |
| F-Indole Compound B | GPR119 Agonist | H1 Histamine Receptor (1.2 µM) | [3] |
| AMB-FUBINACA | CB1 Receptor | H1 Histamine Receptor (≥1 µM), α2B Adrenergic Receptor (≥1 µM) | [5] |
| PB-22 | CB1 Receptor | 5-HT2A Agonist (Potency not specified) | [5] |
| 5F-PB-22 | CB1 Receptor | GPR55 Antagonist (IC50 = 22.1 µM) | [6] |
Note: The table above provides a snapshot of potential cross-reactivity. It is crucial to conduct comprehensive screening for any new chemical entity.
Experimental Workflows for Assessing Cross-Reactivity
A thorough evaluation of off-target effects is a critical component of preclinical drug development. The following section outlines detailed protocols for key in vitro assays designed to identify and characterize cross-reactivity.
Workflow for In Vitro Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new fluorinated indole compound.
Caption: A phased approach to in vitro cross-reactivity screening.
Detailed Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific G-protein coupled receptor (GPCR).
Objective: To determine the inhibitory constant (Ki) of a fluorinated indole compound at a specific receptor.
Materials:
-
Membrane preparation expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-labeled antagonist).
-
Test compound (fluorinated indole).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare dilutions: Create a serial dilution of the test compound in assay buffer.
-
Assay setup: In a 96-well plate, add the following to each well in triplicate:
-
Total binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific binding: Assay buffer, radioligand, membrane preparation, and non-specific binding control.
-
Test compound: Assay buffer, radioligand, membrane preparation, and the corresponding dilution of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Perturbation by Off-Target Binding
The following diagram illustrates how off-target binding of a fluorinated indole compound to a serotonin receptor could perturb downstream signaling pathways.
Caption: Off-target activation of the 5-HT2A receptor signaling pathway.
Mitigating Cross-Reactivity: A Forward Look
The identification of off-target interactions should not be viewed as a project endpoint, but rather as an opportunity for lead optimization. Through structure-activity relationship (SAR) studies, medicinal chemists can systematically modify the fluorinated indole scaffold to reduce affinity for off-targets while maintaining or improving potency at the primary target. This iterative process of design, synthesis, and screening is fundamental to the development of highly selective drug candidates.
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of Substituted Indole Carboxylic Acids
Welcome, fellow researchers and drug developers. In our shared pursuit of novel therapeutics, the indole scaffold has consistently emerged as a "privileged structure," particularly in oncology.[1][2] Its inherent versatility allows for a vast array of substitutions, leading to compounds that can modulate numerous biological pathways. Among these, substituted indole carboxylic acids are a class of significant interest, demonstrating activities ranging from kinase inhibition to apoptosis induction.[1][2]
However, the journey from a promising hit in a 96-well plate to a validated effect in a preclinical model is fraught with challenges. A recurring theme in drug discovery is the often-stark disconnect between in vitro potency and in vivo efficacy. This guide is designed to dissect this critical issue specifically for substituted indole carboxylic acids. We will move beyond mere protocol recitation to explore the causal relationships that govern this transition, providing both the "how" and the "why" to empower your research programs.
Part 1: The In Vitro Landscape – Defining Potency and Mechanism
The initial phase of any screening campaign is to establish a compound's intrinsic biological activity in a controlled, cellular environment. This is where we determine potency, typically as a half-maximal inhibitory concentration (IC50), and begin to unravel the mechanism of action.
Structure-Activity Relationships (SAR) – The Rules of Engagement
In vitro assays are the bedrock of establishing Structure-Activity Relationships (SAR). By systematically modifying the indole core, we can directly observe the impact on cytotoxicity or target engagement. For indole carboxylic acids, key modification points include:
-
The Carboxylic Acid Group: The position and nature of this acidic moiety are often crucial for target binding, such as chelating with metal ions in an enzyme's active site.[3][4] Modifications can drastically alter potency. For instance, replacing the carboxylic acid at the C-2 position with an acetic or propionic acid substituent has been shown to decrease inhibitory potency against certain enzymes.[5]
-
The Indole Ring: Substitutions on the benzene portion of the indole ring (positions 4, 5, 6, and 7) can fine-tune electronic properties and create new interactions with the target protein. Halogenation at C5 or C6 is a common strategy that can enhance activity.[3][6]
-
Side Chains (e.g., at C-3): The nature of substituents at other positions, like a long acyl residue at C-3, can be optimized for maximal enzyme inhibition, often by exploiting hydrophobic pockets in the target.[5]
These relationships are elucidated through rigorous testing against panels of cancer cell lines.
Data Presentation: Comparative In Vitro Cytotoxicity
The following table summarizes representative data from the literature, showcasing how different substitutions on the indole carboxylic acid scaffold influence their cytotoxic potency across various cancer cell lines.
| Compound Class/Example | Cancer Cell Line(s) | In Vitro Potency (IC50/GI50) | Key Structural Features | Reference |
| Indole-3-acrylic acid conjugate (7j) | Leukemia Panel | 0.03–0.30 µM | Conjugate of melampomagnolide-B | [7] |
| 5-hydroxyindole-3-carboxylic acid ester (5d) | MCF-7 (Breast) | 4.7 µM | Ester derivative with a 4-methoxy group | [8] |
| Indole-6-carboxylic acid hydrazone derivative (4a) | A549 (Lung) | 14.4 µg/mL | Targets Epidermal Growth Factor Receptor (EGFR) | [9] |
| Indole-2-carboxylic acid dinuclear Copper(II) Complex | MDA-MB-231, MCF-7 | >90% inhibition at 20 µM | Dinuclear copper complex of indole-2-carboxylic acid | [10] |
| 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8) | N/A (Binding Assay) | pKi = 8.5 (nanomolar affinity) | Dichloro substitution on indole ring; ethenyl side chain at C-3 | [11][12] |
This table is illustrative and compiles data from multiple sources. Direct comparison between studies should be made with caution due to differing experimental conditions.
Visualizing the Mechanism: Targeting Cellular Signaling
Many indole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor cell survival and proliferation, such as those in the PI3K/Akt/mTOR pathway.[1] Understanding this mechanism is vital for interpreting both in vitro and in vivo results.
Caption: Simplified PI3K/Akt signaling pathway often targeted by anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14]
Principle: Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells (e.g., MCF-7 breast cancer cells).
-
Prepare a cell suspension and seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[15]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of your substituted indole carboxylic acid in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (for untreated wells).
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[15]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[15][16]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[13][17]
-
-
Data Analysis:
-
Subtract the average OD of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Part 2: The In Vivo Challenge – From Potency to Efficacy
A nanomolar IC50 value is exciting, but it is not a guarantee of success. The transition to a living organism introduces a staggering number of variables that can render a potent compound ineffective. This is the core challenge of translational research.
Why In Vitro Potency Fails to Translate
The primary reasons for the in vitro/in vivo disconnect can be summarized by the acronym ADME :
-
Absorption: Can the compound get into the bloodstream? Oral administration of an indole-2-carboxylate, for example, resulted in an ED50 that was 100-fold higher than its intravenous ED50 (6 mg/kg vs 0.06 mg/kg), highlighting a significant absorption barrier.[11][12]
-
Distribution: Once absorbed, does the compound reach the tumor tissue in sufficient concentrations? It may be rapidly cleared or bind extensively to plasma proteins, reducing the free fraction available to act on the tumor.
-
Metabolism: The liver is a powerful metabolic engine. The indole nucleus and its substituents can be rapidly hydroxylated or otherwise modified by cytochrome P450 enzymes, converting an active compound into an inactive metabolite.
-
Excretion: How quickly is the compound cleared from the body via urine or feces? A short half-life may prevent the compound from maintaining a therapeutic concentration at the tumor site.
A compound that is highly potent in vitro but has poor solubility, rapid metabolism, or low permeability will likely fail in vivo. For instance, a recent study showed that while Indole-3-carboxylic acid could enhance the effect of doxorubicin in colorectal cancer cells, its efficacy in vivo required repeated dosing every two days to maintain its effect.[18][19]
The Xenograft Model: A First Look at Efficacy
The subcutaneous tumor xenograft model is the workhorse of preclinical oncology.[20] It involves implanting human cancer cells into immunocompromised mice, which allows the tumor to grow without being rejected.[20][21] This model provides a first crucial test of whether a compound can inhibit tumor growth in a complex biological system.
Experimental Protocol: In Vivo Subcutaneous Xenograft Study
Principle: To evaluate the ability of a test compound to inhibit the growth of a human tumor established in an immunocompromised mouse host.
Step-by-Step Methodology:
-
Animal and Cell Preparation:
-
Acquire immunocompromised mice (e.g., NSG or Nude mice). Allow them to acclimate for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Culture the desired human cancer cells (e.g., LS180 colorectal cells) to 80-90% confluency. Ensure they are healthy and in the logarithmic growth phase.[22]
-
Harvest the cells by trypsinization, wash with sterile PBS or HBSS, and resuspend in a sterile, serum-free medium or PBS at a final concentration of 5-10 million cells per 100-200 µL.[22]
-
To improve tumor take and growth, the cell suspension can be mixed 1:1 with a basement membrane matrix like Matrigel.[21][22] Keep the mixture on ice at all times to prevent premature gelling.[22]
-
-
Tumor Inoculation:
-
Anesthetize the mouse.
-
Using a 23G or 25G needle, inject the 100-200 µL cell suspension subcutaneously into the mouse's flank.[22]
-
Monitor the mice regularly for tumor formation.
-
-
Treatment Phase:
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the indole carboxylic acid derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A study on Indole-3-carboxylic acid used oral administration at 20 mg/kg.[19]
-
Administer the compound and vehicle according to the planned dosing schedule (e.g., daily, every two days).
-
Measure tumor volume (typically with calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a set duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (% TGI).
-
Caption: General workflow for an in vivo subcutaneous xenograft study.
Part 3: A Unified Strategy for Success
Bridging the gap between in vitro and in vivo results requires a holistic approach. It is not enough to optimize for target potency alone. The modern drug discovery cascade integrates early-stage ADME and physicochemical property assessments to select compounds that have a higher probability of success in vivo.
For substituted indole carboxylic acids, this means considering factors like lipophilicity (LogP) and polar surface area (PSA) during the design phase. QSAR analyses have suggested that for some indole derivatives, potency decreases with increased lipophilicity and steric bulk, indicating the compound must fit into a specific pocket.[11] By balancing these properties with target affinity, we can design molecules that are not only potent but also "drug-like."
Caption: Integrated workflow for drug discovery from design to in vivo validation.
Conclusion
The development of substituted indole carboxylic acids as therapeutic agents is a compelling field of research. While in vitro assays are indispensable for establishing potency and guiding SAR, we must recognize them as the first step in a much longer journey. True success lies in understanding and overcoming the complex physiological barriers present in a living system. By integrating early ADME profiling with our cellular assays and employing robust, well-controlled in vivo models, we can more effectively translate the promise of a potent molecule into a tangible therapeutic benefit.
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MTT Assay Protocol | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
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Schönherr, H., Gmeiner, P., & Küfner-Mühl, U. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. [Link]
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Obi, J. C., et al. (2020). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed Central. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2021). National Institutes of Health (NIH). [Link]
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2015). PubMed Central. [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. [Link]
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A Positional Isomer Showdown: Unpacking the Potency of 4-Fluoro vs. 6-Fluoro Indole Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged starting point in the quest for novel therapeutics. Its versatile structure is at the heart of numerous bioactive compounds. A key strategy in modern medicinal chemistry for fine-tuning the properties of such scaffolds is the introduction of fluorine atoms. This halogen's unique characteristics—small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[1] However, the devil is in the details, or in this case, the position of the fluorine atom on the indole ring. This guide provides an in-depth comparison of the effects of fluorine substitution at the 4- and 6-positions of the indole nucleus, offering insights into how this seemingly subtle change can lead to significant differences in biological potency.
The Critical Role of Fluorine Placement: A Tale of Two Positions
The benzene portion of the indole ring offers several positions for substitution, with the 4- and 6-positions being of particular interest due to their distinct electronic environments and steric accessibility. The placement of a highly electronegative fluorine atom at either of these positions can alter the electron distribution of the entire ring system, thereby influencing how the molecule interacts with its biological target.
-
The 4-Position: Fluorine at the 4-position is in proximity to the pyrrole ring. This can lead to through-space electronic interactions and steric effects that can influence the conformation of substituents at the 3-position, a common point of functionalization in many indole-based drugs.
-
The 6-Position: A fluorine atom at the 6-position is more electronically distant from the pyrrole nitrogen and the critical 3-position. Its effects are often more related to modulating the overall lipophilicity and metabolic stability of the molecule. For instance, the 6-position can be a site of oxidative metabolism, and the presence of a stable C-F bond can block this metabolic pathway.
Comparative Potency: Insights from Serotonin Receptor Ligands
One key study investigated a series of fluorinated N,N-dialkyltryptamines for their affinity to various serotonin (5-HT) receptors.[1][2] Although a direct comparison of a 4-fluoro and 6-fluoro analog of the same parent tryptamine is not presented, the data for different fluorinated tryptamines highlight the significant impact of fluorine's position on receptor affinity.
| Compound | Fluorine Position(s) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) |
| 4-Fluoro-5-methoxy-DMT | 4 | 0.23 | 130 | 830 |
| 6-Fluoro-DET | 6 | 130 | 1,200 | 2,700 |
| Psilocin (4-OH-DMT) | (unsubstituted) | 13 | 1.7 | 3.3 |
| 5-MeO-DMT | (unsubstituted) | 1.7 | 61 | 110 |
Data extracted from Blair et al., 2000.[1]
From this data, we can observe that the 4-fluoro-5-methoxy-DMT displays exceptionally high affinity for the 5-HT1A receptor, significantly more potent than the 6-fluoro-DET.[1] It is important to note that these are different parent molecules (DMT vs. DET) with an additional methoxy group on the 4-fluoro analog, which complicates a direct comparison of the fluorine effect alone. However, the dramatic difference in affinity underscores the principle that the position of the fluorine atom is a critical determinant of potency and selectivity. The study suggests that fluorination of hallucinogenic tryptamines generally reduces affinity at the 5-HT1A receptor, with 4-fluoro-5-methoxy-DMT being a notable exception.[1]
Delving Deeper: The "Why" Behind the Potency Difference
The observed differences in potency between 4-fluoro and 6-fluoro indole analogs can be attributed to a combination of electronic and steric factors that influence ligand-receptor interactions.
Caption: Key factors influencing the potency of fluorinated indole analogs.
Electronic Effects: The electron-withdrawing nature of fluorine alters the electrostatic potential of the indole ring. At the 4-position, this can influence the hydrogen-bonding capacity of the pyrrole N-H group and the aromatic character of the ring system, which are often crucial for receptor recognition. A fluorine at the 6-position will have a more attenuated electronic effect on the pyrrole ring but can still influence pi-pi stacking interactions with aromatic residues in the receptor binding pocket.
Steric and Conformational Effects: The 4-position is more sterically crowded than the 6-position. A fluorine atom here can restrict the rotational freedom of substituents at the 3-position, locking the molecule into a specific conformation that may be more or less favorable for binding to the target receptor.
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine at a metabolically vulnerable position, which the 6-position can be, is a common strategy to increase the half-life and oral bioavailability of a drug candidate.
Experimental Protocols for Comparative Analysis
To rigorously compare the potency of 4-fluoro and 6-fluoro indole analogs, standardized and validated experimental protocols are essential.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT1A) from transfected cell lines or animal brain tissue.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compounds (4-fluoro and 6-fluoro analogs).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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A Comparative Guide to Target Engagement Validation for Indole-Based Inhibitors
Introduction: The Indole Scaffold and the Imperative of Target Engagement
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] Its presence in numerous approved drugs, particularly in oncology, highlights its therapeutic significance.[4] Indole-based compounds often form critical hydrogen bonds and π–π stacking interactions within the active sites of enzymes like kinases.[4] However, the journey from a promising indole-based "hit" to a clinical candidate is fraught with challenges, including potential off-target effects, issues with solubility, and metabolic instability.[5]
At the heart of mitigating these risks lies the rigorous validation of target engagement (TE) —the direct, physical interaction of a drug molecule with its intended biological target within a cellular or in vivo environment.[6][7] Confirming that a compound engages its target is a critical step in early drug discovery, providing essential evidence for its mechanism of action (MoA) and increasing the probability of a successful clinical outcome.[6][8] For indole-based inhibitors, whose scaffolds can sometimes lead to non-specific interactions, a multi-faceted and orthogonal validation strategy is not just recommended; it is essential.
This guide provides a comparative analysis of key methodologies for validating target engagement, offering insights into the causality behind experimental choices and presenting detailed protocols to empower researchers in their drug development endeavors.
Core Principles: An Orthogonal Approach to Validation
No single assay can definitively prove target engagement. A robust validation workflow relies on the principle of orthogonality , where multiple, independent methods are used to build a cohesive and convincing body of evidence. This strategy mitigates the risk of method-specific artifacts and provides a more complete picture of a compound's binding characteristics. The validation cascade typically progresses from purified, in vitro systems to more complex, physiologically relevant cellular models.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA Isothermal Dose-Response (ITDR)
-
Cell Treatment: Seed cells (e.g., K562) and treat with a serial dilution of the indole inhibitor or vehicle (DMSO) for a defined period (e.g., 2 hours at 37°C). [9]2. Thermal Challenge: Transfer cell suspensions to PCR tubes/plates. Heat all samples to a pre-determined challenge temperature (Tchallenge, a temperature that causes significant but not complete denaturation) for 3 minutes, followed by cooling. [9]An unheated control sample is included.
-
Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble, stable protein fraction. Analyze the amount of the target protein using a specific detection method like Western blotting or an AlphaScreen® assay.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 of thermal stabilization.
NanoBRET™ Target Engagement Assay
Expertise & Experience: The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET). The assay relies on energy transfer between a target protein fused to a bright NanoLuc® luciferase (the donor) and a fluorescent tracer that binds to the same active site (the acceptor). An unlabeled test compound will compete with the tracer for binding, causing a decrease in the BRET signal. This technology allows for the quantitative determination of intracellular affinity (apparent Ki) and residence time in real-time. [10][11] Trustworthiness: The assay's internal validation comes from the competitive nature of the displacement curve. A specific inhibitor will produce a dose-dependent decrease in the BRET signal, while a non-binding compound will not. The use of a well-characterized tracer and the ability to run parallel assays with mutant, non-binding versions of the target protein further solidify the data's reliability.
Experimental Protocol: NanoBRET™ Competitive Displacement Assay
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase. Seed the transfected cells into a 96- or 384-well assay plate. [12]2. Compound and Tracer Addition: Prepare serial dilutions of the indole inhibitor. Add the inhibitor and a fixed, optimized concentration of the cell-permeable fluorescent tracer to the cells.
-
Substrate Addition & Incubation: Add the NanoLuc® substrate (e.g., furimazine) to the wells. Incubate for a period (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.
-
Signal Detection: Measure the luminescence at two wavelengths simultaneously using a BRET-capable plate reader: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a four-parameter log-logistic model to determine the IC50. This can be converted to an apparent intracellular Ki.
| Parameter | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer |
| Information | Target stabilization (EC50) | Intracellular affinity (IC50, apparent Ki), Residence Time |
| Format | Endpoint assay | Live-cell, real-time capable |
| Target Modification | None (endogenous or overexpressed) | Requires NanoLuc® fusion protein |
| Compound Labeling | None | Requires a specific fluorescent tracer |
| Key Advantage | Label-free, works on endogenous proteins | Quantitative affinity in live cells; kinetic data |
| Considerations | Not all binding events cause stabilization | Requires protein engineering and tracer development |
Conclusion: Building a Self-Validating Case for Target Engagement
Validating the target engagement of indole-based inhibitors requires a rigorous, multi-pronged strategy that moves from the purity of in vitro biophysics to the complexity of a live-cell environment. Biophysical methods like SPR and ITC provide the foundational quantitative data on direct binding and thermodynamics, which are essential for guiding medicinal chemistry efforts. However, this is only part of the story.
Cellular assays like CETSA and NanoBRET are indispensable for confirming that a compound can access and bind its target within the intricate milieu of a cell, providing the crucial link between biochemical potency and cellular activity. By thoughtfully selecting and applying a combination of these orthogonal techniques, researchers can build a self-validating and compelling case for their compound's mechanism of action, significantly de-risking the path toward clinical development.
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A Comparative Guide to Assessing the Metabolic Stability of Fluorinated Indole Derivatives
This guide provides an in-depth technical comparison of methodologies for assessing the metabolic stability of fluorinated indole derivatives. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and logically sound approach to drug candidate evaluation.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] A common strategy to enhance the therapeutic potential of these molecules is the strategic incorporation of fluorine.[2] Fluorination can profoundly alter a molecule's physicochemical properties, including metabolic stability, receptor binding affinity, and lipophilicity.[1][3][4] The rationale is straightforward: the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic attack.[3][5] By replacing a metabolically vulnerable hydrogen atom with fluorine, medicinal chemists can effectively "block" sites of oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes.[6][7][8] This modification can extend the compound's half-life, improve bioavailability, and lead to a more favorable dosing regimen.[1][5]
However, the benefits of fluorination are not guaranteed and must be empirically verified. Assessing metabolic stability is a critical step in the drug discovery pipeline to identify and optimize compounds with favorable pharmacokinetic profiles.[9][10][11] This guide compares the most common in vitro systems used for this purpose, provides detailed experimental protocols, and explains how to interpret the resulting data.
Understanding the Metabolic Landscape of Indole Derivatives
The liver is the primary site of drug metabolism.[9][12] For indole derivatives, this transformation is largely mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[13][14]
-
Key Metabolic Pathways: Unsubstituted or lightly substituted indoles are susceptible to several oxidative reactions.
-
Hydroxylation: The most common pathway, often leading to the formation of indoxyl (3-hydroxyindole).[14][15][16]
-
Oxidation: Can occur at various positions on the indole ring, yielding products like oxindole.[15][16]
-
Dehydrogenation: 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles.[13]
-
-
Principal CYP Isoforms: Studies have identified several key human CYP enzymes responsible for indole metabolism, including CYP2A6 , CYP2C19 , and CYP2E1 .[14][15][16]
Fluorination directly impacts these pathways. By substituting a hydrogen atom at a site prone to hydroxylation, the metabolic "soft spot" is hardened, forcing metabolism to occur at a slower rate or through an alternative, less favorable pathway.[3][6][17]
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comparative analysis of indole isomers in biological assays
A Comparative Analysis of Indole Isomers in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the indole scaffold stands as a cornerstone, integral to a vast array of natural products and synthetic pharmaceuticals.[1] Its structural isomer, isoindole, while less prevalent, presents a unique chemical architecture with significant, yet distinct, biological activities.[2] This guide offers an in-depth comparative analysis of the performance of indole and isoindole derivatives in key biological assays, providing researchers, scientists, and drug development professionals with objective data and field-proven insights to inform their research and development endeavors.
The inherent instability of the parent 2H-isoindole often necessitates the use of more stable derivatives, such as isoindole-1,3-diones (phthalimides), in biological studies.[3][4] Consequently, this guide will focus on a comparative analysis of well-characterized derivatives of both indole and isoindole scaffolds to provide a meaningful assessment of their relative biological potential.
Section 1: Cytotoxicity Profile against Cancer Cell Lines
The evaluation of cytotoxic activity is a fundamental step in the discovery of novel anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.[5]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative indole and isoindole derivatives against various cancer cell lines. It is important to note that direct comparisons are most informative when substitution patterns on the core scaffolds are similar.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole | Trisindolal | Melanoma (MEXF 462) | 0.50 | [6] |
| Indole-thiadiazole derivative | MRSA | 6.25 | [7] | |
| N-benzyl isoindole derivative 3 | A549-Luc | 114.25 | [8] | |
| Isoindole | Isoindole-1,3-dione derivative 7 | A549 (Lung Carcinoma) | 19.41 | [1] |
| Isoindole-1,3-dione derivative 9 | HeLa (Cervical Carcinoma) | Cell-selective activity | [1] | |
| Isoindole-1,3-dione derivative 11 | C6 (Glioma) | Higher than 5-FU at 100 µM | [1] |
From the available data, it is evident that both indole and isoindole derivatives can exhibit potent cytotoxic effects. For instance, trisindolal, an indole derivative, shows remarkable activity against melanoma cells.[6] On the other hand, certain isoindole-1,3-dione derivatives have demonstrated significant inhibitory activity against lung, cervical, and glioma cancer cell lines.[1] The choice of the isomeric core and its substitution pattern is crucial in determining the potency and selectivity of the cytotoxic agent.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the key steps for assessing the cytotoxicity of indole and isoindole derivatives using the MTT assay.[9][10]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (indole and isoindole derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Workflow of the MTT cytotoxicity assay.
Section 2: Antimicrobial Activity Assessment
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Both indole and isoindole derivatives have been investigated for their potential to inhibit the growth of various bacteria and fungi.[7][11] The Kirby-Bauer disk diffusion method is a widely used qualitative assay to screen for antimicrobial activity.[12][13][14]
Comparative Antimicrobial Profile
The following table provides a qualitative summary of the antimicrobial activity of representative indole and isoindole derivatives against common pathogens.
| Compound Class | Derivative | Target Organism | Activity | Reference |
| Indole | Indole DKP 3b, 3c | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good antibacterial activity (MIC: 0.94–3.87 µM) | [11] |
| Indole-triazole derivative 3d | MRSA, C. krusei | Promising antibacterial and antifungal | [7] | |
| Isoindole | Imidazolyl derivative | S. aureus, E. coli | Significant antimicrobial activity | [3] |
| 7-(2-isoindolinyl) derivative | S. aureus, E. coli, P. aeruginosa | Remarkable antibacterial activity (MIC <0.025 µg/ml) | [3] |
The data suggests that both scaffolds can be functionalized to produce potent antimicrobial agents. Indole diketopiperazines have shown good antibacterial activity, while certain indole-triazole hybrids are effective against resistant strains like MRSA.[7][11] Similarly, isoindole derivatives have demonstrated significant and even remarkable activity against a range of Gram-positive and Gram-negative bacteria.[3]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
This protocol describes the standardized method for determining the antimicrobial susceptibility of a compound.[13][14][15]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Test compounds (indole and isoindole derivatives)
-
Standard antibiotic disks (positive control)
-
Solvent (negative control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with the test compounds, a positive control antibiotic, and a negative control solvent onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine the susceptibility of the bacteria to the compounds.
Caption: Workflow of the Kirby-Bauer disk diffusion test.
Section 3: Antioxidant Capacity Evaluation
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[16] Antioxidants can mitigate this damage by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[17][18]
Comparative Antioxidant Activity
The following table summarizes the antioxidant potential of selected indole and isoindole derivatives.
| Compound Class | Derivative | Assay | Result | Reference |
| Indole | Indole-3-propionic acid | Hydroxyl radical scavenging | Potent scavenger | [16] |
| 5-fluoro and 5-methyl 3-hydroxyoxindoles | DPPH scavenging | Maximum activity of 70% and 62% | [19] | |
| Isoindole | Isoindole-1,3(2H) dione derivatives | ROS and RNS scavenging | All tested compounds showed activity | [20] |
Indole derivatives, such as indole-3-propionic acid and substituted oxindoles, are well-documented for their potent antioxidant and radical scavenging properties.[16][19] While specific quantitative data for direct comparison with isoindole derivatives is limited, studies have shown that isoindole-1,3(2H)-dione derivatives also possess the ability to scavenge reactive oxygen and nitrogen species.[20]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step guide for assessing the antioxidant capacity of test compounds.[17][21][22]
Materials:
-
96-well microplate
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test compounds (indole and isoindole derivatives)
-
Standard antioxidant (e.g., ascorbic acid, Trolox)
-
Methanol or ethanol
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound or standard solution. A control well should contain only the DPPH solution and the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Section 4: Enzyme Inhibition Profile
Enzyme inhibition is a key mechanism of action for many therapeutic drugs. Acetylcholinesterase (AChE) inhibitors, for example, are used in the treatment of Alzheimer's disease.[23][24] Both indole and isoindole-based compounds have been explored as inhibitors of various enzymes.[25][26]
Comparative Enzyme Inhibition
The following table presents data on the inhibitory activity of indole and isoindole derivatives against acetylcholinesterase.
| Compound Class | Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Indole | Isatin derivatives | Carboxylesterases | nM range for hydrophobic analogs | [25] |
| Isoindole | N-benzyl pyridinium hybrid | Acetylcholinesterase | 2.1 - 7.4 | [26] |
| Diphenylmethyl derivative | Butyrylcholinesterase | 21.24 | [26] |
The data indicates that both indole and isoindole scaffolds can serve as a basis for potent enzyme inhibitors. Isatin (an indole-2,3-dione) derivatives have shown potent inhibition of carboxylesterases.[25] Various isoindole-1,3-dione derivatives have demonstrated significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase.[26]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for measuring AChE activity and inhibition.[23][27][28][29]
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
Test compounds (indole and isoindole derivatives)
-
Standard inhibitor (e.g., donepezil)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or standard inhibitor.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.
Caption: Mechanism of the Ellman's method for AChE inhibition.
Conclusion
This comparative guide demonstrates that both indole and isoindole scaffolds are versatile platforms for the development of biologically active compounds. While direct comparisons of the parent heterocycles are limited by the instability of 2H-isoindole, the analysis of their respective derivatives reveals that both classes exhibit significant potential in cytotoxicity, antimicrobial activity, antioxidant capacity, and enzyme inhibition. The choice between an indole or isoindole core, along with the specific substitution patterns, will ultimately depend on the desired biological target and therapeutic application. The provided experimental protocols serve as a valuable resource for researchers to conduct their own comparative studies and further explore the therapeutic potential of these important heterocyclic compounds.
References
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid is not readily accessible. The following guidance is synthesized from best practices for the disposal of hazardous laboratory chemicals, focusing on the known risks of structurally similar fluorinated indole derivatives and halogenated organic acids.[1] Researchers must consult the official SDS provided by the manufacturer and their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures and to ensure full compliance with federal, state, and local regulations.
Part 1: Core Principles & Hazard Assessment
The proper management of this compound waste is not merely a procedural task; it is a critical component of laboratory safety and environmental stewardship. The molecular structure of this compound dictates its handling and disposal protocols.
Deconstructing the Hazard: A Structural Perspective
Understanding the functional groups of this molecule is fundamental to appreciating the rationale behind the required disposal procedures.
-
Difluorinated Aromatic System: The presence of two carbon-fluorine (C-F) bonds on the indole ring is the most critical feature for waste management. The C-F bond is exceptionally strong, which makes these compounds metabolically stable and resistant to natural degradation.[2] This persistence means improper disposal can lead to long-term environmental contamination.[2] Many polyfluoroalkyl substances (PFAS) are known as "forever chemicals" for this reason.[3]
-
Indole Ring: Indole derivatives are a common scaffold in pharmaceuticals and are known to be biologically active.[4][5] While specific toxicity data is unavailable for this compound, structural analogs often exhibit irritant properties.[1][6]
-
Carboxylic Acid Group: The carboxylic acid moiety classifies the compound as an organic acid. This dictates that it must be segregated from bases to prevent vigorous and potentially hazardous neutralization reactions.
Based on close structural analogs like 4,6-difluoro-1H-indole-2-carboxylic acid, we can infer a likely hazard profile.[7]
| Assumed Hazard | GHS Classification (Inferred) [7] | Rationale & Implication for Disposal |
| Acute Oral Toxicity | Warning: Harmful if swallowed (H302) | Prevents casual disposal in general trash where it could enter the ecosystem. |
| Skin Irritation | Warning: Causes skin irritation (H315) | Contaminated gloves, weigh boats, and other labware must be treated as hazardous solid waste. |
| Eye Irritation | Warning: Causes serious eye irritation (H319) | Mandates the use of chemical splash goggles and dictates that any contaminated items must be carefully handled. |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | All handling and aliquoting should be performed in a certified chemical fume hood to prevent inhalation of powders. |
Foundational Safety: Engineering Controls & PPE
Before any work or disposal begins, establishing a safe operating environment is paramount.
| Protective Measure | Specification | Justification |
| Engineering Controls | Certified Chemical Fume Hood | Essential for preventing inhalation of fine particulates and containing any potential spills. |
| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][8] | Protects against accidental splashes of solutions or airborne powder. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile).[1] Double-gloving is recommended for handling pure compound. | Prevents direct skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Standard laboratory practice to protect skin from contact with chemical hazards. |
Part 2: Step-by-Step Disposal Protocol
The cornerstone of proper disposal for this compound is meticulous segregation. Due to its fluorinated nature, it must be classified as halogenated organic waste .[9][10] Mixing this with non-halogenated streams can contaminate large volumes of solvent waste and complicate the disposal process, which often requires high-temperature incineration to break the stable C-F bonds.[3][11]
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for Fluorinated Compounds.
Methodology
1. Waste Segregation at the Point of Generation
-
Unused/Expired Pure Compound: The original container holding the pure chemical must be treated as hazardous waste.[6] Do not open it. Secure the cap and proceed to the labeling step.
-
Contaminated Solid Waste: Collect all disposable items that have come into contact with the compound—gloves, weigh paper, pipette tips, and contaminated paper towels—in a designated, durable, and sealable bag or container clearly marked "Halogenated Solid Waste".[6]
-
Contaminated Liquid Waste: Collect any solutions containing the compound in a dedicated, chemically compatible (e.g., borosilicate glass or polyethylene) container designated for "Halogenated Organic Liquid Waste".[9]
-
CRITICAL: Never mix halogenated and non-halogenated waste streams.[1][10] This compound makes any solvent stream it enters a halogenated waste stream.
2. Waste Container Selection and Labeling
-
Container Integrity: Use only containers that are in good condition, free of cracks, and have a secure, leak-proof screw-on cap.[6] The container material must be compatible with all components of the waste stream.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[6] The label must be filled out completely and legibly with the following information:
- The words "Hazardous Waste" .
- The full chemical name: "this compound" . Do not use abbreviations or formulas.[6]
- An accurate list of all other contents, including solvents and their approximate percentages.
- The Accumulation Start Date (the date the first drop of waste is added).[6]
- The name and contact information of the principal investigator or responsible researcher.
3. Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.[6] This area should be near the point of generation and under the control of laboratory personnel.
-
The container must be kept closed except when actively adding waste.[6]
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.
4. Final Disposal Procedure
-
Professional Disposal: The final disposal of this compound must be managed by your institution's Environmental Health and Safety (EHS) office, which will arrange for pickup by a licensed hazardous waste disposal company.[1][12]
-
DO NOT Attempt On-Site Treatment: Never attempt to neutralize this compound with a base or degrade it with other chemicals in the lab.[1] Such reactions can be exothermic and produce unknown, potentially more hazardous byproducts.[1]
-
DO NOT Dispose Down the Drain: This is strictly prohibited. As a persistent organic compound, it can bypass wastewater treatment and contaminate waterways.
Part 3: Emergency Procedures
Spill Management
-
Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing the full PPE detailed in Part 1.2, cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as halogenated solid waste.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is a fire or significant inhalation hazard.
-
Contact your institution's emergency response team or EHS office from a safe location.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
-
Fujimori, D. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
- Benchchem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
- Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Proper disposal of chemicals. Retrieved from [Link]
- European Chemicals Agency (ECHA). (n.d.). Substance Information.
-
Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Lab Manager. (2023). Efficient Synthesis of Indole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-difluoro-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
-
Reddit. (2023). How does your lab dispose of harmful reagents used in cultures?. Retrieved from [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
